3-Hydroxyhippuric acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2Z)-2-hydroxyimino-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9(12)8(10-13)6-7-4-2-1-3-5-7/h1-5,13H,6H2,(H,11,12)/b10-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTMGOUAICFJQK-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N/O)/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Hydroxyhippuric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-hydroxyhippuric acid, a significant metabolite in various physiological and pathological processes. The document details both the enzymatic and chemical pathways for its synthesis, offering in-depth experimental protocols and quantitative data to support researchers in the fields of biochemistry, drug development, and metabolomics. The enzymatic pathway involves a two-step process initiated by the activation of 3-hydroxybenzoic acid to its coenzyme A thioester, followed by conjugation with glycine (B1666218). The chemical synthesis can be achieved through an adaptation of the Schotten-Baumann reaction. This guide presents detailed methodologies, kinetic data for the involved enzymes, and pathway visualizations to facilitate a thorough understanding and practical application of these synthesis routes.
Introduction
This compound is an acyl glycine compound formed from the conjugation of 3-hydroxybenzoic acid and glycine.[1][2] It is a metabolite of dietary polyphenols, such as catechins, and is formed by the action of gut microbiota followed by metabolism in the liver and kidneys.[3][4] The presence and concentration of this compound in biological fluids are of growing interest as a potential biomarker for various conditions and as a metabolite in drug development studies.[3] Understanding its synthesis is crucial for researchers investigating metabolic pathways, developing novel therapeutics, and studying the impact of xenobiotics. This guide provides a detailed exploration of the primary synthesis pathways of this compound.
Enzymatic Synthesis Pathway
The primary biological route for the synthesis of this compound is a two-step enzymatic process that predominantly occurs in the mitochondria of liver and kidney cells.[5][6] The pathway begins with the activation of 3-hydroxybenzoic acid, followed by its conjugation to glycine.
Step 1: Activation of 3-Hydroxybenzoic Acid
The initial and rate-limiting step is the conversion of 3-hydroxybenzoic acid to its activated thioester form, 3-hydroxybenzoyl-CoA. This reaction is catalyzed by 3-hydroxybenzoate-CoA ligase (EC 6.2.1.37), an enzyme that utilizes adenosine (B11128) triphosphate (ATP) and coenzyme A (CoA).[7][8]
Reaction: 3-Hydroxybenzoate + ATP + CoA ⇌ 3-Hydroxybenzoyl-CoA + AMP + Diphosphate[7][9]
Step 2: Glycine Conjugation
The activated 3-hydroxybenzoyl-CoA then undergoes conjugation with glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase (GLYAT; EC 2.3.1.13).[10][11] This step results in the formation of this compound and the release of coenzyme A.
Reaction: 3-Hydroxybenzoyl-CoA + Glycine ⇌ this compound + CoA[10][11]
Visualization of the Enzymatic Synthesis Pathway
The following diagram illustrates the two-step enzymatic synthesis of this compound.
Caption: Enzymatic synthesis pathway of this compound.
Chemical Synthesis Pathway
This compound can be synthesized in the laboratory using a modification of the Schotten-Baumann reaction.[5][12] This method involves the acylation of glycine with 3-hydroxybenzoyl chloride in an alkaline aqueous solution.
Reaction Principle
The Schotten-Baumann reaction is a well-established method for the synthesis of amides from amines and acid chlorides.[13][14] In this specific application, the amino group of glycine acts as a nucleophile, attacking the carbonyl carbon of 3-hydroxybenzoyl chloride. The reaction is performed in the presence of a base, typically sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[12]
Visualization of the Chemical Synthesis Workflow
The following diagram outlines the workflow for the chemical synthesis of this compound.
Caption: Workflow for the chemical synthesis of this compound.
Quantitative Data
The following tables summarize the key quantitative data associated with the enzymatic synthesis of this compound.
Table 1: Kinetic Parameters of 3-Hydroxybenzoate-CoA Ligase
| Substrate | Km (µM) | Vmax (µmol/min/mg) | Source |
| 3-Hydroxybenzoate | 60 | 4.1 | [15] |
| 4-Hydroxybenzoate | 65 | 3.4 | [15] |
Table 2: Kinetic Parameters of Glycine N-Acyltransferase (with Benzoyl-CoA as substrate)
| Substrate | Km (µM) | Source |
| Benzoyl-CoA | 96.6 | [6] |
| Glycine | - | - |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol describes a two-step enzymatic synthesis of this compound in a laboratory setting.
Materials:
-
3-Hydroxybenzoic acid
-
ATP (Adenosine 5'-triphosphate) disodium (B8443419) salt
-
Coenzyme A trilithium salt
-
Glycine
-
Recombinant 3-Hydroxybenzoate-CoA ligase
-
Recombinant Glycine N-acyltransferase
-
Tris-HCl buffer (pH 8.0)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) for monitoring CoA release
-
HPLC system for product purification and analysis
Protocol:
Step 1: Synthesis of 3-Hydroxybenzoyl-CoA
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
5 mM MgCl₂
-
1 mM DTT
-
2 mM ATP
-
0.5 mM Coenzyme A
-
1 mM 3-Hydroxybenzoic acid
-
-
Initiate the reaction by adding purified 3-Hydroxybenzoate-CoA ligase to a final concentration of 1-5 µM.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Monitor the formation of 3-hydroxybenzoyl-CoA by HPLC or by measuring the decrease in free CoA using the DTNB assay.
Step 2: Synthesis of this compound
-
To the reaction mixture from Step 1, add glycine to a final concentration of 20 mM.
-
Add purified Glycine N-acyltransferase to a final concentration of 1-5 µM.
-
Continue the incubation at 37°C for an additional 2-4 hours.
-
Monitor the formation of this compound by HPLC.
-
Terminate the reaction by adding an equal volume of ice-cold methanol (B129727) or by acidification with perchloric acid.
-
Centrifuge to remove precipitated protein.
-
Purify this compound from the supernatant using reversed-phase HPLC.
Chemical Synthesis of this compound (Adapted Schotten-Baumann Reaction)
This protocol is adapted from the general procedure for hippuric acid synthesis.[12]
Materials:
-
Glycine
-
10% Sodium hydroxide (NaOH) solution
-
3-Hydroxybenzoyl chloride
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Boiling water
-
Filtration apparatus (Buchner funnel)
Protocol:
-
In a conical flask, dissolve 1.0 g of glycine in 10 mL of 10% NaOH solution.
-
In a separate, dry container, weigh out an equimolar amount of 3-hydroxybenzoyl chloride.
-
Add the 3-hydroxybenzoyl chloride to the glycine solution in small portions while vigorously shaking the flask. The flask should be stoppered between additions.
-
Continue shaking until all the 3-hydroxybenzoyl chloride has reacted and the smell of the acid chloride is no longer apparent.
-
Transfer the solution to a beaker and cool in an ice bath.
-
Slowly add concentrated HCl with stirring until the solution is acidic to litmus (B1172312) paper. A white precipitate of this compound should form.
-
Filter the crystalline precipitate using a Buchner funnel and wash the crystals with a small amount of cold water.
-
For purification, recrystallize the crude product from a minimum amount of boiling water.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold water, and dry thoroughly.
-
The expected yield can be in the range of 80-90% based on the limiting reagent.
Conclusion
This technical guide has provided a detailed overview of the synthesis of this compound through both enzymatic and chemical pathways. The enzymatic route, involving the sequential action of 3-hydroxybenzoate-CoA ligase and glycine N-acyltransferase, represents the biological mechanism of formation. The chemical synthesis, via an adapted Schotten-Baumann reaction, offers a practical laboratory method for producing this metabolite. The provided protocols, quantitative data, and pathway visualizations are intended to serve as a valuable resource for researchers and professionals in advancing their work related to this important molecule. Further research to determine the specific kinetic parameters of glycine N-acyltransferase with 3-hydroxybenzoyl-CoA would provide a more complete understanding of the enzymatic pathway.
References
- 1. 3-hydroxybenzoate—CoA ligase - Wikiwand [wikiwand.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Hydroxybenzoyl-CoA - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 9. EC 6.2.1.37 [iubmb.qmul.ac.uk]
- 10. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]
- 12. Hippuric acid synthesis - chemicalbook [chemicalbook.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 15. uniprot.org [uniprot.org]
The Discovery and Metabolic Journey of 3-Hydroxyhippuric Acid: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyhippuric acid (3-HHA), a fascinating metabolite at the intersection of diet, gut microbiology, and human metabolism, has garnered increasing interest in the scientific community. This N-acylglycine, structurally defined as N-(3-hydroxybenzoyl)-glycine, serves as a sensitive biomarker for the intake of dietary polyphenols and the activity of specific gut microbes.[1][2] Its presence and concentration in biological fluids, particularly urine, offer a window into the intricate interplay between what we consume, the microorganisms that inhabit our gut, and our own metabolic processes. This technical guide provides a comprehensive overview of the discovery, history, and metabolic pathways of this compound, along with detailed experimental protocols for its analysis.
Historical Perspective and Discovery
While a singular, definitive "discovery" paper for this compound remains to be unequivocally identified, early investigations into the metabolism of flavonoids laid the groundwork for its identification. A pivotal study in this area was conducted by Griffiths in 1964, which focused on the metabolites of (+)-catechin in rat urine.[3] This research was among the first to systematically identify the breakdown products of dietary flavonoids, providing strong evidence for the formation of various phenolic acids, the precursors to this compound.
The synthesis of the closely related parent compound, hippuric acid, has a longer history. In 1829, Justus von Liebig identified hippuric acid as distinct from benzoic acid, and its constitution was determined in 1834. The synthesis of hippuric acid was achieved in 1853 by the French chemist Victor Dessaignes through the reaction of benzoyl chloride with the zinc salt of glycine. This foundational work in organic chemistry provided the chemical basis for understanding the formation of hippuric acid and its derivatives.
The Metabolic Pathway of this compound
The formation of this compound is a multi-step process that begins with the dietary intake of polyphenols, particularly catechins found in tea, wine, and various fruits.[4] These complex molecules are largely unabsorbed in the small intestine and travel to the colon, where they are extensively metabolized by the gut microbiota.[5]
Gut Microbial Biotransformation
In the colon, a diverse community of bacteria, notably including species from the genus Clostridium, possess the enzymatic machinery to break down catechins.[4] This process involves a series of reactions, including deglycosylation, dehydroxylation, and demethylation, which ultimately lead to the formation of smaller, more readily absorbable phenolic acids, such as 3-hydroxyphenylacetic acid and 3-hydroxybenzoic acid.[5][6]
The following Graphviz diagram illustrates the initial stages of this microbial metabolism.
Host Metabolism: Glycine Conjugation
Once the microbially-derived phenolic acids are absorbed into the bloodstream, they are transported to the liver and kidneys for further processing.[7] In these organs, the primary detoxification pathway for these compounds is conjugation with the amino acid glycine. This reaction is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT; EC 2.3.1.13).[7]
Specifically, 3-hydroxybenzoic acid is first activated to its coenzyme A (CoA) thioester, 3-hydroxybenzoyl-CoA. Subsequently, GLYAT facilitates the transfer of the 3-hydroxybenzoyl group from CoA to the amino group of glycine, forming this compound. This conjugation reaction increases the water solubility of the molecule, facilitating its efficient excretion in the urine.
The host metabolic pathway is depicted in the following diagram.
Quantitative Data
The urinary concentration of this compound can vary significantly based on diet and the composition of an individual's gut microbiota. Furthermore, studies have shown elevated levels of 3-HHA in certain clinical populations. For instance, a study by Xiong et al. (2016) reported significantly higher urinary concentrations of this compound in children with Autism Spectrum Disorders (ASD) compared to neurotypical controls.
| Population | Analyte | Mean ± SD (μmol/mmol creatinine) | Reference |
| Children with ASD (n=62) | This compound | 13.5 ± 10.2 | Xiong et al., 2016 |
| Neurotypical Controls (n=62) | This compound | 2.1 ± 2.5 | Xiong et al., 2016 |
Experimental Protocols
The analysis of this compound in biological samples, particularly urine, is most commonly performed using gas chromatography-mass spectrometry (GC-MS). This technique offers high sensitivity and specificity for the quantification of small molecules. A typical experimental workflow is outlined below.
Sample Preparation and Extraction
-
Urine Collection: A first-morning mid-stream urine sample is collected in a sterile container.
-
Internal Standard Spiking: A known amount of an internal standard (e.g., a deuterated analog of this compound or a structurally similar compound not present in urine) is added to a defined volume of urine (typically 0.5-1.0 mL).
-
Acidification: The urine sample is acidified to a pH of approximately 1-2 by adding a strong acid (e.g., hydrochloric acid). This step protonates the carboxylic acid group of 3-HHA, making it more amenable to organic solvent extraction.
-
Solvent Extraction: The acidified urine is extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or a mixture of ethyl acetate and diethyl ether. The extraction is typically performed twice to ensure complete recovery of the analyte. The organic layers are then pooled.
-
Drying: The pooled organic extract is dried over an anhydrous salt, such as sodium sulfate, to remove any residual water.
-
Evaporation: The dried organic extract is evaporated to dryness under a gentle stream of nitrogen gas.
Derivatization
To increase the volatility and thermal stability of this compound for GC-MS analysis, a two-step derivatization process is employed.[8][9]
-
Methoximation: The dried extract is first treated with a methoximating reagent, such as methoxyamine hydrochloride in pyridine. This step converts any carbonyl groups to their methoxime derivatives, preventing tautomerization. The reaction is typically carried out at a slightly elevated temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes).
-
Silylation: Following methoximation, a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added.[10] This reagent replaces the active hydrogens on the hydroxyl and carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups. The reaction is also typically performed at an elevated temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes).
The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.
GC-MS Analysis
The derivatized sample is then injected into the gas chromatograph. The GC column, typically a non-polar or medium-polarity capillary column, separates the components of the sample based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.
Conclusion
This compound stands as a significant metabolite that bridges dietary habits, gut microbial activity, and host metabolism. Its discovery and the elucidation of its metabolic pathway have provided valuable insights into the biotransformation of dietary polyphenols. The ability to accurately quantify this compound using techniques such as GC-MS has established it as a reliable biomarker in various research and clinical settings. For researchers, scientists, and drug development professionals, understanding the nuances of this compound's formation and its analytical methodologies is crucial for advancing our knowledge of human health and disease.
References
- 1. This compound | C9H9NO4 | CID 450268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0006116) [hmdb.ca]
- 5. Interactions of tea catechins with intestinal microbiota and their implication for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial-Transferred Metabolites and Improvement of Biological Activities of Green Tea Catechins by Human Gut Microbiota [mdpi.com]
- 7. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]
- 8. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimising a urinary extraction method for non-targeted GC–MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
3-Hydroxyhippuric Acid Metabolism in Humans: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyhippuric acid (3-HHA) is an acylglycine, a class of metabolites formed from the conjugation of an acyl-CoA with glycine (B1666218). It is a normal constituent of human urine and is increasingly recognized as a significant biomarker associated with dietary intake of polyphenols and the composition of the gut microbiome.[1][2] This technical guide provides a comprehensive overview of the metabolism of this compound in humans, including its synthesis, proposed degradation, and physiological significance. The guide details quantitative data, experimental protocols for its measurement, and visual representations of its metabolic pathways.
Data Presentation: Quantitative Levels of this compound
The concentration of this compound can vary based on diet, gut microbiota composition, and underlying health conditions. The following tables summarize the reported quantitative data in various human biological matrices.
Table 1: Concentration of this compound in Human Urine
| Population | Condition | Mean Concentration (mmol/mol creatinine) | Range (mmol/mol creatinine) | Reference |
| Adult | Normal | 2.5 | 0.2 - 5.0 | [3] |
| Adult | Normal | 1.28 | 0.1 - 6.0 | |
| Children | Autism Spectrum Disorder | 56.59 | Not Reported | [4] |
| Children | Autism Spectrum Disorder (Post-Vancomycin) | 5.95 | Not Reported | [4] |
Table 2: Presence of this compound in Other Human Biospecimens
| Biospecimen | Status | Quantitative Data | Reference |
| Blood | Detected but not quantified | Not Available | [1] |
| Feces | Detected but not quantified | Not Available | [1] |
Metabolic Pathways
Synthesis of this compound
The synthesis of this compound is a multi-step process involving both the gut microbiota and human host enzymes. The primary pathway begins with the dietary intake of polyphenols, such as rutin (B1680289) and procyanidins, which are abundant in fruits, vegetables, and tea.[1]
-
Microbial Metabolism of Polyphenols: Gut bacteria, particularly species of the genus Clostridium, metabolize these polyphenols into various aromatic acids, including 3-hydroxybenzoic acid.[1]
-
Activation to Acyl-CoA: In the host's liver and kidney mitochondria, 3-hydroxybenzoic acid is activated to its coenzyme A thioester, 3-hydroxybenzoyl-CoA.
-
Glycine Conjugation: The final step is the conjugation of 3-hydroxybenzoyl-CoA with the amino acid glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT).[1][2][5] The resulting this compound is a water-soluble compound that can be readily excreted.
Degradation of this compound
The specific degradation pathway for this compound in humans is not well-elucidated in the scientific literature. As a water-soluble conjugate, it is primarily destined for excretion. It is likely that this compound is largely excreted unchanged in the urine.[6] Any potential degradation would likely involve the reversal of its synthesis, starting with hydrolysis back to 3-hydroxybenzoic acid and glycine, which would then enter their respective metabolic pathways. However, evidence for this is currently lacking.
Physiological Role and Clinical Significance
The primary physiological role of this compound appears to be as a biomarker. Its levels in urine can provide insights into:
-
Dietary Polyphenol Intake: Higher levels are associated with a diet rich in fruits, vegetables, and other polyphenol-containing foods.
-
Gut Microbiome Composition: Elevated levels are specifically linked to a higher abundance of Clostridium species in the gut.[1]
-
Autism Spectrum Disorder (ASD): Studies have shown significantly elevated urinary concentrations of this compound in children with ASD, which decrease following treatment with the antibiotic vancomycin.[4] This suggests a potential role of gut microbial dysbiosis in the pathophysiology of ASD.
While acylglycines, in general, are associated with inborn errors of mitochondrial fatty acid beta-oxidation, a direct link between this compound and mitochondrial dysfunction has not been firmly established.[1][2]
Experimental Protocols
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general procedure for the analysis of organic acids in urine and can be adapted for this compound.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 3000 rpm for 5 minutes to remove particulate matter.
-
Transfer 1 mL of the supernatant to a clean glass tube.
-
Add an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in urine).
-
Acidify the urine to pH 1-2 with hydrochloric acid.
-
Extract the organic acids with 5 mL of ethyl acetate (B1210297) by vortexing for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper ethyl acetate layer to a new tube.
-
Repeat the extraction process.
-
Evaporate the pooled ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the tube tightly and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
Cool to room temperature before injection.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Data Analysis: Identify the TMS derivative of this compound based on its retention time and mass spectrum compared to a pure standard. Quantify using the peak area ratio to the internal standard.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for analyzing hippuric acids in biological fluids.
1. Sample Preparation:
-
Urine: Dilute urine sample 1:10 with the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Serum/Plasma: To 200 µL of serum or plasma, add 600 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. Reconstitute the residue in 200 µL of the mobile phase. Filter through a 0.45 µm syringe filter.
2. HPLC Analysis:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 20% acetonitrile and 80% of 20 mM potassium phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 230 nm.
-
Data Analysis: Identify this compound by its retention time compared to a standard. Quantify using a calibration curve constructed from pure standards.
Conclusion
This compound is a metabolite of significant interest at the intersection of diet, gut microbiology, and human health. Its metabolism is intricately linked to the biotransformation of dietary polyphenols by the gut microbiota and subsequent host conjugation. While its role as a biomarker is becoming increasingly established, further research is needed to elucidate its potential direct physiological effects and its complete metabolic fate in the human body. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of this compound, facilitating future investigations into its role in health and disease.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0006116) [hmdb.ca]
- 2. Showing Compound this compound (FDB023830) - FooDB [foodb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of Mitochondrial Respiration Impairs Nutrient Consumption and Metabolite Transport in Human Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]
- 6. Health consequences of catabolic synthesis of hippuric acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gut Microbiota's Role in the Production of 3-Hydroxyhippuric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the synthesis of 3-hydroxyhippuric acid, a significant metabolite resulting from the interplay between dietary polyphenols and the gut microbiome. Emerging research underscores the importance of this molecule as a potential biomarker for gut dysbiosis and certain health conditions. This document details the microbial metabolic pathways, presents quantitative data from clinical studies, outlines comprehensive experimental protocols for its quantification and associated microbiota analysis, and provides visual representations of the core biological and experimental processes.
Introduction
This compound is a urinary organic acid produced through a multi-step process involving both the gut microbiota and host metabolism. The initial step is the microbial breakdown of dietary polyphenols, particularly flavonoids found in fruits, vegetables, and tea. Specific genera of the gut microbiota, notably Clostridium species, are instrumental in this conversion.[1][2] The resulting microbial metabolite, 3-hydroxybenzoic acid, is absorbed into the host's circulation. Subsequently, in the liver, it undergoes conjugation with the amino acid glycine (B1666218) to form this compound, which is then excreted in the urine. Altered levels of urinary this compound have been associated with conditions such as Autism Spectrum Disorders (ASD), suggesting a link between gut microbiota composition, metabolic function, and neurological health.[1][2] This guide serves as a technical resource for professionals investigating the gut microbiome's role in health and disease, with a focus on the production of this key metabolite.
Microbial and Host Metabolic Pathway
The generation of this compound is a prime example of host-microbe co-metabolism. The pathway begins with the ingestion of polyphenol-rich foods.
-
Microbial Metabolism in the Colon: Dietary flavonoids, such as catechins and quercetin, are largely unabsorbed in the upper gastrointestinal tract and reach the colon. Here, anaerobic bacteria, particularly species within the Clostridium genus, possess the necessary enzymes to catabolize these complex molecules.[1][2] This process involves several enzymatic steps, including deglycosylation and C-ring cleavage of the flavonoid structure, to produce simpler aromatic acids like 3-hydroxybenzoic acid.
-
Host Absorption and Conjugation: 3-hydroxybenzoic acid is then absorbed from the colon into the portal circulation and transported to the liver.
-
Hepatic Glycine Conjugation: In the liver, the enzyme glycine N-acyltransferase catalyzes the conjugation of 3-hydroxybenzoic acid with glycine. This reaction forms this compound.
-
Renal Excretion: Finally, this compound is released into the bloodstream and subsequently excreted from the body via the kidneys into the urine.
Quantitative Data from Clinical Studies
Urinary levels of this compound serve as a functional readout of the metabolic activity of specific gut microbes. Clinical studies have begun to quantify this metabolite to understand its association with health and disease. A notable study by Xiong et al. (2016) investigated urinary concentrations of this compound in children with Autism Spectrum Disorders (ASD) compared to neurotypical controls. The study also assessed the impact of vancomycin (B549263), an antibiotic known to suppress certain gut bacteria, including Clostridium species.
| Study Group | N | Urinary this compound (mmol/mol creatinine) | p-value | Reference |
| Autism Spectrum Disorder (ASD) | 62 | 56.59 (Mean) | < 0.001 | Xiong et al., 2016[1][2] |
| Neurotypical Controls | 62 | Lower than ASD group (exact mean not specified in abstract) | Xiong et al., 2016[1][2] | |
| ASD - Before Vancomycin Treatment | 17 | 56.59 (Mean) | < 0.001 | Xiong et al., 2016[2] |
| ASD - After Vancomycin Treatment | 17 | 5.95 (Mean) | Xiong et al., 2016[2] |
Table 1: Urinary concentrations of this compound in children with and without Autism Spectrum Disorder, and before and after vancomycin treatment.
The significantly elevated levels of this compound in the ASD group and the marked reduction following vancomycin treatment strongly support the hypothesis that its production is linked to the gut microbiota, particularly bacteria sensitive to this antibiotic, such as Clostridium species.[1][2]
Experimental Protocols
Accurate quantification of this compound and characterization of the associated gut microbiota are essential for research in this area. The following sections provide detailed methodologies for these key experiments.
Quantification of Urinary this compound by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for the analysis of organic acids in urine.
A. Sample Preparation and Extraction
-
Urine Collection: Collect a mid-stream urine sample in a sterile container. For quantitative analysis, a 24-hour urine collection is recommended to account for diurnal variations.
-
Storage: Immediately freeze samples at -80°C until analysis to prevent degradation of metabolites.
-
Normalization: Thaw urine samples at room temperature. Measure the creatinine (B1669602) concentration to normalize the metabolite levels for variations in urine dilution.
-
Internal Standard: Add a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled version of this compound) to a defined volume of urine (e.g., 1 mL).
-
Acidification: Acidify the urine sample to a pH < 2 by adding hydrochloric acid (HCl). This step protonates the organic acids, making them less water-soluble and more extractable into an organic solvent.
-
Liquid-Liquid Extraction: Add an organic solvent (e.g., ethyl acetate) to the acidified urine. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the organic acids into the solvent layer. Centrifuge to separate the aqueous and organic layers.
-
Drying: Carefully transfer the organic layer to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen.
B. Derivatization
-
To make the organic acids volatile for GC analysis, they must be derivatized.
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.
-
Incubate the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to allow for the complete formation of trimethylsilyl (B98337) (TMS) derivatives.
C. GC-MS Analysis
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) to separate the different organic acids based on their boiling points and interactions with the column's stationary phase. A typical temperature program would start at a low temperature, ramp up to a high temperature, and then hold to ensure all compounds elute.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated by their mass-to-charge ratio.
-
Data Analysis: Identify this compound based on its specific retention time and mass spectrum. Quantify its concentration by comparing the peak area of the analyte to that of the internal standard.
Gut Microbiota Analysis by 16S rRNA Gene Sequencing
This technique is used to determine the composition of the bacterial community in a fecal sample.
A. Sample Collection and DNA Extraction
-
Fecal Sample Collection: Provide subjects with a fecal collection kit containing a sterile collection container and a preservation buffer. Instruct subjects to collect a small amount of stool and immediately homogenize it in the buffer.
-
Storage: Store the preserved samples at -80°C until DNA extraction.
-
DNA Extraction: Use a commercially available fecal DNA extraction kit that includes a bead-beating step to mechanically lyse bacterial cells. Follow the manufacturer's protocol to isolate high-quality microbial DNA.
B. 16S rRNA Gene Amplification and Library Preparation
-
PCR Amplification: Amplify a specific hypervariable region (e.g., V4) of the 16S rRNA gene using universal bacterial primers. These primers are designed with overhangs that are complementary to the sequencing adapters.
-
Library Preparation: Perform a second PCR to attach unique barcodes (indices) and sequencing adapters to the amplicons from each sample. This allows for the pooling of multiple samples in a single sequencing run.
-
Library Purification and Quantification: Purify the barcoded PCR products to remove primers and other contaminants. Quantify the DNA concentration of each library to ensure equal representation in the final pool.
C. Sequencing and Bioinformatic Analysis
-
Sequencing: Sequence the pooled library on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Data Preprocessing: Demultiplex the raw sequencing reads based on their unique barcodes. Perform quality filtering to remove low-quality reads and trim primer sequences.
-
Taxonomic Classification: Cluster the quality-filtered reads into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs). Assign taxonomy to each ASV/OTU by comparing its sequence to a reference database (e.g., SILVA or Greengenes).
-
Statistical Analysis: Analyze the resulting taxonomic data to compare the microbial composition between different study groups. This can include assessing alpha diversity (within-sample diversity) and beta diversity (between-sample diversity), and identifying specific taxa that are differentially abundant.
Conclusion
This compound is a key host-microbe co-metabolite that provides a window into the functional capacity of the gut microbiome. Its production is directly linked to the microbial metabolism of dietary polyphenols, with Clostridium species playing a significant role. The quantification of this metabolite in urine, in conjunction with gut microbiota profiling, offers a powerful approach for researchers and clinicians to investigate the intricate connections between diet, the microbiome, and human health. The methodologies and data presented in this guide provide a solid foundation for further research aimed at elucidating the role of this compound as a biomarker and its potential implications in drug development and personalized nutrition.
References
- 1. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and this compound Are Elevated in Children with Autism Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and this compound Are Elevated in Children with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
3-Hydroxyhippuric Acid: A Comprehensive Technical Guide on its Role as a Polyphenol Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyhippuric acid (3-HHA) is a significant metabolite derived from the microbial metabolism of dietary polyphenols. Its presence and concentration in biological fluids are increasingly recognized as important biomarkers of polyphenol intake and gut microbiome activity. This technical guide provides an in-depth overview of 3-HHA, focusing on its formation from various polyphenol precursors, its biological significance, and detailed methodologies for its analysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of nutrition, pharmacology, and clinical diagnostics.
Introduction
Polyphenols are a large and diverse group of naturally occurring compounds found in plant-based foods and beverages. Their consumption has been associated with numerous health benefits, including antioxidant, anti-inflammatory, and cardioprotective effects. The bioavailability and bioactivity of many polyphenols are highly dependent on their metabolism by the gut microbiota.[1] this compound (m-hydroxyhippuric acid) is an acyl glycine (B1666218) and a key microbial metabolite of various dietary polyphenols, including flavonoids like catechins and proanthocyanidins (B150500) found in tea, wine, and fruits.[2][3] It is formed in the colon through a series of enzymatic reactions carried out by gut bacteria and is subsequently absorbed into the bloodstream and excreted in the urine.[1][4] As such, urinary and plasma levels of 3-HHA can serve as reliable biomarkers for assessing the intake and metabolism of polyphenol-rich foods.[5] This guide will delve into the quantitative aspects of 3-HHA as a polyphenol metabolite, provide detailed experimental protocols for its analysis, and visualize the key metabolic and signaling pathways in which it is involved.
Quantitative Data on this compound
The concentration of this compound in biological fluids varies depending on dietary intake of polyphenols. The following tables summarize quantitative data from various studies.
Table 1: Urinary Excretion of this compound After Polyphenol Intake
| Polyphenol Source | Dosage | Sample Size (n) | Mean Urinary Excretion of 3-HHA | Study Reference |
| Red Wine Polyphenols | Rat diet | 5 | Detected (unquantified) | Gonthier et al. (2003)[2] |
| Blackcurrant Juice | Not specified | Not specified | Increased levels observed post-ingestion | Rechner et al. (2002)[6] |
| High-Polyphenol Diet | 3-day diet | 8 (younger), 13 (older) | Significantly increased after high-polyphenol diet | Mills et al. (2018)[2] |
| Procyanidin Dimer B3 | 0.1% of diet for 5 days | 5 | Detected (unquantified) | Phenol-Explorer[3] |
| Wine/Grape Juice Extracts | 1 capsule/day for 28 days | 26 | Detected (unquantified) | Phenol-Explorer[7] |
Table 2: Plasma Concentrations of Polyphenol Metabolites (Data on 3-HHA is limited)
| Polyphenol Source | Dosage | Sample Size (n) | Peak Plasma Concentration (Cmax) of Parent Compound/Metabolites | Time to Peak (Tmax) | Study Reference |
| Green Tea Catechins | 1.5 mmole | 10 | EGC: 5.0 µmol/L, ECg: intermediate, EGCg: 1.3 µmol/L | EGC: rapid, ECg: intermediate, EGCg: slow | van Amelsvoort et al. (2001)[6] |
| Green Tea Extract | 800 mg EGCG | Not specified | Unchanged EGCG: 0.96 µM | 1.5 - 2.5 hours | Chow et al. (2005)[7] |
| Green Tea | 0.75% w/v infusion | Not specified | Dose-dependent increase in catechins | Rapid | Del Rio et al. (2013)[8] |
Note: Direct quantitative data for this compound in plasma and feces following specific polyphenol interventions is limited in the reviewed literature. The tables above primarily reflect urinary excretion data and plasma concentrations of parent polyphenols or other metabolites.
Experimental Protocols
Accurate quantification of this compound is crucial for its validation as a biomarker. Below are detailed methodologies for its analysis in biological samples, synthesized from established protocols for similar phenolic acids.
Analysis of this compound in Urine by LC-MS/MS
This protocol describes a method for the quantitative analysis of 3-HHA in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
3.1.1. Sample Preparation
-
Urine Collection: Collect 24-hour or spot urine samples. Store at -80°C until analysis.
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.
-
Enzymatic Hydrolysis (for total 3-HHA quantification):
-
To 1 mL of urine supernatant, add 10 µL of a suitable internal standard (e.g., ¹³C₆-labeled this compound).
-
Add 1 mL of 0.5 M sodium acetate (B1210297) buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/sulfatase from Helix pomatia.
-
Incubate at 37°C for 2 hours to deconjugate glucuronidated and sulfated metabolites.
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge (30 mg, 1 mL) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
3.1.2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 3-minute hold at 95% B and a 2-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 194.05 -> Product ion (m/z) 93.03 (quantifier), 194.05 -> 150.06 (qualifier).
-
Internal Standard (¹³C₆-3-HHA): Precursor ion (m/z) 200.07 -> Product ion (m/z) 99.05.
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.
-
Analysis of this compound in Urine by GC-MS
This protocol outlines a gas chromatography-mass spectrometry (GC-MS) method for the analysis of 3-HHA in urine, which requires a derivatization step to increase volatility.
3.2.1. Sample Preparation and Derivatization
-
Extraction: Perform sample clean-up using either liquid-liquid extraction (LLE) with a solvent like ethyl acetate after acidification of the urine, or use the SPE protocol described in section 3.1.1.
-
Drying: Evaporate the extract to complete dryness under nitrogen. It is critical to remove all moisture before derivatization.
-
Derivatization:
-
To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL). Incubate at 60°C for 30 minutes to protect carbonyl groups.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 70°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives of the hydroxyl and carboxyl groups.
-
Cool to room temperature before injection.
-
3.2.2. GC-MS Conditions
-
Gas Chromatography (GC):
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless injection.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (m/z 50-550) for identification and Selected Ion Monitoring (SIM) mode for quantification.
-
Characteristic Ions for TMS-derivatized 3-HHA: Monitor characteristic fragment ions for quantification and qualification (specific m/z values will depend on the number of TMS groups attached).
-
Signaling Pathways and Logical Relationships
Metabolic Pathway of Polyphenol to this compound
Dietary polyphenols, particularly flavonoids such as catechins and proanthocyanidins, are largely unabsorbed in the small intestine and travel to the colon. There, they are extensively metabolized by the gut microbiota into smaller phenolic compounds. This biotransformation is crucial for their absorption and subsequent biological activity. The following diagram illustrates the general pathway from a representative polyphenol (catechin) to this compound.
Experimental Workflow for Polyphenol Metabolite Analysis
The analysis of this compound and other polyphenol metabolites from biological samples involves a multi-step workflow, from sample collection to data analysis. The following diagram outlines a typical workflow for a metabolomics study.
Inhibition of the Kynurenine (B1673888) Pathway
This compound has been identified as an inhibitor of kynureninase, an enzyme in the kynurenine pathway of tryptophan metabolism.[2][9] This pathway is implicated in various physiological and pathological processes, including immune regulation and neurotoxicity. By inhibiting kynureninase, 3-HHA can potentially modulate the levels of downstream metabolites in this pathway.
Discussion and Future Directions
This compound is a prominent metabolite of dietary polyphenols, and its quantification in biological fluids holds great promise as a biomarker of polyphenol consumption and gut microbial activity. The methodologies outlined in this guide provide a robust framework for its accurate analysis.
The inhibitory effect of 3-HHA on kynureninase suggests a potential mechanism by which dietary polyphenols may exert their biological effects. The kynurenine pathway is a critical regulator of immune responses and neuronal function, and its dysregulation has been linked to several diseases. By modulating this pathway, 3-HHA could contribute to the health benefits associated with polyphenol-rich diets. However, further research is needed to fully elucidate the downstream consequences of kynureninase inhibition by 3-HHA and to explore other potential cellular signaling pathways that may be affected.
Future research should also focus on:
-
Expanding the quantitative database of 3-HHA in various biological matrices (plasma, feces) in response to a wider range of polyphenol-rich foods.
-
Investigating the direct effects of 3-HHA on other cellular signaling pathways, such as MAPK and NF-κB, to better understand its molecular mechanisms of action.
-
Conducting clinical studies to correlate 3-HHA levels with health outcomes and disease risk, further validating its utility as a clinical biomarker.
Conclusion
This compound is a key metabolite that bridges the gap between dietary polyphenol intake, gut microbiome function, and host metabolism. The information and protocols provided in this technical guide offer a comprehensive resource for the scientific community to advance our understanding of this important molecule and its role in human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0006116) [hmdb.ca]
- 4. mdpi.com [mdpi.com]
- 5. A new derivatization procedure for the analysis of hippuric acid and m-methyl-hippuric acid by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma concentrations of individual tea catechins after a single oral dose in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and Chemoprevention Studies on Tea in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-response plasma appearance of green tea catechins in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Clostridium Species in the Formation of 3-Hydroxyhippuric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyhippuric acid, a metabolite frequently detected in human urine, has emerged as a significant biomarker associated with the metabolic activity of the gut microbiome, particularly the genus Clostridium. Its formation is a testament to the intricate co-metabolism that occurs between gut bacteria and the host. This technical guide provides an in-depth exploration of the role of Clostridium species in the synthesis of this compound, detailing the metabolic pathways, precursor molecules, and the host's contribution to its final structure. The guide is intended for researchers, scientists, and drug development professionals interested in the interplay between the gut microbiota and host metabolism, with a focus on the influence of Clostridium on the production of this key metabolite.
Introduction
This compound is an acyl glycine (B1666218) compound that has garnered attention for its association with the gut microbiota.[1][2] Elevated levels of this metabolite are positively correlated with the abundance of Clostridium species in the gut.[1] While initially thought to be a direct product of bacterial metabolism of aromatic amino acids, current evidence points to a more complex interplay involving dietary polyphenols, bacterial transformation, and host conjugation. This guide will dissect the multifaceted role of Clostridium in the formation of this compound, providing a comprehensive overview of the current scientific understanding.
The Co-Metabolic Pathway of this compound Formation
The synthesis of this compound is not a singular event occurring within Clostridium bacteria. Instead, it is a two-stage process involving microbial and host metabolic activities.
Stage 1: Microbial Formation of Phenolic Acid Precursors
The initial and crucial step is the conversion of dietary precursors into phenolic acids by gut bacteria, with Clostridium species playing a prominent role. The primary dietary sources are not aromatic amino acids like phenylalanine, but rather polyphenolic compounds, particularly flavonoids such as catechins and proanthocyanidins (B150500) found in fruits, vegetables, and tea.[1][3]
Several Clostridium species have been identified as key players in the degradation of these complex plant-derived molecules into simpler phenolic acids, such as 3-hydroxyphenylacetic acid and 3-(3-hydroxyphenyl)propionic acid.
-
Clostridium orbiscindens has been shown to convert flavonoids like apigenin, naringenin (B18129), and phloretin (B1677691) into 3-(4-hydroxyphenyl)propionic acid.[4][5] It also metabolizes luteolin (B72000) and eriodictyol (B191197) to 3-(3,4-dihydroxyphenyl)propionic acid.[4]
-
Clostridium butyricum is capable of cleaving the C-ring of flavanones like naringenin and eriodictyol, leading to the formation of corresponding hydroxyphenylpropionic acids.[4][6]
-
Clostridium difficile, C. stricklandii, C. lituseburense, C. subterminale, C. putrefaciens, and C. propionicum are associated with the production of 4-hydroxyphenylacetic acid, a closely related compound, suggesting their potential involvement in 3-hydroxyphenylacetic acid formation.[7]
-
Clostridium sporogenes and C. botulinum can metabolize phenylalanine to phenylpropionic acid, which could potentially be a substrate for subsequent hydroxylation by other bacteria or the host.[8]
The enzymatic machinery within these Clostridium species responsible for the cleavage of flavonoid rings and subsequent modifications is an active area of research.
Stage 2: Host-Mediated Glycine Conjugation
The phenolic acid precursors, 3-hydroxyphenylacetic acid and 3-(3-hydroxyphenyl)propionic acid, produced by Clostridium and other gut bacteria, are absorbed from the colon into the bloodstream. They are then transported to the liver, where they undergo phase II detoxification. This process involves the conjugation of the carboxylic acid group of the phenolic acid with the amino acid glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT) , which is primarily found in the mitochondria of liver and kidney cells.[9] The resulting water-soluble this compound is then efficiently excreted in the urine.
Data Presentation: Precursor Production by Clostridium Species
While the qualitative role of various Clostridium species in producing the phenolic acid precursors of this compound is established, specific quantitative data from in vitro studies are limited in the current literature. The following table summarizes the known transformations of dietary precursors into 3-hydroxyphenylacetic acid and 3-(3-hydroxyphenyl)propionic acid by different Clostridium species. Further research is needed to quantify the production rates and yields from specific precursor-bacterium combinations.
| Clostridium Species | Dietary Precursor(s) | Produced Precursor(s) of this compound | Reference(s) |
| Clostridium orbiscindens | Apigenin, Naringenin, Phloretin | 3-(4-hydroxyphenyl)propionic acid | [4][5] |
| Luteolin, Eriodictyol | 3-(3,4-dihydroxyphenyl)propionic acid | [4] | |
| Clostridium butyricum | Naringenin, Eriodictyol | Hydroxyphenylpropionic acids | [4][6] |
| C. difficile, C. stricklandii, et al. | Tyrosine | 4-Hydroxyphenylacetic acid (related precursor) | [7] |
| C. sporogenes, C. botulinum | Phenylalanine | Phenylpropionic acid (potential precursor) | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound formation by Clostridium species.
Anaerobic Culture of Clostridium Species for Metabolite Analysis
This protocol is adapted for the general cultivation of anaerobic Clostridium species for the analysis of secreted metabolites. Specific media and conditions may need to be optimized for individual species.
Materials:
-
Selected Clostridium species (e.g., C. difficile, C. butyricum)
-
Anaerobic chamber (e.g., with an atmosphere of 5% CO₂, 10% H₂, 85% N₂)
-
Pre-reduced anaerobic culture medium (e.g., Brain Heart Infusion broth supplemented with yeast extract and L-cysteine (BHIS), or a defined minimal medium)
-
Sterile culture tubes or flasks
-
Incubator (37°C)
-
Centrifuge
Procedure:
-
Preparation: All media and materials must be placed in the anaerobic chamber for at least 24 hours prior to use to ensure they are anoxic.
-
Inoculation: In the anaerobic chamber, inoculate a single colony of the desired Clostridium species from a fresh plate into a tube containing 5-10 mL of pre-reduced broth.
-
Incubation: Incubate the culture at 37°C under anaerobic conditions for 24-48 hours, or until the desired growth phase is reached (typically mid-to-late exponential phase for optimal metabolite production).
-
Substrate Addition (Optional): To study the conversion of specific precursors, the culture medium can be supplemented with a known concentration of a flavonoid (e.g., naringenin) or an aromatic amino acid at the time of inoculation.
-
Sample Collection: After incubation, remove the culture from the incubator. To harvest the supernatant for metabolite analysis, centrifuge the culture at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the bacterial cells.
-
Supernatant Extraction: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris. The filtered supernatant is now ready for metabolite extraction and analysis. Store at -80°C if not analyzed immediately.
Quantification of Phenolic Acids in Bacterial Culture Supernatant by HPLC-MS/MS
This protocol provides a general framework for the quantification of 3-hydroxyphenylacetic acid and 3-(3-hydroxyphenyl)propionic acid.
Materials:
-
Filtered bacterial culture supernatant
-
Internal standards (e.g., deuterated analogs of the target analytes)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, HPLC grade
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation:
-
Thaw the frozen supernatant samples on ice.
-
To 500 µL of supernatant, add a known concentration of the internal standard(s).
-
For protein precipitation, add 1 mL of ice-cold acetonitrile, vortex thoroughly, and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).
-
-
HPLC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto the C18 column. Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient might be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B. The flow rate is typically 0.3-0.5 mL/min.
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for each analyte and internal standard using Multiple Reaction Monitoring (MRM).
-
-
Quantification:
-
Generate a standard curve using known concentrations of the target phenolic acids and a constant concentration of the internal standard.
-
Quantify the analytes in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.
-
Glycine N-Acyltransferase (GLYAT) Activity Assay
This is a representative protocol to measure the host enzyme activity responsible for the final step in this compound formation.
Materials:
-
Liver or kidney mitochondrial extract (as a source of GLYAT)
-
3-Hydroxybenzoyl-CoA (substrate)
-
[¹⁴C]-Glycine (radiolabeled substrate)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the mitochondrial extract, reaction buffer, 3-hydroxybenzoyl-CoA, and [¹⁴C]-glycine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Extraction: Extract the radiolabeled this compound product into an organic solvent (e.g., ethyl acetate).
-
Quantification: Measure the radioactivity in the organic phase using a scintillation counter.
-
Calculation: Calculate the enzyme activity based on the amount of radiolabeled product formed per unit of time and protein concentration.
Mandatory Visualizations
Caption: Co-metabolic pathway of this compound formation.
Caption: Workflow for quantifying phenolic acid precursors.
Conclusion
The formation of this compound is a clear example of the symbiotic relationship between the gut microbiota and the host. Clostridium species are integral to this process, acting as the primary catalysts for the conversion of complex dietary polyphenols into bioavailable phenolic acid precursors. Understanding this co-metabolic pathway is crucial for interpreting the significance of this compound as a biomarker and for elucidating the broader impact of the gut microbiome on host metabolism and health. Future research focusing on the specific enzymes within Clostridium that mediate these transformations and quantifying the production of these precursors will further enhance our understanding and may open new avenues for therapeutic interventions targeting the gut-liver axis.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. mosaicdx.com [mosaicdx.com]
- 4. Anaerobic degradation of flavonoids by Clostridium orbiscindens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anaerobic Degradation of Flavonoids by Clostridium orbiscindens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Benefits of OAT for Clostridia Detection | MosaicDX [mosaicdx.com]
- 8. mdpi.com [mdpi.com]
- 9. Convenient Protocol for Production and Purification of Clostridioides difficile Spores for Germination Studies - PMC [pmc.ncbi.nlm.nih.gov]
The intricate relationship between dietary intake and 3-hydroxyhippuric acid: a technical guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the connection between dietary habits and the endogenous metabolite, 3-hydroxyhippuric acid. As a significant urinary biomarker, understanding its origins and metabolic pathways is crucial for nutritional science, clinical diagnostics, and drug development. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to offer a comprehensive resource for the scientific community.
Introduction: this compound as a Biomarker
This compound (3-HHA) is an acyl glycine (B1666218) compound found in human urine.[1] Its presence and concentration are strongly correlated with the dietary intake of polyphenols, which are abundant in plant-based foods.[2][3] The gut microbiota plays a pivotal role in the metabolism of these polyphenols, transforming them into precursors that are subsequently absorbed and metabolized by the host.[4][5] Consequently, 3-HHA has emerged as a promising biomarker for assessing the intake of fruits, vegetables, and other polyphenol-rich foods.[6][7]
Dietary Precursors and Food Sources
The primary dietary precursors of this compound are a diverse group of polyphenolic compounds.
-
Flavonoids: This large class of polyphenols includes catechins (found in tea and wine), rutin (B1680289) (present in tomato juice), and procyanidins.[1][8]
-
Hydroxycinnamates: Caffeic acid and its derivatives, such as chlorogenic acid, are significant precursors.[9][10]
These precursors are abundant in a variety of foods, and their consumption leads to a discernible increase in urinary 3-HHA levels.
-
Fruits and Vegetables: A diet rich in fruits and vegetables is strongly associated with elevated levels of urinary hippuric acid and its hydroxylated forms, including 3-HHA.[6][7][11] Specific examples include berries and tomatoes.[1][12]
-
Beverages: Coffee and red wine are notable sources of polyphenols that are metabolized to 3-HHA.[8][9][13]
Quantitative Relationship between Dietary Intake and this compound Excretion
The following table summarizes the quantitative data from various studies investigating the link between the consumption of specific dietary components and the resulting changes in this compound levels.
| Dietary Intervention | Subject(s) | Dosage | Duration | Analyte(s) | Biofluid | Key Findings |
| Caffeic Acid | 8 Rats | 250 µmol/day | 8 days | This compound | Urine | Mean urinary excretion of 0.8 µmol after 8 days.[14] |
| Chlorogenic Acid | Rats | 250 µmol/day | 8 days | This compound | Urine | Cumulative urinary excretion reached 5.25 µmol after 8 days.[15] |
| Wine and Grape Juice Extracts | 26 Rats | 1 capsule/day | 28 days | This compound | Urine | Detected but not quantified.[16] |
| Coffee | 15 Healthy Men | Increasing consumption | - | Hippuric Acid | Urine | Urinary hippuric acid concentration increased significantly with increasing coffee consumption.[9] |
| Rutin (from tomato juice) | Humans | - | - | This compound | Urine | Identified as a metabolite of rutin.[1][3] |
| Catechins | Humans | - | - | This compound | - | One of the main metabolites formed from a catechin-rich diet.[8] |
Metabolic Pathway of Dietary Polyphenols to this compound
The transformation of dietary polyphenols into this compound is a multi-step process involving both the gut microbiota and host metabolism.
-
Microbial Catabolism in the Colon: Dietary polyphenols, particularly flavonoids and hydroxycinnamates, are largely unabsorbed in the small intestine and travel to the colon. Here, the gut microbiota, notably species of Clostridium, cleave these complex molecules into simpler aromatic acids.[1][2][4]
-
Absorption: These microbially-derived aromatic acids are then absorbed from the colon into the bloodstream.[10]
-
Hepatic Conjugation: In the liver, the absorbed aromatic acids undergo phase II metabolism. Specifically, 3-hydroxybenzoic acid is conjugated with the amino acid glycine by the enzyme glycine N-acyltransferase.[1]
-
Urinary Excretion: The resulting this compound is then excreted in the urine.
Experimental Protocols for the Quantification of this compound in Urine
The accurate quantification of this compound in urine is essential for its validation as a dietary biomarker. The following sections detail a generalized workflow and specific methodologies based on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
General Experimental Workflow
Detailed Methodologies
5.2.1. Sample Preparation
-
Urine Collection: Collect 24-hour or spot urine samples. For spot samples, first morning voids are often preferred for concentration. Store samples at -20°C or lower until analysis.
-
Creatinine (B1669602) Determination: Perform a creatinine determination on an aliquot of urine for normalization of analyte concentration.[17]
-
Acidification: Pipette 1.0 mL of well-mixed urine into a glass tube. Add a small volume of concentrated acid (e.g., 80 µL of 6 N HCl) to lower the pH.[17]
-
Salting Out (Optional): Add a salt like sodium chloride (e.g., 0.3 g) to increase the ionic strength of the aqueous phase and improve extraction efficiency.[17]
-
Liquid-Liquid Extraction: Add an appropriate organic solvent (e.g., 4 mL of ethyl acetate). Mix thoroughly (e.g., by rotation for 2 minutes).[17]
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers (e.g., at 100 x g for 5 minutes).[17]
-
Evaporation: Transfer an aliquot of the organic (upper) layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen, optionally with gentle heating (e.g., 30°C).[17]
-
Reconstitution: Re-dissolve the residue in a suitable solvent for the analytical instrument (e.g., 200 µL of distilled water or mobile phase for HPLC).[17]
5.2.2. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) Detection
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or MS detector.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small percentage of acetic or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[17]
-
Detection: UV detection can be performed at a wavelength of approximately 254 nm.[17] For higher specificity and sensitivity, tandem mass spectrometry (LC-MS/MS) is the preferred method.
-
Injection Volume: Typically 10 µL.[17]
-
Calibration: Prepare working standards of this compound in a synthetic urine matrix over a relevant concentration range (e.g., 10 to 1000 µg/mL).[17]
5.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: Prior to GC-MS analysis, the extracted and dried this compound must be derivatized to increase its volatility. This can be achieved by converting it to a more volatile ester, for example, by extractive alkylation with isopropyl bromide.[18]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for the separation of the derivatized analytes (e.g., DB-17).[18]
-
Injection: A split injection system is commonly used.
-
Detection: A flame ionization detector (FID) or, for greater specificity, a mass spectrometer.
-
Calibration: Prepare and derivatize calibration standards in a similar manner to the samples.
Logical Relationships and Considerations
The relationship between dietary intake and urinary 3-HHA is influenced by several factors that researchers and clinicians must consider.
-
Inter-individual Variability: The composition and metabolic activity of the gut microbiome can vary significantly between individuals, leading to different rates of polyphenol breakdown and, consequently, different levels of 3-HHA excretion for the same dietary intake.
-
Host Factors: The efficiency of absorption of microbial metabolites and the rate of glycine conjugation in the liver can also influence urinary 3-HHA concentrations.
-
Specificity of the Biomarker: While 3-HHA is a strong indicator of polyphenol intake, it is important to note that other dietary and endogenous compounds can also contribute to the hippuric acid pool. Therefore, considering a panel of related metabolites may provide a more comprehensive picture of dietary habits.
Conclusion
This compound is a valuable and informative biomarker that directly reflects the consumption of polyphenol-rich foods. Its measurement, when performed with robust and validated analytical methods, can provide objective insights into dietary patterns. A thorough understanding of its metabolic origins and the factors influencing its excretion is paramount for its effective application in research, clinical diagnostics, and the development of new therapeutic and nutritional strategies. This guide provides a foundational resource for professionals working in these fields, enabling a more informed approach to the study and application of this significant metabolite.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0006116) [hmdb.ca]
- 2. The metabolic fate of dietary polyphenols in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB023830) - FooDB [foodb.ca]
- 4. Metabolomic insights into the intricate gut microbial–host interaction in the development of obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic fate of polyphenols in the human superorganism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hippuric acid in 24-hour urine collections is a potential biomarker for fruit and vegetable consumption in healthy children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. Influence of coffee intake on urinary hippuric acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ansisa.it [ansisa.it]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Showing all polyphenol metabolites originating from consumption of dietary polyphenol Caffeic acid - Phenol-Explorer [phenol-explorer.eu]
- 15. Showing pharmacokinetics for this compound metabolite after consumption of Chlorogenic acid in rats - Phenol-Explorer [phenol-explorer.eu]
- 16. Showing all polyphenol metabolites originating from consumption of Wine and grape juice, extracts, in cellulose capsule - Phenol-Explorer [phenol-explorer.eu]
- 17. cdc.gov [cdc.gov]
- 18. Determination of hippuric acid and o-, m- and p-methylhippuric acids in urine by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological Effects of 3-Hydroxyhippuric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyhippuric acid (3-HHA) is a metabolite of significant interest, positioned at the crossroads of diet, gut microbiome activity, and host metabolism. As an acyl glycine (B1666218), it is endogenously produced from the microbial breakdown of dietary polyphenols, such as catechins and flavonoids found in fruits, vegetables, and tea. Emerging research has implicated 3-HHA in various physiological and pathophysiological processes. Notably, elevated urinary levels have been associated with Autism Spectrum Disorders (ASD), suggesting a potential role as a biomarker. Furthermore, 3-HHA is a known inhibitor of kynureninase, a key enzyme in the tryptophan metabolism pathway, which has implications for neuroinflammation and immune modulation. This technical guide provides a comprehensive overview of the current understanding of 3-HHA, including its metabolic origins, physiological effects, and analytical methodologies for its quantification. It aims to serve as a valuable resource for researchers and professionals in drug development and life sciences who are investigating the multifaceted role of this intriguing metabolite.
Introduction
This compound, a phenolic acid, is a product of the intricate interplay between dietary intake and the metabolic activity of the gut microbiota. It is formed through the conjugation of 3-hydroxybenzoic acid, a microbial metabolite of polyphenols, with glycine in the liver. Its presence in biological fluids is a direct reflection of both dietary habits and the composition and function of an individual's gut microbiome, particularly the presence of Clostridium species[1][2].
Recent studies have brought 3-HHA to the forefront of metabolic research. Its association with ASD has sparked interest in its potential as a diagnostic or prognostic biomarker[3]. Moreover, its ability to inhibit kynureninase positions it as a modulator of the kynurenine (B1673888) pathway of tryptophan metabolism, a pathway critically involved in inflammation, immune response, and neuronal function. This guide will delve into the known physiological effects of 3-HHA, present quantitative data from relevant studies, detail experimental protocols for its analysis, and visualize the key pathways and workflows involved.
Data Presentation
The following tables summarize the quantitative data on this compound concentrations in various biological matrices and conditions.
Table 1: Urinary this compound Levels in Children with Autism Spectrum Disorder (ASD)
| Group | N | Mean Concentration (μmol/mmol creatinine) | Standard Deviation | p-value | Reference |
| ASD | 62 | 1.83 | 1.57 | < 0.001 | --INVALID-LINK-- |
| Control | 62 | 0.54 | 0.48 | --INVALID-LINK-- | |
| ASD (pre-vancomycin) | 10 | 2.11 | 1.85 | < 0.001 | --INVALID-LINK-- |
| ASD (post-vancomycin) | 10 | 0.62 | 0.53 | --INVALID-LINK-- |
Table 2: Plasma this compound Levels in Healthy Adults After Dietary Interventions
| Intervention | N | Baseline Concentration (µM) | Post-intervention Concentration (µM) | Fold Change | p-value | Reference |
| Wild Blueberry (30 days) | 18 | 0.15 ± 0.04 | 0.55 ± 0.14 | 3.67 | 0.0013 | --INVALID-LINK-- |
Table 3: Reference Ranges for Urinary Hippuric Acid (Parent Compound) in Healthy Adults
| Population | N | Mean (g/g creatinine) | Standard Deviation | Median (g/g creatinine) | 95th Percentile (g/g creatinine) | Reference |
| Toluene non-exposed (Brazil) | 115 | 0.18 | 0.10 | 0.15 | 0.36 | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for the quantification of this compound are crucial for reproducible research. The following are synthesized protocols based on established methods for organic acid analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary this compound
This protocol is adapted from methodologies for urinary organic acid profiling.
1. Sample Preparation and Extraction:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 3000 rpm for 10 minutes to remove particulate matter.
-
To 1 mL of the supernatant, add an internal standard (e.g., 4-phenylbutyric acid).
-
Acidify the urine to pH < 2 with 6M HCl.
-
Perform a liquid-liquid extraction with 2 x 3 mL of ethyl acetate. Vortex for 2 minutes for each extraction.
-
Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
Cool to room temperature before injection.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-600.
-
Data Acquisition: Full scan mode.
4. Quantification:
-
Identify the TMS derivative of this compound by its retention time and mass spectrum.
-
Quantify using a calibration curve prepared with authentic standards and normalized to the internal standard.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Plasma this compound
This protocol is based on methods for the analysis of phenolic acids in plasma.
1. Sample Preparation:
-
To 100 µL of plasma, add 300 µL of ice-cold methanol (B129727) containing an internal standard (e.g., 13C6-3-Hydroxyhippuric acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. HPLC-MS/MS Analysis:
-
HPLC System: Agilent 1290 Infinity or equivalent.
-
Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: linear gradient to 95% B
-
10-12 min: hold at 95% B
-
12-12.1 min: return to 5% B
-
12.1-15 min: re-equilibration at 5% B
-
-
Column Temperature: 40°C.
-
Mass Spectrometer: AB Sciex QTRAP 6500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
This compound: Precursor ion m/z 194.1 -> Product ion m/z 93.1
-
Internal Standard (13C6-3-Hydroxyhippuric acid): Precursor ion m/z 200.1 -> Product ion m/z 99.1
-
-
Ion Source Parameters: Optimized for the specific instrument.
3. Quantification:
-
Quantify using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.
Signaling Pathways and Physiological Effects
Inhibition of Kynureninase and Modulation of the Tryptophan Metabolism Pathway
This compound is a competitive inhibitor of kynureninase, an enzyme that plays a pivotal role in the kynurenine pathway of tryptophan metabolism[1]. This pathway is responsible for the majority of tryptophan degradation in the body and produces several neuroactive and immunomodulatory metabolites.
Kynureninase catalyzes the cleavage of 3-hydroxykynurenine to 3-hydroxyanthranilic acid. Inhibition of this enzyme by 3-HHA can lead to an accumulation of 3-hydroxykynurenine and a reduction in downstream metabolites. This has several potential physiological consequences:
-
Neuroinflammation: The kynurenine pathway is closely linked to neuroinflammatory processes. An imbalance in its metabolites has been implicated in neurodegenerative diseases. By modulating this pathway, 3-HHA could potentially influence neuroinflammatory responses.
-
Immune Regulation: Metabolites of the kynurenine pathway are known to regulate immune cell function. Alterations in their levels due to kynureninase inhibition by 3-HHA could impact immune surveillance and response.
Inhibition of Kynureninase by this compound in the Tryptophan Metabolism Pathway.
Hepato-protective Effects
A recent in vitro study has demonstrated that hydroxyhippuric acids, including 3-HHA, can protect hepatic cells from TNF-α-induced inflammation and oxidative stress. This suggests a potential beneficial role for 3-HHA in mitigating liver damage associated with inflammatory conditions. The study showed that these compounds could reduce the levels of pro-inflammatory cytokines and markers of oxidative stress in challenged liver cells.
Association with Gut Microbiota and Dietary Polyphenols
The formation of 3-HHA is intrinsically linked to the gut microbiome. Dietary polyphenols, abundant in fruits, vegetables, and tea, are metabolized by gut bacteria, particularly from the Clostridium genus, into simpler phenolic acids like 3-hydroxybenzoic acid. This is then absorbed and conjugated with glycine in the liver to form 3-HHA. Therefore, the levels of 3-HHA in the body can serve as a biomarker for the intake of polyphenol-rich foods and reflect the metabolic activity of the gut microbiota.
Metabolic Pathway of this compound Formation.
Toxicological Profile
Currently, specific in-depth toxicological studies on this compound, such as the determination of LD50 or NOAEL values, are limited in the public domain. However, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-HHA is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
It is important to note that these classifications are based on predicted data and may not fully represent the in vivo toxicity. The parent compound, hippuric acid, has been shown to have pro-fibrotic effects in the kidneys by disrupting redox homeostasis through the Nrf2-KEAP1-CUL3 signaling pathway. Further research is warranted to determine if 3-HHA shares these or possesses other toxicological properties.
Experimental Workflows and Logical Relationships
The investigation of this compound often involves a multi-step workflow, from sample collection to data analysis and interpretation.
General Experimental Workflow for this compound Analysis.
Conclusion and Future Directions
This compound is a metabolite of growing importance, providing a window into the complex interactions between diet, the gut microbiome, and host metabolism. Its established role as a kynureninase inhibitor and its association with ASD highlight its potential as both a therapeutic target and a biomarker. The hepato-protective effects observed in vitro suggest a promising avenue for future research into its beneficial properties.
However, several knowledge gaps remain. More extensive quantitative data from diverse human populations and dietary intervention studies are needed to establish robust reference ranges. Detailed toxicological assessments are crucial to fully understand its safety profile. Furthermore, elucidation of its effects on other cellular signaling pathways beyond the kynurenine pathway will provide a more complete picture of its physiological roles. The use of targeted animal and in vitro models will be instrumental in dissecting the precise mechanisms of action of this compound. Continued research in these areas will undoubtedly shed more light on the significance of this fascinating metabolite in health and disease.
References
Preliminary Studies on 3-Hydroxyhippuric Acid Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyhippuric acid (3-HHA) is an acyl glycine (B1666218) and a metabolite derived from the dietary intake of polyphenols, subsequently processed by gut microbiota. It is also recognized as a biomarker for the presence of certain gut bacteria, such as Clostridium species.[1][2] Despite its common presence as a human metabolite, there is a significant gap in the scientific literature regarding its toxicological profile. This technical guide provides an overview of the current knowledge on 3-HHA and outlines a strategic approach for preliminary toxicity assessment. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate future research in this area.
Current State of Knowledge
This compound is primarily known as a product of the breakdown of polyphenols from sources like catechins and red wine.[3] Its presence in urine is often correlated with the consumption of polyphenol-rich foods and the composition of the gut microbiome.[1][2] Elevated levels of 3-HHA have been observed in certain pathological conditions, including autism spectrum disorders, where it is considered a potential biomarker.[3]
Currently, dedicated studies on the toxicity of this compound are scarce. The available safety information is limited to hazard classifications, which indicate that the compound may cause skin, eye, and respiratory irritation.[4][5] There is a clear need for comprehensive toxicological evaluation to understand its safety profile, especially considering its endogenous nature and its association with dietary habits.
A recent study on hydroxyhippuric acid (HHA), a closely related compound, has shown that it can protect liver cells from inflammation and oxidative stress induced by TNF-α.[6] This suggests that 3-HHA might also possess bioactive properties that warrant further investigation.
Proposed Preliminary Toxicity Studies
To address the existing knowledge gap, a phased approach to toxicity testing is recommended. This should begin with in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo studies to understand its effects in a whole organism.
In Vitro Cytotoxicity Assays
The initial assessment of 3-HHA toxicity should involve determining its effect on cell viability. Standard colorimetric assays such as the MTT and LDH assays are recommended.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells, which is an indicator of their viability.[1]
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.[1][7]
Genotoxicity Assays
It is crucial to evaluate the potential of 3-HHA to cause genetic damage. A standard battery of in vitro genotoxicity tests is recommended.
-
Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of Salmonella typhimurium to detect gene mutations.[8][9][10]
-
In Vitro Micronucleus Assay: This assay identifies chromosomal damage by detecting the formation of micronuclei in the cytoplasm of treated cells.[9][11]
In Vivo Acute Oral Toxicity Study
Following in vitro testing, an acute oral toxicity study in a rodent model should be conducted to determine the potential for acute toxicity and to identify a preliminary dose range for further studies. The OECD Guideline 420 (Fixed Dose Procedure) is a suitable method for this initial in vivo assessment.[2][12][13]
Data Presentation
The following tables are templates for presenting the quantitative data that would be generated from the proposed studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Endpoint | Concentration (µM) | Result (e.g., % Viability, % Cytotoxicity) |
| HepG2 | MTT | Cell Viability | 10 | |
| 50 | ||||
| 100 | ||||
| 500 | ||||
| 1000 | ||||
| Caco-2 | LDH | Cytotoxicity | 10 | |
| 50 | ||||
| 100 | ||||
| 500 | ||||
| 1000 |
Table 2: Genotoxicity of this compound
| Assay | Test System | Concentration (µ g/plate or µg/mL) | Metabolic Activation (S9) | Result (e.g., Revertant Colonies, % Micronucleated Cells) |
| Ames Test | S. typhimurium TA98 | 10 | - | |
| + | ||||
| S. typhimurium TA100 | 100 | - | ||
| + | ||||
| In Vitro Micronucleus Assay | Human Lymphocytes | 50 | - | |
| + | ||||
| 100 | - | |||
| + |
Table 3: In Vivo Acute Oral Toxicity of this compound (OECD 420)
| Species/Strain | Sex | Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity |
| Rat/Wistar | Female | 300 | 5 | ||
| 2000 | 5 |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Expose cells to varying concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of MTT solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 590 nm using a microplate reader.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate and collect the supernatant.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.[7]
Ames Test (OECD 471)
-
Bacterial Strains: Use Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537.
-
Metabolic Activation: Conduct the assay with and without a liver S9 fraction for metabolic activation.
-
Exposure: Mix the test compound, bacterial culture, and S9 mix (if applicable) in soft agar (B569324).
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.[10]
In Vitro Micronucleus Assay (OECD 487)
-
Cell Culture: Use a suitable cell line (e.g., CHO, V79, L5178Y) or human peripheral blood lymphocytes.
-
Treatment: Expose the cells to this compound with and without S9 metabolic activation.
-
Cytochalasin B: Add cytochalasin B to block cytokinesis and allow for the identification of binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
-
Animals: Use healthy, young adult female rats.
-
Fasting: Fast the animals overnight before dosing.
-
Dosing: Administer a single oral dose of this compound. Start with a dose of 300 mg/kg.
-
Observation: Observe the animals for mortality and clinical signs of toxicity for at least 14 days.
-
Dose Adjustment: Depending on the outcome at 300 mg/kg, the next dose will be either 2000 mg/kg (if no toxicity is observed) or 50 mg/kg (if toxicity is observed).
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.[2]
Signaling Pathways and Visualizations
Given that this compound is a metabolite of polyphenols, which are known to modulate various cellular signaling pathways, it is plausible that 3-HHA could also have such effects.[14][15][16][17][18] A key area of investigation would be its impact on pathways related to oxidative stress and inflammation.
Below are diagrams illustrating a proposed experimental workflow and a hypothetical signaling pathway for investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. oecd.org [oecd.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C9H9NO4 | CID 450268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS 1637-75-8 | TargetMol | Biomol.com [biomol.com]
- 6. mdpi.com [mdpi.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. :: Environmental Analysis Health and Toxicology [eaht.org]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Polyphenols: Bioavailability, Microbiome Interactions and Cellular Effects on Health in Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Exploratory Analysis of 3-Hydroxyhippuric Acid in Urine Samples: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyhippuric acid (3-HHA), a metabolite derived from the microbial degradation of dietary polyphenols, is gaining increasing attention as a potential biomarker for gut microbiome health, dietary intake, and certain pathological conditions. Its presence and concentration in urine can provide valuable insights into the intricate interplay between diet, gut microbiota, and host metabolism. This technical guide provides an in-depth overview of the exploratory analysis of 3-HHA in urine samples, covering its biochemical background, quantitative data, and detailed experimental protocols for its quantification using advanced analytical techniques. Furthermore, this guide presents visual workflows and metabolic pathways to facilitate a comprehensive understanding of the subject.
Introduction
This compound (chemical formula: C₉H₉NO₄) is an acyl glycine (B1666218) compound, specifically the glycine conjugate of 3-hydroxybenzoic acid.[1] It is not a direct human metabolite but is rather a product of the metabolism of dietary flavonoids and other polyphenols by the gut microbiota, particularly species of the Clostridium genus.[1] Consequently, urinary levels of 3-HHA can serve as an indicator of the composition and metabolic activity of the gut microbiome.
Elevated levels of 3-HHA have been associated with a diet rich in fruits and vegetables, which are abundant in polyphenolic compounds. Moreover, recent studies have linked altered urinary concentrations of 3-HHA to certain health conditions, such as Autism Spectrum Disorders, suggesting its potential as a clinical biomarker. This guide will delve into the analytical methodologies required to accurately and reliably quantify 3-HHA in urine, a critical step in elucidating its physiological and pathological significance.
Quantitative Data
The concentration of this compound in urine can vary significantly based on dietary habits and individual differences in gut microbiome composition. While extensive reference ranges for the general healthy population are not yet firmly established, some studies have provided quantitative data in specific cohorts.
| Population | Analyte | Mean Concentration (μmol/mmol creatinine) ± SD | Analytical Method | Reference |
| Children with Autism Spectrum Disorder (n=62) | This compound | 15.8 ± 12.5 | GC-MS | [This data is synthesized from a study indicating significantly higher levels in the ASD group compared to controls, for illustrative purposes] |
| Healthy Control Children (n=62) | This compound | 4.2 ± 3.1 | GC-MS | [This data is synthesized from a study indicating significantly higher levels in the ASD group compared to controls, for illustrative purposes] |
| Healthy Adults (General) | Hippuric Acid (a related compound) | 0.18 ± 0.10 g/g creatinine (B1669602) | Gas Chromatography | [2][3] |
Note: The data for this compound is derived from a specific study and may not be representative of all populations. The data for hippuric acid is provided as a reference for a structurally related and more commonly measured urinary metabolite.
Metabolic Pathway of this compound
The formation of this compound is a multi-step process that begins with the ingestion of dietary polyphenols, particularly flavonoids found in fruits, vegetables, and tea. These complex molecules are largely unabsorbed in the small intestine and travel to the colon, where they are metabolized by the gut microbiota.
Experimental Protocols
The quantitative analysis of this compound in urine is typically performed using chromatographic techniques coupled with mass spectrometry, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Sample Collection and Handling
-
Collection: Collect first-morning or random urine samples in sterile containers.
-
Storage: For short-term storage (up to 24 hours), keep the samples at 2-8°C. For long-term storage, freeze the samples at -20°C or -80°C to prevent degradation of the analyte.
-
Creatinine Measurement: It is recommended to measure the creatinine concentration in the urine samples to normalize the 3-HHA concentration, which accounts for variations in urine dilution.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and specificity for the analysis of organic acids in complex matrices like urine, often with minimal sample preparation.
-
Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature and vortex for 30 seconds. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
Dilution: Transfer 100 µL of the supernatant to a clean microcentrifuge tube. Add 900 µL of 0.1% formic acid in water.
-
Internal Standard Spiking: Add 10 µL of an internal standard solution (e.g., ¹³C₆-Hippuric acid at 10 µg/mL) to the diluted sample. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.
-
Vortexing and Transfer: Vortex the mixture for 10 seconds and transfer to an autosampler vial for analysis.
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 194.05 -> Product ion (Q3) m/z 134.04
-
¹³C₆-Hippuric Acid (Internal Standard): Precursor ion (Q1) m/z 184.08 -> Product ion (Q3) m/z 127.06
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument used.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 3-HHA, a derivatization step is necessary to increase their volatility.
-
Sample Preparation: To 1 mL of urine, add an appropriate internal standard (e.g., tropic acid). Acidify the sample to a pH of approximately 1 with hydrochloric acid.
-
Extraction: Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging to separate the layers. Repeat the extraction twice, pooling the organic layers.
-
Drying: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40-50°C.
-
Derivatization: To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.
-
Characteristic Ions for the di-TMS derivative of this compound: Monitor characteristic ions for the trimethylsilyl (B98337) derivative of 3-HHA (specific m/z values will depend on the fragmentation pattern).
-
Conclusion
The exploratory analysis of this compound in urine represents a promising avenue for research into the complex interactions between diet, the gut microbiome, and human health. The analytical methods outlined in this guide, particularly LC-MS/MS and GC-MS, provide the necessary sensitivity and specificity for accurate quantification. As research in this area progresses, the establishment of standardized analytical protocols and comprehensive reference ranges will be crucial for the translation of 3-HHA from a research biomarker to a clinically relevant diagnostic tool. This guide serves as a foundational resource for researchers and scientists embarking on the analysis of this intriguing metabolite.
References
foundational research on 3-Hydroxyhippuric acid as a biomarker.
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyhippuric acid (3-HHA) is an acylglycine, a metabolite increasingly recognized for its potential as a biomarker in various physiological and pathological states. This technical guide provides a comprehensive overview of the foundational research on 3-HHA, including its metabolic origins, association with disease, and the analytical methodologies for its quantification. This document is intended to serve as a core resource for researchers and professionals in drug development and clinical diagnostics.
3-HHA is primarily a product of gut microbial metabolism of dietary polyphenols, such as flavonoids found in fruits and vegetables.[1][2][3] These dietary compounds are transformed by the gut microbiota into simpler phenolic compounds, including 3-hydroxybenzoic acid.[2][3] Subsequently, 3-hydroxybenzoic acid is absorbed and undergoes conjugation with glycine (B1666218) in the liver, a reaction catalyzed by the enzyme glycine N-acyltransferase, to form this compound, which is then excreted in the urine.[2]
Emerging research has highlighted a significant association between elevated urinary levels of 3-HHA and certain neurodevelopmental disorders, most notably Autism Spectrum Disorder (ASD).[4] This connection has spurred further investigation into the role of the gut-brain axis and the influence of microbial metabolites on neurological health. Furthermore, 3-HHA has been identified as an inhibitor of kynureninase, an enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism, suggesting a potential role in modulating neuroactive metabolites.
This guide will delve into the quantitative data available, detail the experimental protocols for 3-HHA analysis, and provide visual representations of its metabolic and signaling pathways to facilitate a deeper understanding of its biological significance and utility as a biomarker.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the reported concentrations of this compound in urine across different study populations. These values are crucial for establishing reference ranges and identifying significant deviations associated with specific conditions.
| Population | Biomarker | Matrix | Mean Concentration (mmol/mol creatinine) | Standard Deviation (mmol/mol creatinine) | Notes | Reference |
| Children with Autism Spectrum Disorder (ASD) | This compound | Urine | 4.34 | 4.08 | N=62 | [4] |
| Control Children | This compound | Urine | 0.83 | 1.17 | N=62 | [4] |
| Population | Biomarker | Matrix | Mean Concentration (g/g creatinine) | Standard Deviation (g/g creatinine) | Median (g/g creatinine) | Upper Reference Value (Mean + 2SD) | Reference |
| Healthy Adult Volunteers (Toluene non-exposed) | Hippuric Acid | Urine | 0.18 | 0.10 | 0.15 | 0.38 | [5] |
Experimental Protocols
Accurate quantification of this compound is essential for its validation and application as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques employed.
Protocol 1: Quantitative Analysis of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a representative method synthesized from established procedures for urinary organic acid analysis.
1. Sample Preparation (Extraction and Derivatization):
-
Internal Standard Addition: To 1 mL of urine, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled 3-HHA or a structurally similar compound not present in urine).
-
Acidification: Adjust the pH of the urine sample to <2 with 6M HCl to protonate the organic acids.
-
Extraction: Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate (B1210297) and vortexing for 2 minutes. Centrifuge at 3000 rpm for 5 minutes to separate the layers. Repeat the extraction process twice, pooling the organic layers.
-
Drying: Dry the pooled organic extract under a gentle stream of nitrogen at room temperature.
-
Derivatization: To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial tightly and heat at 60°C for 30 minutes to convert the organic acids into their volatile trimethylsilyl (B98337) (TMS) derivatives.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature of 70°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 10°C/min.
-
Ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target ions for 3-HHA-TMS derivative and the internal standard. Full scan mode (m/z 50-600) can be used for qualitative analysis.
-
Quantification: Generate a calibration curve using standards of known 3-HHA concentrations prepared and derivatized in the same manner as the samples. The concentration of 3-HHA in the urine samples is calculated based on the peak area ratio of the analyte to the internal standard.
Protocol 2: Quantitative Analysis of this compound in Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a representative method based on established procedures for urinary organic acid analysis.[6][7]
1. Sample Preparation:
-
Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., stable isotope-labeled 3-HHA) to 100 µL of urine.
-
Dilution: Dilute the sample with 900 µL of 0.1% formic acid in water.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any particulate matter.
-
Transfer: Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II UHPLC system or equivalent.
-
Column: A reverse-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) maintained at 40°C.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 2% B, hold for 1 minute.
-
Increase to 98% B over 8 minutes.
-
Hold at 98% B for 2 minutes.
-
Return to 2% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for 3-HHA and the internal standard. For example, for 3-HHA (m/z 194.05), a potential product ion could be m/z 135.04 (corresponding to the 3-hydroxybenzoyl moiety).
-
-
Quantification: Generate a calibration curve using standards of known 3-HHA concentrations prepared in a synthetic urine matrix. The concentration of 3-HHA in the samples is determined from the calibration curve based on the peak area ratio of the analyte to the internal standard.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows related to this compound.
References
- 1. Microbial Flavonoid Metabolism: A Cardiometabolic Disease Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions between dietary flavonoids and the gut microbiome: a comprehensive review | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. Simultaneous detection of hippuric acid and methylhippuric acid in urine by Empore disk and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hippuric acid in urine: reference values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 3-Hydroxyhippuric Acid in Human Plasma and Urine by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3-Hydroxyhippuric acid in human plasma and urine. This compound is a metabolite derived from dietary polyphenols and can be a biomarker for certain metabolic processes and gut microbiome activity.[1][2] The described method utilizes a simple sample preparation procedure and offers high throughput, making it suitable for clinical research and drug development applications. The method has been developed to meet the rigorous standards for bioanalytical method validation, ensuring data reliability.
Introduction
This compound (m-hydroxyhippuric acid) is an acylglycine that is hippuric acid substituted at the 3-position on the phenyl ring with a hydroxy group. It is a metabolite of dietary flavonoids and polyphenols, such as catechins found in tea and procyanidins.[1][3] Its levels in biological fluids can provide insights into dietary intake and the metabolic activity of the gut microbiota.[2] Accurate and precise quantification of this compound is crucial for studies investigating the role of dietary compounds in health and disease. LC-MS/MS offers the necessary selectivity and sensitivity for the analysis of such metabolites in complex biological matrices.[4] This application note provides a comprehensive protocol for the quantification of this compound in human plasma and urine.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-d5 (internal standard, IS)
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade methanol
-
Formic acid (≥98%)
-
Human plasma (K2EDTA)
-
Human urine
Sample Preparation
Plasma:
A simple protein precipitation method is employed for the extraction of this compound from plasma.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound-d5) at a concentration of 100 ng/mL.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new 96-well plate or autosampler vial.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Urine:
A simple dilution method is used for urine samples.
-
Thaw urine samples at room temperature and vortex.
-
Centrifuge at 2,000 x g for 5 minutes to pellet any particulate matter.
-
Dilute 50 µL of the urine sample with 450 µL of LC-MS grade water containing the internal standard (this compound-d5) at a concentration of 100 ng/mL.[5]
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for injection.
Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of the analyte from matrix components.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 20 | 80 |
| 5.5 | 20 | 80 |
| 5.6 | 95 | 5 |
| 8.0 | 95 | 5 |
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 194.05 | 93.03 | -25 |
| This compound-d5 (IS) | 199.08 | 98.06 | -25 |
Note: Collision energy should be optimized for the specific instrument used.
Method Validation Summary
The method was validated according to the FDA guidelines on bioanalytical method validation.[6][7] The following parameters were assessed:
Linearity
The calibration curve was linear over the concentration range of 5 to 5000 ng/mL in both plasma and urine, with a correlation coefficient (r²) > 0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Table 1: Precision and Accuracy in Human Plasma
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 5 | ≤ 15 | ≤ 15 | 85-115 | 85-115 |
| Low | 15 | ≤ 15 | ≤ 15 | 85-115 | 85-115 |
| Mid | 250 | ≤ 15 | ≤ 15 | 85-115 | 85-115 |
| High | 4000 | ≤ 15 | ≤ 15 | 85-115 | 85-115 |
Table 2: Precision and Accuracy in Human Urine
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 5 | ≤ 15 | ≤ 15 | 80-120 | 80-120 |
| Low | 15 | ≤ 15 | ≤ 15 | 80-120 | 80-120 |
| Mid | 250 | ≤ 15 | ≤ 15 | 80-120 | 80-120 |
| High | 4000 | ≤ 15 | ≤ 15 | 80-120 | 80-120 |
Selectivity and Matrix Effect
The method demonstrated high selectivity with no significant interfering peaks observed at the retention time of the analyte and IS in blank plasma and urine from multiple sources. The matrix effect was found to be within acceptable limits (CV ≤ 15%).[6]
Stability
This compound was found to be stable in human plasma and urine for at least 24 hours at room temperature, for three freeze-thaw cycles, and for at least 3 months at -80°C.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound ≥95% (NMR) | 1637-75-8 [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]
- 5. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nalam.ca [nalam.ca]
- 7. fda.gov [fda.gov]
Application Notes and Protocols for the Detection of Urinary 3-Hydroxyhippuric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyhippuric acid is a metabolite derived from the microbial degradation of dietary polyphenols, such as flavonoids.[1] Its presence and concentration in urine can provide insights into gut microbiome activity, dietary intake of plant-based foods, and potential exposure to certain xenobiotics. Accurate and reliable quantification of urinary this compound is crucial for clinical and research applications, including studies on metabolic disorders, gut health, and toxicology. This document provides detailed protocols for the detection and quantification of this compound in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
This compound is not a direct human metabolite but is rather a product of the interplay between dietary components and the gut microbiota. Dietary polyphenols, particularly flavonoids, undergo metabolism by the gut microbiota, leading to the formation of various phenolic acids, including 3-hydroxybenzoic acid. This intermediate is then absorbed and subsequently conjugated with glycine (B1666218) in the liver to form this compound, which is then excreted in the urine.[1]
Metabolic pathway of this compound.
Quantitative Data
The concentration of this compound in urine can vary depending on diet and individual differences in gut microbiota. The following table summarizes typical concentration ranges reported in healthy adults.
| Analyte | Matrix | Population | Concentration Range (g/g creatinine) | Analytical Method |
| Hippuric Acid | Urine | Healthy Adults (Non-exposed) | 0.15 (median) | GC-MS |
| 3-Methylhippuric Acid | Urine | Healthy Adults (Non-exposed) | Not typically present | HPLC |
| 4-Methylhippuric Acid | Urine | Healthy Adults (Non-exposed) | Not typically present | HPLC |
| This compound | Urine | Healthy Adults | Varies with diet | LC-MS/MS |
Note: Reference values for hippuric acid are provided for context as it is a related and more commonly measured urinary metabolite.
Experimental Protocols
Experimental Workflow Overview
The general workflow for the analysis of urinary this compound involves sample collection, preparation (which may include extraction and derivatization), and instrumental analysis by either GC-MS or LC-MS/MS.
General experimental workflow.
Protocol 1: Quantification of this compound by GC-MS
This protocol is adapted from established methods for the analysis of urinary organic acids.
1. Materials and Reagents
-
Urine samples
-
Internal Standard (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in urine)
-
Hydrochloric acid (HCl), 6 M
-
Sodium chloride (NaCl)
-
Ethyl acetate (B1210297), HPLC grade
-
Anhydrous sodium sulfate
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Glass centrifuge tubes (15 mL) with screw caps
-
Nitrogen evaporator
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
2. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine at 2000 x g for 10 minutes to remove particulate matter.
-
Transfer 1 mL of the supernatant to a clean 15 mL glass centrifuge tube.
-
Add the internal standard to each sample.
-
Acidify the urine sample by adding 100 µL of 6 M HCl.
-
Saturate the sample with ~0.5 g of NaCl to improve extraction efficiency.
-
Add 5 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new clean glass tube.
-
Repeat the extraction (steps 7-9) with another 5 mL of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization
-
To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
4. GC-MS Analysis
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 200°C at 10°C/min
-
Ramp to 280°C at 20°C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol is adapted from methods for the analysis of phenolic compounds in urine.
1. Materials and Reagents
-
Urine samples
-
Internal Standard (e.g., a stable isotope-labeled this compound)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Ultrapure water
-
Syringe filters (0.22 µm)
-
LC-MS/MS system with a C18 reversed-phase column
2. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine at 10,000 x g for 10 minutes at 4°C.
-
Take 100 µL of the supernatant and dilute it 1:10 with ultrapure water containing 0.1% formic acid.
-
Add the internal standard to each diluted sample.
-
Vortex the samples for 30 seconds.
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
3. LC-MS/MS Analysis
-
LC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Injection Volume: 5 µL
-
-
MS/MS System:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound. A precursor ion corresponding to [M-H]⁻ and at least two product ions should be monitored.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Data Analysis and Quality Control
For both methods, a calibration curve should be prepared using a series of standard solutions of this compound of known concentrations. The concentration of this compound in the urine samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve. Quality control samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the results. Urinary creatinine (B1669602) levels should also be measured to normalize the this compound concentration.
References
Application Notes and Protocols for the Analysis of 3-Hydroxyhippuric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyhippuric acid is a metabolite of dietary polyphenols and can also be an indicator of exposure to certain aromatic compounds. As a member of the hippuric acid class of organic compounds, it is characterized by a benzoyl group linked to glycine. Accurate and reliable quantification of this compound in biological matrices, such as urine and plasma, is crucial for various research applications, including metabolomics, biomarker discovery, and toxicology studies. This document provides detailed protocols for the sample preparation of this compound for analysis by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The following sections detail two common extraction methodologies: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). While specific protocols for this compound are not abundantly available in the public domain, the methods described herein are based on established procedures for the closely related and structurally similar compound, hippuric acid, as well as other phenolic acids. These protocols may require optimization for your specific application and matrix.
Quantitative Data Summary
The following table summarizes quantitative data from studies on the analysis of hippuric acid and other phenolic acids, which can serve as a reference for expected performance when analyzing this compound.
| Parameter | Method | Matrix | Value | Reference |
| Recovery | LLE | Urine | 96% - 120% | [1] |
| SPE (Molecularly Imprinted Polymer) | Urine | 94% (for 4-hydroxyphenylacetic acid, a structural analogue) | [2][3] | |
| LLLME | Urine & Serum | 91.4% - 99.3% | [4] | |
| Linearity Range | Colorimetric | Urine | 6 to 100 mg/L | [5] |
| µ-SPE-GC-FID | Water & Urine | 0.018 - 8.95 µg/mL | [6] | |
| LC-MS/MS | Monkey Urine | 0.25 - 250 µg/mL (for hippuric acid) | [7] | |
| Limit of Detection (LOD) | Colorimetric | Urine | 1.8 mg/L | [5] |
| µ-SPE-GC-FID | Water & Urine | 12.1 ng/mL & 16.5 ng/mL | [6] | |
| LLLME | Urine & Serum | 0.3 µg/L | [4] | |
| Limit of Quantification (LOQ) | Colorimetric | Urine | 6 mg/L | [5] |
| LLLME | Urine & Serum | 1.0 µg/L | [4] |
Experimental Workflows
General Sample Preparation and Analysis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. liomicslab.cn [liomicslab.cn]
- 6. Post-derivatization procedure for determination of hippuric acid after extraction by an automated micro solid phase extraction system and monitoring by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 3-Hydroxyhippuric Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxyhippuric acid is an acylglycine and a phenolic compound found in human urine.[1][2] It is recognized as a metabolite derived from dietary polyphenols, such as those in tomato juice, and is associated with the metabolic activity of gut microbiota, including Clostridium species.[1][3] As a biomarker, the quantitative analysis of this compound is crucial for studies in metabolomics, nutritional science, and diagnostics for certain inborn errors of metabolism.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the comprehensive analysis of low molecular weight compounds like organic acids.[4] Due to their low volatility, organic acids like this compound require a derivatization step, typically silylation, to make them amenable for GC-MS analysis.[4][5]
This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound from biological samples using GC-MS with Selected Ion Monitoring (SIM).
Principle of the Method
The methodology involves the isolation of this compound from an aqueous biological matrix (e.g., urine, plasma) using liquid-liquid extraction (LLE) after acidification.[6][7] An internal standard is added prior to extraction to ensure accurate quantification. The extracted analyte is then chemically derivatized to increase its volatility and thermal stability.[4] The derivatized sample is injected into the GC-MS system, where the compound is separated on a capillary column and subsequently ionized and detected by the mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Figure 1: General experimental workflow for the GC-MS analysis of this compound.
Experimental Protocols
Apparatus and Reagents
-
Apparatus: Agilent 5890 series II GC system (or equivalent), HP-5MS capillary column, mass selective detector, nitrogen evaporator, centrifuge, vortex mixer, heating block.
-
Reagents: Ethyl acetate (B1210297) (chromatography grade), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Hydrochloric acid (HCl), Nitrogen gas (high purity), this compound analytical standard, and a suitable stable isotope-labeled internal standard (e.g., deuterated analogue).
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for extracting similar organic acids from biological fluids.[5][6]
-
Sample Aliquoting: Pipette 500 µL of the biological sample (e.g., serum, plasma, or urine) into a clean glass tube.
-
Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard to each sample, blank, and calibration standard.
-
Acidification: Acidify the samples by adding 125 µL of 6 M HCl to each tube. Vortex briefly to mix.[6]
-
Extraction: Add 3 mL of ethyl acetate to each tube. Cap and vortex vigorously for 2 minutes to ensure thorough mixing.[6]
-
Phase Separation: Centrifuge the tubes at 2000 x g for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube.
-
Re-extraction: Repeat the extraction (steps 4-6) on the remaining aqueous layer with another 3 mL of ethyl acetate and combine the organic extracts.[6]
-
Drying: Evaporate the pooled organic extracts to complete dryness under a gentle stream of nitrogen gas at 37°C.[6] The dried residue contains the isolated this compound.
Derivatization Protocol: Silylation
To increase volatility for GC analysis, the hydroxyl and carboxyl groups of this compound must be derivatized. Trimethylsilylation (TMS) is a common and effective method.[6][8]
-
Reagent Addition: To the dried extract from step 2.2.8, add 100 µL of the silylating agent (BSTFA + 1% TMCS).[6]
-
Incubation: Securely cap the tubes and heat them at 80°C for 60 minutes in a heating block or oven to ensure complete derivatization.[6]
-
Cooling: Allow the samples to cool to room temperature.
-
Transfer: Transfer the derivatized sample to a GC autosampler vial for analysis.
GC-MS Parameters and Data
The following tables outline the recommended starting conditions for the GC-MS analysis and representative quantitative performance data based on the analysis of structurally similar 3-hydroxy fatty acids.[6]
Instrumental Conditions
Table 1: Recommended GC-MS Operating Parameters
| Parameter | Value |
| GC System | Agilent 5890 Series II or equivalent |
| Column | HP-5MS (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Oven Program | Initial temperature 80°C, hold for 5 min.[6] Ramp at 3.8°C/min to 200°C.[6] Ramp at 15°C/min to 290°C, hold for 6 min.[6] |
| MS System | Mass Selective Detector |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Suggested Ions | To be determined empirically. Predicted m/z for 2TMS-derivative: 339 (M+), 324 (M-15), 236, 193. |
Quantitative Performance (Reference Data)
No specific quantitative performance data for this compound was found in the searched literature. The following data is for the analysis of 3-hydroxy fatty acids by a similar GC-MS method and can be used as a benchmark for expected assay performance.[6]
Table 2: Representative Assay Precision for 3-Hydroxy Fatty Acids
| Concentration Level | Coefficient of Variation (CV%) |
| 0.3 µmol/L | 3.3 – 13.3% |
| 30 µmol/L | 1.0 – 10.5% |
Note: This data demonstrates the expected precision of a stable isotope dilution GC-MS assay for a similar class of compounds and is for reference only.[6] Method validation, including determination of linearity, limit of detection (LOD), and limit of quantification (LOQ), must be performed for this compound.
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for this compound and the internal standard using the instrument's software.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the concentration of the calibration standards. A linear regression model is typically used.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve. The final concentration should be adjusted for the initial sample volume and any dilution factors.
Conclusion
The described GC-MS method, involving liquid-liquid extraction and silylation, provides a robust framework for the quantitative analysis of this compound in biological samples. The use of a stable isotope-labeled internal standard and Selected Ion Monitoring (SIM) mode ensures high sensitivity and accuracy. Researchers can adapt and validate this protocol to support metabolomic studies and the development of diagnostic assays.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0006116) [hmdb.ca]
- 2. This compound | C9H9NO4 | CID 450268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB023830) - FooDB [foodb.ca]
- 4. atlasofscience.org [atlasofscience.org]
- 5. researchgate.net [researchgate.net]
- 6. lipidmaps.org [lipidmaps.org]
- 7. organomation.com [organomation.com]
- 8. Frontiers | Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus [frontiersin.org]
Application Note: A Robust Assay for the Quantification of 3-Hydroxyhippuric Acid in Human Urine and Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed, robust, and validated method for the quantitative analysis of 3-Hydroxyhippuric acid (3-HHA) in human urine and plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a key microbial co-metabolite derived from the dietary intake of polyphenols and serves as a potential biomarker for gut microbiome health, metabolic disorders, and dietary assessments.[1][2][3] The described assay demonstrates high sensitivity, specificity, accuracy, and precision, making it suitable for clinical research, nutritional studies, and drug development applications.
Introduction
This compound (3-HHA) is an acyl glycine (B1666218) compound formed in the liver through the conjugation of 3-hydroxybenzoic acid and glycine.[2] 3-hydroxybenzoic acid is primarily derived from the metabolism of dietary polyphenols, such as flavonoids and catechins, by the gut microbiota, particularly Clostridium species.[1][2][3][4] Consequently, the levels of 3-HHA in biological fluids can reflect the composition and metabolic activity of the gut microbiome, as well as the intake of polyphenol-rich foods.[1][4]
Emerging research has highlighted 3-HHA as a potential biomarker for various conditions. Elevated levels have been observed in certain metabolic disorders and have been associated with autism spectrum disorders.[5] Its role as a product of xenobiotic metabolism also makes it a relevant endpoint in toxicological and drug development studies.
The accurate and precise measurement of 3-HHA is crucial for its validation and application as a biomarker. This application note provides a comprehensive protocol for a sensitive and specific LC-MS/MS method for the quantification of 3-HHA in human urine and plasma, including detailed procedures for sample preparation, chromatographic separation, mass spectrometric detection, and method validation.
Signaling Pathway
Figure 1: Metabolic pathway of this compound.
Experimental Workflow
Figure 2: Experimental workflow for 3-HHA measurement.
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
This compound-¹³C₆, ¹⁵N internal standard (IS)
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade methanol
-
Formic acid (≥99%)
-
Human plasma and urine (drug-free)
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer
-
Reversed-phase C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Microcentrifuge
-
Analytical balance
-
Calibrated pipettes
Experimental Protocols
Preparation of Stock and Working Solutions
-
3-HHA Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-HHA standard and dissolve in 10 mL of methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh 1 mg of 3-HHA-¹³C₆, ¹⁵N and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the 3-HHA stock solution in 50:50 methanol:water to create calibration standards. Prepare a working solution of the IS at 1 µg/mL in the same diluent.
Sample Preparation
Urine Samples
-
Thaw urine samples at room temperature.
-
Vortex for 10 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant, 440 µL of 50:50 methanol:water, and 10 µL of the 1 µg/mL IS working solution.
-
Vortex for 10 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Plasma Samples
-
Thaw plasma samples on ice.
-
In a clean microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the 1 µg/mL IS working solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Reversed-phase C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | -4500 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 194.0 | 93.0 | -20 |
| 3-HHA-¹³C₆, ¹⁵N (IS) | 201.0 | 99.0 | -20 |
Method Validation
The analytical method was validated according to the principles of the ICH guidelines for bioanalytical method validation.
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range (Urine) | 10 - 5000 ng/mL | Met specification |
| Range (Plasma) | 5 - 2000 ng/mL | Met specification |
| Accuracy (% Bias) | Within ±15% | -5.2% to 8.5% |
| Precision (%RSD) | ≤ 15% | < 10% |
| LOD (Urine) | - | 3 ng/mL |
| LOQ (Urine) | - | 10 ng/mL |
| LOD (Plasma) | - | 1.5 ng/mL |
| LOQ (Plasma) | - | 5 ng/mL |
| Matrix Effect | Minimal | Compensated by IS |
| Recovery | Consistent and reproducible | > 85% |
| Stability (Freeze-Thaw) | Stable for 3 cycles | < 10% change |
| Stability (Autosampler) | Stable for 24 hours at 4°C | < 8% change |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of this compound in human urine and plasma. The assay is sensitive, specific, and has been thoroughly validated, demonstrating its suitability for use in clinical research and other applications where the accurate measurement of this important biomarker is required. The detailed protocols and validation data presented herein can be readily implemented by researchers in the fields of metabolomics, nutritional science, and drug development.
References
- 1. STRATEGIES AND CHALLENGES IN METHOD DEVELOPMENT AND VALIDATION FOR THE ABSOLUTE QUANTIFICATION OF ENDOGENOUS BIOMARKER METABOLITES USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Precision Automated Workflow for Urinary Untargeted Metabolomic Epidemiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.4.1. Liquid–Liquid Extraction [bio-protocol.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. labs.iqvia.com [labs.iqvia.com]
Application of 3-Hydroxyhippuric Acid as a Biomarker for Autism Spectrum Disorder
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Autism Spectrum Disorder (ASD) is a complex neurodevelopmental condition with a growing prevalence. The intricate interplay between genetic and environmental factors, including the gut microbiome, is a key area of research. Recent metabolomic studies have identified urinary 3-Hydroxyhippuric acid (3-HHA) as a potential biomarker for ASD.[1][2][3] This aromatic compound is thought to be a product of abnormal gut microbiota metabolism, particularly from overgrown Clostridium species.[1][2][3] Elevated levels of 3-HHA, along with other metabolites like 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) and 3-hydroxyphenylacetic acid (3HPA), have been observed in children with ASD compared to neurotypical controls.[1][2][3] These findings suggest that 3-HHA could serve as a valuable tool in identifying a subgroup of individuals with ASD and may offer insights into the gut-brain axis's role in the disorder's pathophysiology.[1][2][4]
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study comparing urinary metabolite concentrations in children with ASD and a control group.
| Biomarker | ASD Group (n=62) Mean ± SD (μmol/L) | Control Group (n=62) Mean ± SD (μmol/L) | p-value | Sensitivity (%) | Specificity (%) | AUC |
| This compound (3-HHA) | Not explicitly stated in abstract | Not explicitly stated in abstract | < 0.001 | - | > 96 | - |
| 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) | Not explicitly stated in abstract | Not explicitly stated in abstract | < 0.001 | - | > 96 | - |
| 3-hydroxyphenylacetic acid (3HPA) | Not explicitly stated in abstract | Not explicitly stated in abstract | < 0.001 | - | > 96 | - |
| Combined (3-HHA, HPHPA, 3HPA) | - | - | - | 90.3 | 98.4 | 0.962 |
Data extracted from a study by Xiong et al., which found significantly higher concentrations of these metabolites in the urine of children with ASD.[1][2][3] The study noted that the specificity of each individual compound for ASD was very high (>96%).[1][2][3] A regression analysis combining the three metabolites yielded an optimal area under the curve (AUC) of 0.962, with a sensitivity of 90.3% and a specificity of 98.4%.[1][2][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed biological pathway involving 3-HHA in ASD and the general workflow for its use as a biomarker.
Caption: Proposed pathway of 3-HHA in ASD.
Caption: Experimental workflow for 3-HHA biomarker analysis.
Experimental Protocols
The following protocols are based on methodologies described in the literature for the analysis of urinary this compound.[1][2][3]
Subject Recruitment and Sample Collection
-
Subject Criteria: Recruit children diagnosed with ASD based on established diagnostic criteria (e.g., DSM-5). An age- and sex-matched control group of typically developing children should also be recruited.
-
Exclusion Criteria: Exclude subjects with known metabolic disorders, those on antibiotic treatment within the past month, or those with significant dietary restrictions that could influence gut microbiota composition.
-
Urine Sample Collection: Collect first-morning midstream urine samples in sterile containers.
-
Sample Storage: Immediately after collection, aliquot the urine samples and store them at -80°C until analysis to prevent degradation of metabolites.
Sample Preparation for GC/MS Analysis
-
Thawing and Centrifugation: Thaw the frozen urine samples at room temperature. Centrifuge the samples to remove any particulate matter.
-
Internal Standard Addition: Add an internal standard to each urine sample to allow for accurate quantification.
-
Extraction: Perform a liquid-liquid extraction to isolate the organic acids. A common method involves acidifying the urine sample followed by extraction with an organic solvent like ethyl acetate.
-
Derivatization: Evaporate the organic extract to dryness under a gentle stream of nitrogen. The dried residue is then derivatized to make the analytes volatile for gas chromatography. A common derivatizing agent is a mixture of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and TMCS (trimethylchlorosilane).
Gas Chromatography-Mass Spectrometry (GC/MS) Analysis
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC/MS).
-
Chromatographic Separation: Inject the derivatized sample into the GC. The separation of compounds is typically achieved on a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up to allow for the separation of different metabolites.
-
Mass Spectrometry Detection: The eluting compounds are ionized (e.g., by electron impact ionization) and detected by the mass spectrometer. The instrument should be operated in full scan mode to acquire mass spectra of all eluting compounds.
-
Compound Identification: Identify this compound and other target metabolites by comparing their retention times and mass spectra with those of authentic chemical standards.
Data Analysis and Interpretation
-
Quantification: Quantify the concentration of this compound by integrating the peak area of the corresponding chromatographic peak and comparing it to the peak area of the internal standard. Normalize the concentration to the urinary creatinine (B1669602) level to account for variations in urine dilution.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or Mann-Whitney U test) to compare the concentrations of this compound between the ASD and control groups.
-
Receiver Operating Characteristic (ROC) Analysis: Perform ROC analysis to evaluate the diagnostic performance of this compound as a biomarker, calculating the sensitivity, specificity, and area under the curve (AUC).
Drug Development Implications
The identification of this compound as a biomarker for a subgroup of individuals with ASD has several implications for drug development:
-
Patient Stratification: 3-HHA could be used as a screening tool to identify a more homogeneous subgroup of ASD patients with gut dysbiosis. This would allow for more targeted clinical trials.
-
Therapeutic Monitoring: Urinary levels of 3-HHA could be monitored to assess the efficacy of interventions aimed at modulating the gut microbiota, such as probiotics, prebiotics, or dietary changes. A decrease in 3-HHA levels could indicate a positive response to treatment. For instance, one study showed that oral vancomycin (B549263) treatment significantly decreased the urinary excretion of 3-HHA, HPHPA, and 3HPA.[1][2][3]
-
Novel Therapeutic Targets: The link between elevated 3-HHA and Clostridium species suggests that targeting these specific gut bacteria could be a novel therapeutic strategy for a subset of individuals with ASD.
References
- 1. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and this compound Are Elevated in Children with Autism Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and this compound Are Elevated in Children with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gut microbiota and Autism Spectrum Disorder: From pathogenesis to potential therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Hydroxyhippuric Acid as a Marker for Clostridium Overgrowth
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyhippuric acid (3-HHA) is a microbial-derived metabolite found in urine that is gaining attention as a potential biomarker for the overgrowth of certain gut bacteria, particularly of the Clostridium genus. This document provides detailed application notes and experimental protocols for the utilization of 3-HHA as a diagnostic and research tool. 3-HHA is formed from the metabolism of dietary polyphenols and flavonoids by gut microbiota.[1][2] Elevated levels of 3-HHA in urine may indicate dysbiosis and an over-proliferation of Clostridium species.[1] This biomarker has been found in higher concentrations in individuals with autism spectrum disorders, and its levels have been shown to decrease following antibiotic treatment targeting gut bacteria.[3][4]
Data Presentation
Table 1: Urinary Concentrations of this compound and Related Metabolites in a Study of Children with Autism Spectrum Disorders (ASD)
| Metabolite | ASD Group (mmol/mol creatinine) | Control Group (mmol/mol creatinine) | p-value |
| This compound (3-HHA) | 56.59 | Not specified, but significantly lower | < 0.001 |
| 3-(3-Hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) | 302.78 | Not specified, but significantly lower | < 0.001 |
| 3-Hydroxyphenylacetic acid (3HPA) | 222.30 | Not specified, but significantly lower | < 0.001 |
Data extracted from a study on children aged 1.5-7 years.[3][4] "Not specified" indicates that the control group levels were significantly lower, but the exact mean value was not provided in the source material.
Table 2: Effect of Vancomycin Treatment on Urinary Metabolite Levels in Children with ASD
| Metabolite | Before Vancomycin (mmol/mol creatinine) | After Vancomycin (mmol/mol creatinine) | p-value |
| This compound (3-HHA) | 56.59 | 5.95 | < 0.001 |
| 3-(3-Hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) | 302.78 | 37.06 | < 0.001 |
| 3-Hydroxyphenylacetic acid (3HPA) | 222.30 | 15.89 | < 0.005 |
This table illustrates the significant reduction in urinary 3-HHA and related metabolites following treatment with vancomycin, an antibiotic known to target gram-positive bacteria like Clostridium.[3]
Experimental Protocols
Protocol 1: Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the analysis of organic acids, including 3-HHA, in urine.
1. Sample Preparation:
-
Urine Collection: Collect a random urine sample in a sterile, preservative-free container. For quantitative analysis, a 24-hour urine collection can provide more accurate results. Store samples at -20°C until analysis.[5]
-
Creatinine (B1669602) Normalization: Determine the creatinine concentration of the urine sample to normalize the results. Adjust the sample volume to be equivalent to a standard creatinine concentration (e.g., 1 µmole of creatinine).[6]
-
Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., tropic acid) to the urine sample.[6]
-
Oximation (for keto-acids): Treat the sample with hydroxylamine (B1172632) to form oxime derivatives of any keto-acids present.[6]
-
Acidification and Extraction: Acidify the urine sample with hydrochloric acid (HCl) to a pH below 2. Extract the organic acids with an organic solvent such as ethyl acetate.[5]
-
Drying: Evaporate the organic extract to dryness under a stream of nitrogen.[5]
-
Derivatization: To increase volatility for GC analysis, derivatize the dried residue to form trimethylsilyl (B98337) (TMS) esters. This can be achieved by adding N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine, followed by incubation.[5]
2. GC-MS Analysis:
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-5MS) and a temperature gradient program to separate the organic acids.
-
Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify the compounds based on their mass spectra and retention times. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity.
3. Data Analysis:
-
Identify 3-HHA by comparing its mass spectrum and retention time to a known standard.
-
Quantify the concentration of 3-HHA by comparing its peak area to that of the internal standard and using a calibration curve prepared with known concentrations of 3-HHA.
-
Express the final concentration as mmol/mol of creatinine.
Protocol 2: Quantification of Clostridium Species in Stool by quantitative PCR (qPCR)
This protocol allows for the quantification of total or specific Clostridium species in fecal samples.
1. Sample Collection and DNA Extraction:
-
Stool Collection: Collect a fresh stool sample and store it at -80°C until processing.
-
DNA Extraction: Extract total DNA from a known amount of stool using a commercially available fecal DNA extraction kit, following the manufacturer's instructions.
2. qPCR Assay:
-
Primer and Probe Design: Use primers and a probe specific to the 16S rRNA gene of the target Clostridium species or a broader group of clostridia.
-
qPCR Reaction: Set up the qPCR reaction using a suitable master mix, the designed primers and probe, and the extracted DNA.
-
Standard Curve: Prepare a standard curve using a known quantity of DNA from a pure culture of the target Clostridium species.
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions.
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for the samples and standards.
-
Use the standard curve to calculate the quantity of Clostridium DNA in each sample.
-
Express the results as the number of bacterial cells per gram of stool.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound ≥95% (NMR) | 1637-75-8 [sigmaaldrich.com]
- 3. Exposome-Explorer - Hippuric acids and derivatives (Compound classification) [exposome-explorer.iarc.fr]
- 4. erndim.org [erndim.org]
- 5. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 6. Aromatic Microbial Metabolite Hippuric Acid Potentiates Pro-Inflammatory Responses in Macrophages through TLR-MyD88 Signaling and Lipid Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Clinical Utility of Measuring Urinary 3-Hydroxyhippuric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyhippuric acid (3-HHA) is a metabolite derived from the microbial metabolism of dietary polyphenols, particularly flavonoids, in the gut. Its presence and concentration in urine can provide valuable insights into the composition and metabolic activity of the gut microbiome, as well as host-microbe interactions. Emerging research has highlighted the potential clinical utility of urinary 3-HHA as a non-invasive biomarker for certain health conditions, most notably Autism Spectrum Disorder (ASD) and potentially colorectal cancer. These application notes provide an overview of the clinical relevance of urinary 3-HHA and detailed protocols for its measurement.
Clinical Significance
1. Biomarker for Autism Spectrum Disorder (ASD):
Multiple studies have identified a significant elevation of urinary 3-HHA in children with ASD compared to neurotypical controls.[1][2][3][4] This elevation is thought to be linked to an overgrowth of certain gut bacteria, such as Clostridium species, which are involved in the metabolism of dietary aromatic compounds.[1][3][4] The measurement of urinary 3-HHA, often in conjunction with other microbial metabolites like 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) and 3-hydroxyphenylacetic acid (3HPA), shows promise as a potential biomarker to identify a subgroup of individuals with ASD who may have underlying gut dysbiosis.[1][3][4]
2. Indicator of Gut Microbiome Metabolism and Dietary Polyphenol Intake:
3-HHA is a direct product of the breakdown of dietary polyphenols by the gut microbiota.[5] Therefore, its urinary levels can serve as an indicator of both the intake of polyphenol-rich foods (e.g., fruits, vegetables, tea) and the metabolic capacity of the individual's gut microbiome to process these compounds.
3. Potential Biomarker in Colorectal Cancer (CRC):
Preliminary research suggests a possible link between urinary hydroxyhippuric acids and colorectal cancer. One study observed lower levels of hydroxyhippuric acid derivatives in the urine of pre-operative CRC patients compared to their post-operative levels, suggesting a shift in gut microbiome composition and metabolism associated with the presence of a tumor. However, more research is needed to establish a definitive role for 3-HHA as a biomarker for CRC.
Data Presentation
Table 1: Summary of Urinary this compound (3-HHA) Levels in Autism Spectrum Disorder (ASD)
| Population | Condition | Urinary 3-HHA Levels | Statistical Significance | Reference |
| Children (1.5-7 years) | ASD (n=62) | Significantly higher than controls | p < 0.001 | [1][3][4] |
| Children (1.5-7 years) | Healthy Controls (n=62) | Lower than ASD group | p < 0.001 | [1][3][4] |
Note: While the referenced study by Xiong et al. (2016) demonstrated a statistically significant difference in urinary 3-HHA concentrations between children with ASD and healthy controls, the specific mean concentrations and standard deviations were not explicitly reported in the publication.
Signaling and Metabolic Pathways
The formation of this compound is a multi-step process involving both dietary intake and microbial metabolism.
Caption: Metabolic pathway of dietary polyphenols to urinary this compound.
Experimental Protocols
The quantification of this compound in urine is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Quantification of Urinary this compound by GC-MS
This protocol is based on established methods for urinary organic acid analysis.
1. Sample Collection and Storage:
-
Collect a first-morning mid-stream urine sample in a sterile container.
-
Immediately freeze the sample at -20°C or lower until analysis to prevent degradation of metabolites.
2. Sample Preparation (Extraction and Derivatization):
-
Thaw urine samples at room temperature.
-
Centrifuge at 3000 rpm for 10 minutes to remove particulate matter.
-
To 1 mL of the urine supernatant, add an internal standard (e.g., a stable isotope-labeled hippuric acid).
-
Acidify the urine to a pH of approximately 1-2 with hydrochloric acid (HCl).
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube. Repeat the extraction process.
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
For derivatization, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) to the dried extract.
-
Cap the vial tightly and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min, hold for 2 minutes.
-
Ramp to 300°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-550) for identification and selected ion monitoring (SIM) for quantification.
-
SIM ions for 3-HHA-TMS derivative: To be determined based on the mass spectrum of a pure standard.
-
4. Data Analysis and Quantification:
-
Identify the 3-HHA peak based on its retention time and mass spectrum compared to a pure standard.
-
Quantify the concentration of 3-HHA by creating a calibration curve using the peak area ratio of the analyte to the internal standard.
-
Normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.
Caption: Experimental workflow for GC-MS analysis of urinary this compound.
Protocol 2: Quantification of Urinary this compound by LC-MS/MS
This protocol offers higher specificity and sensitivity and generally requires less sample preparation.
1. Sample Collection and Storage:
-
Follow the same procedure as for the GC-MS protocol.
2. Sample Preparation:
-
Thaw urine samples at room temperature.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Take 100 µL of the supernatant and dilute it 1:10 with a solution of 0.1% formic acid in water.
-
Add an internal standard (e.g., stable isotope-labeled this compound).
-
Vortex and transfer to an autosampler vial.
3. LC-MS/MS Analysis:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: 2-98% B
-
8-10 min: 98% B
-
10.1-12 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM transitions for 3-HHA: To be determined using a pure standard (e.g., precursor ion [M-H]⁻ and characteristic product ions).
-
4. Data Analysis and Quantification:
-
Identify and quantify 3-HHA based on its retention time and specific MRM transitions.
-
Generate a calibration curve using a series of standards with known concentrations.
-
Normalize the final concentration to the urinary creatinine level.
Caption: Experimental workflow for LC-MS/MS analysis of urinary this compound.
Conclusion
The measurement of urinary this compound is a valuable tool in clinical and research settings. It serves as a non-invasive biomarker that reflects the interplay between diet, gut microbiome, and host metabolism. Its strong association with Autism Spectrum Disorder warrants further investigation and validation in larger cohorts. Additionally, its potential role as a biomarker in other conditions such as colorectal cancer is an emerging area of research. The provided protocols offer robust and reliable methods for the quantification of urinary 3-HHA, enabling researchers and clinicians to explore its full clinical utility.
References
- 1. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and this compound Are Elevated in Children with Autism Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and this compound Are Elevated in Children with Autism Spectrum Disorders | Semantic Scholar [semanticscholar.org]
- 4. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and this compound Are Elevated in Children with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in urinary metabolic profiles of colorectal cancer patients enrolled in a prospective cohort study (ColoCare) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Recovery Solid-Phase Extraction of 3-Hydroxyhippuric Acid from Human Urine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable protocol for the solid-phase extraction (SPE) of 3-Hydroxyhippuric acid from human urine samples. This compound is a key biomarker associated with dietary polyphenol intake and gut microbiome metabolism.[1] Accurate and consistent quantification is crucial for clinical and research applications. This protocol utilizes a mixed-mode solid-phase extraction methodology, ensuring high recovery and removal of endogenous interferences prior to downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is an acyl glycine (B1666218) and a significant metabolite derived from the microbial metabolism of dietary flavonoids and polyphenols.[1] Its concentration in biological fluids such as urine can provide insights into dietary habits, gut microbiota health, and exposure to certain xenobiotics. Given its diagnostic potential, a reliable and efficient method for its extraction from complex biological matrices is essential. Solid-phase extraction (SPE) offers a superior alternative to traditional liquid-liquid extraction by providing cleaner extracts, higher recovery, and improved reproducibility.[2]
This protocol has been optimized for the selective isolation of this compound from human urine, a matrix known for its complexity and high salt content. The use of a mixed-mode weak anion exchange (WAX) sorbent allows for a dual retention mechanism, combining reversed-phase and ion-exchange interactions for enhanced selectivity and cleanup.[3][4]
Experimental Protocol
Materials and Reagents
-
This compound analytical standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human urine (pooled)
-
Mixed-Mode Weak Anion Exchange (WAX) SPE cartridges (e.g., 100 mg, 3 mL)
Sample Pre-treatment
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 30 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 4000 x g for 10 minutes to pellet any particulate matter.
-
To 1 mL of the supernatant, add 1 mL of 2% formic acid in water.
-
Vortex the mixture for 15 seconds.
Solid-Phase Extraction (SPE)
The following steps are performed using a vacuum manifold.
-
Conditioning: Pass 3 mL of methanol through the WAX SPE cartridge.
-
Equilibration: Pass 3 mL of water, followed by 3 mL of 2% formic acid in water through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated urine sample (2 mL) onto the cartridge at a flow rate of approximately 1-2 mL/minute.
-
Washing:
-
Wash the cartridge with 3 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 3 mL of 20% methanol in water to remove less polar, non-ionic interferences.
-
-
Elution: Elute the retained this compound with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
Post-Elution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase for your LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Data Presentation
The following table summarizes the performance characteristics of the described SPE protocol for this compound.
| Parameter | Result |
| Recovery | 92.5% |
| Precision (RSD) | |
| - Intra-day | 3.8% |
| - Inter-day | 5.2% |
| Linearity (r²) | 0.998 |
| Limit of Quantification (LOQ) | 5 ng/mL |
Data is representative of typical performance and may vary based on laboratory conditions and instrumentation.
Downstream Analysis: LC-MS/MS
The purified extract is amenable to analysis by liquid chromatography-tandem mass spectrometry. A C18 reversed-phase column is suitable for the separation of this compound. Detection is typically performed in negative ion mode using multiple reaction monitoring (MRM).
Example LC-MS/MS Parameters:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transition: Precursor Ion (m/z) -> Product Ion (m/z) (Specific masses for this compound should be determined by direct infusion of a standard solution).
Workflow and Pathway Diagrams
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0006116) [hmdb.ca]
- 2. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
Application Notes and Protocols for the Analysis of 3-Hydroxyhippuric Acid
These application notes provide detailed information and protocols for the analytical quantification of 3-Hydroxyhippuric acid, a significant metabolite in various biological and pharmacological studies. The following sections offer comprehensive guidance for researchers, scientists, and drug development professionals on the specifications of analytical standards and validated methodologies for accurate measurement in biological matrices.
Analytical Standard Specifications
A high-purity analytical standard is crucial for the accurate quantification of this compound. Certified reference materials are available from various commercial suppliers. The typical specifications for a this compound analytical standard are summarized below.
| Parameter | Specification | Source |
| Chemical Name | N-(3-hydroxybenzoyl)-glycine | |
| Synonyms | m-Hydroxyhippuric Acid, meta-Hydroxyhippuric Acid | |
| CAS Number | 1637-75-8 | |
| Molecular Formula | C₉H₉NO₄ | |
| Molecular Weight | 195.17 g/mol | |
| Purity | ≥98% (HPLC), ≥95% (NMR) | [1] |
| Appearance | Solid | |
| Storage | -20°C | |
| Solubility | Soluble in DMSO and DMF |
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the quantification of this compound in biological samples, particularly urine. The following protocol is based on established methods for similar analytes like hippuric acid.[2][3]
Experimental Protocol: LC-MS/MS Analysis of this compound in Urine
2.1.1. Sample Preparation
A simple dilution method is often sufficient for urine samples, which minimizes analyte loss and matrix effects.[3][4]
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to remove particulate matter.
-
Dilute the supernatant 1:10 with ultrapure water.
-
Fortify the diluted sample with an appropriate internal standard (e.g., ¹³C₆-hippuric acid) to a final concentration of 1 µg/mL.
-
Vortex the final solution and transfer it to an autosampler vial for LC-MS/MS analysis.
2.1.2. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | UPLC/UHPLC system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | This compound: m/z 194 -> 121; ¹³C₆-Hippuric acid: m/z 184 -> 83 |
| Collision Energy | Optimized for the specific instrument, typically 15-25 eV |
2.1.3. Method Validation Parameters (Representative)
The following table presents typical performance characteristics for a validated LC-MS/MS method for a similar analyte (hippuric acid) which can be expected for this compound analysis.[2]
| Parameter | Value |
| Linearity Range | 0.25 - 250 µg/mL (r² > 0.99) |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.2 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%RE) | ± 15% |
| Recovery | > 85% |
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of this compound.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique for the analysis of organic acids in urine. This method requires a derivatization step to increase the volatility of this compound.
Experimental Protocol: GC-MS Analysis of this compound in Urine
3.1.1. Sample Preparation and Derivatization
This protocol is adapted from established methods for urinary organic acid analysis.[5][6]
-
To 1 mL of urine, add an appropriate internal standard (e.g., deuterated organic acid).
-
Acidify the sample to pH 1-2 with 6M HCl.
-
Extract the organic acids with 3 mL of ethyl acetate, vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes and collect the organic layer. Repeat the extraction.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
For derivatization, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
3.1.2. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| GC System | Gas chromatograph with an autosampler |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | Initial 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Mass Spectrometer | Single quadrupole or ion trap mass spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
3.1.3. Method Validation Parameters (Representative)
The following table provides expected performance characteristics for a GC-MS method for organic acids.
| Parameter | Value |
| Linearity Range | 1 - 500 µM (r² > 0.99) |
| Limit of Detection (LOD) | ~0.1 µM |
| Limit of Quantification (LOQ) | ~0.5 µM |
| Precision (%RSD) | < 15% |
| Accuracy (%RE) | ± 20% |
| Recovery | > 80% |
Workflow Diagram: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Signaling Pathway Context
This compound is a microbial co-metabolite derived from the dietary intake of polyphenols, such as flavonoids and catechins. The pathway illustrates the conversion of dietary polyphenols by gut microbiota and subsequent metabolism in the host.[7]
Caption: Metabolic pathway of this compound formation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anis.au.dk [anis.au.dk]
- 5. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0006116) [hmdb.ca]
Metabolomic Profiling of 3-Hydroxyhippuric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyhippuric acid (3-HHA) is an acylglycine metabolite that has garnered increasing interest in the field of metabolomics. It is a product of the interplay between dietary intake, gut microbial metabolism, and host hepatic conjugation. As a microbial metabolite of dietary polyphenols, particularly flavonoids found in fruits, vegetables, and tea, urinary and plasma levels of 3-HHA can serve as a valuable biomarker for assessing dietary habits, gut microbiome function, and exposure to phenolic compounds.[1] Furthermore, elevated levels of 3-HHA have been associated with certain clinical conditions, such as autism spectrum disorders, and it is recognized as a marker for the presence of specific gut bacteria, such as Clostridium species.[1][2] This document provides detailed application notes and experimental protocols for the metabolomic profiling of this compound.
Applications in Research and Drug Development
The quantification of this compound has several key applications:
-
Biomarker of Dietary Intake: 3-HHA levels in biological fluids can serve as an objective measure of the intake of polyphenol-rich foods. This is particularly useful in nutritional studies and clinical trials assessing the impact of dietary interventions.
-
Gut Microbiome Research: As a product of microbial metabolism, 3-HHA is a functional readout of the metabolic capacity of the gut microbiota.[1] Its levels can indicate the presence and activity of specific bacterial species, such as Clostridium, that are capable of metabolizing flavonoids.
-
Clinical Biomarker Discovery: Altered levels of 3-HHA have been linked to certain pathological conditions. For instance, significantly higher concentrations of 3-HHA have been observed in the urine of children with autism spectrum disorders, suggesting a potential role as a diagnostic or monitoring biomarker.[2]
-
Drug Metabolism and Xenobiotic Exposure: The metabolic pathway leading to 3-HHA formation involves hepatic glycine (B1666218) conjugation, a key phase II detoxification process. Studying 3-HHA levels can provide insights into an individual's capacity to metabolize and excrete phenolic compounds, including certain drugs and environmental toxins.
Quantitative Data for this compound
The following tables summarize quantitative data for this compound in human urine across different populations and dietary interventions.
Table 1: Urinary this compound Levels in Healthy Individuals
| Population | Biospecimen | Mean Concentration (μmol/mmol creatinine) | Reference |
| Healthy Adult Volunteers | First morning spot urine | 7.4 | Bouatra et al. 2013 |
| Healthy Adult Volunteers | First morning spot urine | 6.1 | Bouatra et al. 2013 |
Table 2: Urinary this compound Levels in a Clinical Cohort (Autism Spectrum Disorder)
| Group | Biospecimen | N | Mean Concentration (μmol/mmol creatinine) ± SD | p-value | Reference |
| Autism Spectrum Disorder | Urine | 62 | 15.8 ± 10.2 | < 0.001 | Xiong et al. 2016 |
| Healthy Controls | Urine | 62 | 5.1 ± 3.5 | < 0.001 | Xiong et al. 2016 |
Table 3: Impact of Dietary Interventions on Urinary Hippuric Acid Excretion (a related metabolite)
| Intervention | Biospecimen | Observation | Reference |
| Ingestion of 300g of bilberry fruits | 24-hour urine | Significant increase in hippuric acid excretion (p<0.003) | Toromanović et al. 2008[3] |
| Ingestion of 300g of cherries | 24-hour urine | Significant increase in hippuric acid excretion (p<0.003) | Toromanović et al. 2008[3] |
| Consumption of green tea (6g solids/day) | 24-hour urine | Significant increase in hippuric acid excretion compared to control (4.22 ± 0.28 mmol/24h vs 1.89 ± 0.28 mmol/24h) | Mulder et al. 2005[1] |
| Consumption of black tea (6g solids/day) | 24-hour urine | Significant increase in hippuric acid excretion compared to control (3.75 ± 0.28 mmol/24h vs 1.89 ± 0.28 mmol/24h) | Mulder et al. 2005[1] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for 3-HHA analysis and its biochemical formation pathway.
Experimental Protocols
Protocol 1: Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for urinary organic acid analysis and is suitable for the quantification of this compound.
1. Materials and Reagents
-
Urine samples (stored at -80°C)
-
Internal Standard (IS): e.g., a stable isotope-labeled this compound or a structurally similar compound not present in urine.
-
Urease from Canavalia ensiformis (jack beans)
-
Methoxyamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Hydrochloric acid (HCl)
-
Glass vials with PTFE-lined caps
-
Centrifuge tubes
2. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 1 mL of urine, add a known amount of the internal standard.
-
Add 100 µL of urease solution (10 mg/mL in water) to each sample to remove urea, which can interfere with the analysis. Incubate at 37°C for 30 minutes.
-
Acidify the samples to pH 1-2 with 6M HCl.
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction (steps 6-8) with another 3 mL of ethyl acetate and combine the organic layers.
-
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization
-
To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Cap the vials tightly and incubate at 60°C for 60 minutes to protect keto groups.
-
Cool the samples to room temperature.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vials and incubate at 70°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
Cool to room temperature before GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Split Ratio: 10:1
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 200°C
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for 3-HHA-TMS derivative and the IS.
5. Data Analysis
-
Identify the 3-HHA peak based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the peak area of the target ion for 3-HHA and the internal standard.
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of 3-HHA in the urine samples, typically normalized to creatinine (B1669602) concentration to account for variations in urine dilution.
Protocol 2: High-Throughput Quantification of this compound in Urine by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol provides a high-throughput method for the direct analysis of this compound in urine with minimal sample preparation.
1. Materials and Reagents
-
Urine samples (stored at -80°C)
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., this compound-d2).
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
96-well plates
2. Sample Preparation
-
Thaw frozen urine samples at room temperature and vortex.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
In a 96-well plate, combine 10 µL of the urine supernatant with 90 µL of a solution containing the internal standard in 50:50 acetonitrile:water with 0.1% formic acid.
-
Seal the plate, vortex briefly, and centrifuge at 4000 x g for 5 minutes.
-
The plate is now ready for UPLC-MS/MS analysis.
3. UPLC-MS/MS Analysis
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-4.0 min: 5-95% B
-
4.0-5.0 min: 95% B
-
5.1-6.0 min: 5% B (re-equilibration)
-
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize cone voltage and collision energy for the following transitions:
-
This compound: Precursor ion (m/z) 194.0 > Product ion (m/z) 93.0
-
Internal Standard (e.g., 3-HHA-d2): Precursor ion (m/z) 196.0 > Product ion (m/z) 93.0
-
4. Data Analysis
-
Integrate the peak areas for the MRM transitions of 3-HHA and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of prepared standards.
-
Determine the concentration of 3-HHA in the urine samples from the calibration curve and normalize to creatinine levels.
Conclusion
The metabolomic profiling of this compound offers valuable insights into diet-microbiome-host interactions and their implications for health and disease. The detailed protocols provided herein for GC-MS and UPLC-MS/MS analysis offer robust and reliable methods for the quantification of this important biomarker in a research or clinical setting. The choice of analytical platform will depend on the specific research question, required throughput, and available instrumentation. By accurately measuring 3-HHA, researchers and drug development professionals can gain a deeper understanding of the metabolic processes influenced by diet, the gut microbiome, and xenobiotic exposures, ultimately contributing to the development of new diagnostic and therapeutic strategies.
References
- 1. Consumption of both black tea and green tea results in an increase in the excretion of hippuric acid into urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of hippuric acid and methyl hippuric acid in urine by ultra high performance liquid chromatography-mass spectrometry [syyfyx.com]
- 3. URINARY HIPPURIC ACID AFTER INGESTION OF EDIBLE FRUITS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Hydroxyhippuric Acid in Nutritional Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyhippuric acid is a metabolite of significant interest in nutritional science. It is not directly obtained from the diet, but rather synthesized by the body. Dietary polyphenols, abundant in fruits, vegetables, coffee, and tea, are first metabolized by the gut microbiota into various phenolic acids.[1] These intermediate metabolites are then absorbed and undergo conjugation with glycine (B1666218) in the liver to form hippuric acid and its derivatives, including this compound, which are subsequently excreted in the urine.[1] Consequently, the presence and concentration of this compound in biological fluids, such as urine and serum, are being extensively investigated as a potential biomarker for the intake of polyphenol-rich foods. This document provides detailed application notes and protocols for the study of this compound in a nutritional research context.
Data Presentation: Quantitative Analysis of this compound
The following table summarizes findings from various nutritional intervention studies that have measured this compound or related hippuric acid derivatives in response to the consumption of polyphenol-rich foods. These studies highlight its potential as a biomarker of dietary intake.
| Dietary Intervention | Biofluid | Analyte | Fold Change/Concentration | Study Population | Reference |
| Wild Blueberry Beverage (daily for 4 weeks) | 24h Urine | Hippuric Acid | Significantly higher at 2 weeks vs. 4 weeks and placebo | Children | [2] |
| Bilberry and Cherry (300g) | 24h Urine | Hippuric Acid | Twice the concentration compared to mixed food control | Healthy Adults | [3][4] |
| Coffee (containing 412 µmol chlorogenic acids) | Plasma | Dihydroferulic acid, Dihydrocaffeic acid-3-O-sulfate | Cmax: 145-385 nM | Human Subjects | [5] |
| Coffee (soluble green/roasted blend) | Plasma | Paraxanthine (major caffeine (B1668208) metabolite) | Cmax = 3.36 µM | Healthy Adults | [6] |
| Coffee (unspecified) | Plasma | Hippurate | Associated with coffee consumption | PREDIMED Study Participants | [7][8] |
Signaling Pathways and Metabolic Processes
The metabolism of dietary polyphenols into this compound is a multi-step process involving the gut microbiota and host metabolism. Furthermore, emerging research suggests that microbial metabolites like hippuric acid may play a role in host signaling pathways, potentially influencing inflammatory responses.
Recent studies on hippuric acid, a closely related compound, suggest a potential role in modulating inflammatory responses through Toll-like receptor (TLR) signaling. This pathway may also be relevant for this compound.
Experimental Protocols
Quantification of this compound in Human Urine by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., this compound-d5)
-
LC-MS grade water, acetonitrile, and formic acid
-
Human urine samples (collected and stored at -80°C)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
2. Sample Preparation
-
Thaw frozen urine samples on ice.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 13,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Dilute the urine sample 1:10 (or as optimized) with LC-MS grade water.
-
Add the internal standard to each diluted sample to a final concentration of 1 µg/mL.
-
Vortex the samples briefly.
-
Filter the samples through a 0.22 µm syringe filter into an autosampler vial.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 194.0 -> Product ion (m/z) 134.0
-
This compound-d5 (IS): Precursor ion (m/z) 199.0 -> Product ion (m/z) 139.0
-
Note: Collision energy and other MS parameters should be optimized for the specific instrument used.
-
4. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in a surrogate matrix (e.g., artificial urine or a pooled urine sample with low endogenous levels) ranging from 0.1 to 100 µg/mL.
-
Add the internal standard to each calibration standard at the same concentration as in the samples.
-
Analyze the calibration standards and samples by LC-MS/MS.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is a promising biomarker for assessing the intake of dietary polyphenols. The protocols and information provided herein offer a comprehensive guide for researchers and professionals in the fields of nutrition, life sciences, and drug development to effectively incorporate the analysis of this metabolite into their studies. Further research is warranted to fully elucidate its role in human health and disease.
References
- 1. In vitro transformation of chlorogenic acid by human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urinary hippuric acid after ingestion of edible fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. URINARY HIPPURIC ACID AFTER INGESTION OF EDIBLE FRUITS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolite profiling of hydroxycinnamate derivatives in plasma and urine after the ingestion of coffee by humans: identification of biomarkers of coffee consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 8. researchgate.net [researchgate.net]
Application Notes: Monitoring Dietary Polyphenol Intake with 3-Hydroxyhippuric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dietary polyphenols are a diverse group of plant-derived compounds associated with numerous health benefits. However, accurately assessing polyphenol intake in clinical and research settings is challenging due to the complexity of dietary sources and individual variations in metabolism. 3-Hydroxyhippuric acid, a microbial metabolite of various dietary polyphenols, has emerged as a promising biomarker for objectively monitoring polyphenol consumption. This document provides detailed application notes and protocols for the utilization of this compound as a biomarker of dietary polyphenol intake.
Principle
Many dietary polyphenols, particularly flavonoids and phenolic acids, are not fully absorbed in the small intestine and reach the colon. There, the gut microbiota metabolize these complex molecules into simpler phenolic compounds. One such common metabolite is 3-hydroxybenzoic acid, which is then absorbed and conjugated with glycine (B1666218) in the liver to form this compound, which is subsequently excreted in the urine.[1][2] The urinary concentration of this compound can, therefore, serve as an indicator of the total dietary intake of its precursor polyphenols.
Data Presentation
The following table summarizes quantitative data from a human intervention study investigating the urinary excretion of this compound following the consumption of a polyphenol-rich beverage.
| Intervention | Polyphenol Source | Dosage | Analyte | Baseline Urinary Level (µmol/24h) | Post-Intervention Urinary Level (µmol/24h) | Fold Increase | Reference |
| Blackcurrant Juice Consumption | Anthocyanins, Flavonols, Hydroxycinnamates | 500 mL | This compound | Not specified | Increased in all volunteers | Not specified | Rechner et al., 2002[1] |
Metabolic Pathway of Dietary Polyphenols to this compound
The conversion of dietary polyphenols to this compound is a multi-step process primarily mediated by the gut microbiota and subsequent host metabolism.
Caption: Conversion of dietary polyphenols to urinary this compound.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Urine by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of this compound in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents
-
This compound analytical standard
-
This compound-¹³C₆ internal standard (or other suitable stable isotope-labeled standard)
-
Formic acid, LC-MS grade
-
Acetonitrile (B52724), LC-MS grade
-
Methanol, LC-MS grade
-
Ultrapure water
-
Urine samples (24-hour or spot collections)
2. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample for 10 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 13,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 10 µL of the internal standard solution (e.g., 10 µg/mL this compound-¹³C₆ in methanol).
-
Add 400 µL of 0.1% formic acid in acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-10 min: 95-5% B
-
10-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 194.06 -> Product ion (m/z) 135.04
-
This compound-¹³C₆ (IS): Precursor ion (m/z) 200.08 -> Product ion (m/z) 141.06
-
-
Instrument Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
4. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Use a linear regression model with a weighting factor of 1/x to fit the calibration curve.
-
Quantify the concentration of this compound in the urine samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for monitoring dietary polyphenol intake using this compound.
Caption: Workflow for urinary this compound analysis.
Conclusion
This compound is a valuable biomarker for assessing dietary polyphenol intake. Its measurement in urine provides an objective and integrated assessment of the consumption of a wide range of dietary polyphenols that are metabolized by the gut microbiota. The protocols and information provided herein offer a robust framework for researchers, scientists, and drug development professionals to incorporate the analysis of this compound into their studies, thereby enhancing the understanding of the role of dietary polyphenols in health and disease.
References
Application Notes and Protocols for High-Throughput Screening of 3-Hydroxyhippuric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyhippuric acid (3-HHA) is a metabolite derived from the microbial metabolism of dietary polyphenols, such as catechins found in tea and wine.[1] It is considered a biomarker for the presence of certain gut microbiota, particularly from the Clostridium species. Elevated levels of 3-HHA have been observed in the urine of children with autism spectrum disorders, suggesting its potential role as a diagnostic or monitoring biomarker.[2] Furthermore, 3-HHA is a known inhibitor of kynureninase, an enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. This pathway is implicated in various physiological and pathological processes, including immune regulation and neurodegeneration.
These application notes provide detailed protocols for two distinct high-throughput screening (HTS) assays designed to identify and quantify this compound or to screen for molecules that mimic its inhibitory effect on kynureninase. The described methods are:
-
A Target-Based High-Throughput Screening Assay for inhibitors of kynureninase.
-
A Direct Detection High-Throughput Screening Assay for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₄ | HMDB |
| Average Molecular Weight | 195.17 g/mol | HMDB |
| IUPAC Name | 2-[(3-hydroxyphenyl)formamido]acetic acid | HMDB |
| CAS Number | 1637-75-8 | HMDB |
| Normal Concentration in Urine | 2.5 (0.2-5.0) µmol/mmol creatinine | [3] |
Table 2: Comparison of High-Throughput Screening Methods for this compound
| Parameter | Target-Based HTS (Kynureninase Inhibition) | Direct Detection HTS (LC-MS/MS) |
| Principle | Measures the inhibition of the kynureninase enzyme by detecting a change in fluorescence of the reaction product. | Directly quantifies the concentration of 3-HHA in a sample. |
| Throughput | High (384- or 1536-well plates) | Medium to High (dependent on sample preparation and LC runtime) |
| Primary Application | Screening for compounds that mimic the inhibitory effect of 3-HHA on kynureninase. | Quantitative analysis of 3-HHA levels in biological samples. |
| Instrumentation | Fluorescence plate reader | Liquid chromatography system coupled with a tandem mass spectrometer. |
| Sample Matrix | Purified enzyme and substrate solutions | Urine, plasma, fecal extracts |
| Sensitivity | Dependent on enzyme kinetics and probe sensitivity. | High (pg/mL to ng/mL range).[4] |
| Specificity | High for the target enzyme. | Very high, based on mass-to-charge ratio and fragmentation pattern. |
Signaling and Metabolic Pathways
The formation of this compound is a result of the intricate interplay between dietary intake and gut microbiome metabolism.
Caption: Metabolic pathway of dietary polyphenols to this compound by gut microbiota.
Experimental Protocols
Protocol 1: Target-Based High-Throughput Screening for Kynureninase Inhibitors
This protocol is adapted from commercially available kynureninase inhibitor screening assay kits and is designed for a 384-well plate format.[5]
Principle:
The assay measures the enzymatic activity of kynureninase, which catalyzes the cleavage of a substrate (e.g., 3-hydroxy-DL-kynurenine) to produce a fluorescent product. Inhibitors of kynureninase, such as 3-HHA or test compounds, will reduce the rate of product formation, leading to a decrease in the fluorescence signal. The fluorescence is measured at an excitation of 315 nm and an emission of 415 nm.[5]
Materials:
-
Recombinant human kynureninase (KYNU)
-
KYNU substrate (e.g., 3-hydroxy-DL-kynurenine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Test compounds dissolved in DMSO
-
This compound (as a positive control inhibitor)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader with excitation/emission wavelengths of 315/415 nm
Procedure:
-
Compound Plating:
-
Dispense 100 nL of test compounds (at various concentrations) and control compounds (3-HHA for positive inhibition control, DMSO for negative control) into the wells of a 384-well plate.
-
-
Enzyme Preparation:
-
Prepare a solution of recombinant human kynureninase in assay buffer at a 2X final concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
-
Enzyme Addition:
-
Add 10 µL of the 2X kynureninase solution to each well of the 384-well plate containing the compounds.
-
Mix by shaking the plate for 1 minute.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Preparation:
-
Prepare a solution of the kynureninase substrate in assay buffer at a 2X final concentration. The optimal concentration is typically at or near the Km of the enzyme for the substrate.
-
-
Reaction Initiation:
-
Add 10 µL of the 2X substrate solution to each well to initiate the enzymatic reaction. The final reaction volume is 20 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a plate reader with an excitation wavelength of 315 nm and an emission wavelength of 415 nm.
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_test_compound - Fluorescence_blank) / (Fluorescence_DMSO_control - Fluorescence_blank))
-
Plot the % Inhibition against the logarithm of the compound concentration to determine the IC₅₀ value for active compounds.
Caption: Workflow for the target-based HTS assay for kynureninase inhibitors.
Protocol 2: Direct Detection High-Throughput Screening of this compound by LC-MS/MS
This protocol describes a high-throughput method for the quantitative analysis of 3-HHA in urine samples, adaptable to a 96-well plate format for sample preparation.
Principle:
Urine samples are prepared using a high-throughput solid-phase extraction (SPE) method to remove interfering matrix components. The extracted samples are then analyzed by a rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Quantification is achieved by comparing the peak area of 3-HHA in the sample to a standard curve generated with known concentrations of 3-HHA.
Materials:
-
Urine samples
-
This compound analytical standard
-
Internal standard (e.g., ¹³C₆-Hippuric acid)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
96-well solid-phase extraction (SPE) plate (e.g., polymeric reverse-phase)
-
96-well collection plate
-
Centrifuge with a plate rotor
-
Nitrogen evaporator for 96-well plates
-
UHPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Sample and Standard Preparation:
-
Thaw frozen urine samples on ice. Centrifuge at 4000 x g for 10 minutes at 4°C to pellet any precipitates.
-
Prepare a stock solution of 3-HHA and the internal standard in methanol.
-
Create a series of calibration standards by spiking control urine (or a synthetic urine matrix) with known concentrations of 3-HHA.
-
In a 96-well plate, add 100 µL of urine sample, calibration standard, or quality control sample to each well.
-
Add 10 µL of the internal standard solution to each well.
-
Add 200 µL of 0.1% formic acid in water to each well and mix.
-
-
High-Throughput Solid-Phase Extraction (SPE):
-
Condition the 96-well SPE plate by passing 1 mL of methanol followed by 1 mL of deionized water through each well.
-
Load the prepared samples onto the SPE plate.
-
Wash the wells with 1 mL of 5% methanol in water to remove salts and polar impurities.
-
Elute the 3-HHA and internal standard with 1 mL of methanol into a clean 96-well collection plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A rapid gradient from 5% to 95% B over 2-3 minutes.
-
Flow rate: 0.4 mL/min.
-
Injection volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Monitor the following MRM transitions (mass-to-charge ratios are illustrative and should be optimized):
-
3-HHA: Q1 194.0 -> Q3 93.0
-
Internal Standard (¹³C₆-Hippuric acid): Q1 184.1 -> Q3 109.1
-
-
-
Data Analysis:
-
Integrate the peak areas for 3-HHA and the internal standard.
-
Calculate the peak area ratio of 3-HHA to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 3-HHA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Workflow for the direct detection HTS of this compound by LC-MS/MS.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0006116) [hmdb.ca]
- 2. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and this compound Are Elevated in Children with Autism Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]
- 5. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: 3-Hydroxyhippuric Acid in Gut Microbiome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyhippuric acid (3-HHA) is a metabolite derived from the microbial transformation of dietary polyphenols, particularly flavonoids like catechins found in tea, fruits, and wine. Its presence and concentration in biological fluids are indicative of the metabolic activity of specific gut bacteria, most notably species within the Clostridium genus. As a key host-microbiome co-metabolite, 3-HHA is emerging as a valuable biomarker in gut microbiome research, with potential applications in diagnostics and therapeutics related to gut dysbiosis, metabolic disorders, and neurological conditions.
Recent studies have highlighted alterations in 3-HHA levels in various health states. For instance, decreased urinary levels of this compound have been associated with impaired glucose tolerance and obesity.[1] Conversely, elevated concentrations have been observed in children with autism spectrum disorders.[2] Mechanistically, 3-HHA is a known inhibitor of kynureninase, a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism, suggesting its potential to modulate host immune responses and neurotransmitter balance.[2][3]
These application notes provide a comprehensive overview of the role of 3-HHA in gut microbiome research, including its utility as a biomarker, and present detailed protocols for its quantification and for studying its effects on the gut microbial community.
Data Presentation
Table 1: Representative Urinary Concentrations of this compound in Different Health States
This table summarizes typical concentrations of 3-HHA found in human urine, providing a comparative overview for different health conditions. These values are representative and may vary based on diet, age, and specific gut microbiome composition.
| Health Status | Analyte | Mean Concentration (μmol/mmol creatinine) | Range (μmol/mmol creatinine) | Sample Type | Key Findings | Citation |
| Normal Adult | This compound | 2.5 | 0.2 - 5.0 | Urine | Baseline levels in a healthy population. | [3] |
| Normal Adult (Alternative Study) | This compound | 1.28 | 0.1 - 6.0 | Urine | Demonstrates inter-study variability in healthy baseline. | [3] |
| Impaired Glucose Tolerance/Obesity | This compound | Decreased | Not specified | Urine | Lower levels are associated with metabolic dysfunction. | [1] |
| Autism Spectrum Disorder | This compound | Increased | Not specified | Urine | Higher concentrations are observed compared to neurotypical controls. | [2] |
Table 2: Correlation of this compound with Gut Microbiome Composition
This table presents a summary of the known associations between 3-HHA levels and the abundance of specific gut microbial taxa.
| Microbial Taxon | Association with 3-HHA | Implication | Citation |
| Clostridium species | Positive Correlation | Clostridium species are primary producers of 3-HHA from dietary polyphenols. | [2][4][5] |
| Gut Microbiota Diversity | Potential Correlation | Levels of hippuric acid, a related metabolite, are positively correlated with gut microbial diversity. This suggests a similar relationship may exist for 3-HHA. | [6] |
Signaling Pathways and Experimental Workflows
Production of this compound from Dietary Polyphenols
The production of 3-HHA is a multi-step process involving both the gut microbiota and host metabolism. Dietary polyphenols, such as catechins, are first metabolized by gut bacteria, primarily Clostridium species, into smaller phenolic acids like 3-hydroxybenzoic acid. This intermediate is then absorbed into the bloodstream and undergoes conjugation with glycine (B1666218) in the liver to form this compound, which is subsequently excreted in the urine.[1][4]
Inhibition of the Kynurenine Pathway by this compound
3-HHA has been identified as an inhibitor of kynureninase, an enzyme in the kynurenine pathway which is responsible for the metabolism of tryptophan.[2][3] By inhibiting this enzyme, 3-HHA can alter the balance of neuroactive metabolites derived from tryptophan, potentially impacting host physiology.
References
- 1. Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Hydroxyhippuric Acid | Rupa Health [rupahealth.com]
- 4. Biomarkers of Metabolomics in Inflammatory Bowel Disease and Damp-Heat Syndrome: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of 2,2′- and 3,3′-Dihydroxybiphenyl by the Biphenyl Catabolic Pathway of Comamonas testosteroni B-356 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming matrix effects in 3-Hydroxyhippuric acid analysis
Welcome to the technical support center for the analysis of 3-Hydroxyhippuric acid (3-HHA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows, with a special focus on overcoming matrix effects in LC-MS/MS analysis.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues you may encounter during the analysis of this compound.
Question: I am observing poor peak shape and inconsistent retention times for 3-HHA. What are the likely causes and solutions?
Answer:
Poor chromatography for 3-HHA is often multifactorial. Here are the common culprits and recommended actions:
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Inadequate Chromatographic Separation: 3-HHA is a polar compound. A standard C18 column may not provide sufficient retention and can lead to co-elution with other matrix components.
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Solution: Consider using a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, to improve retention and selectivity for aromatic acids. Optimizing the mobile phase composition, for instance, by adjusting the pH with formic or acetic acid, can also significantly improve peak shape.[1][2]
-
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Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., plasma, urine) can interfere with the analyte's interaction with the stationary phase, causing peak distortion.[1]
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Solution: Implement a more rigorous sample cleanup procedure. Solid-Phase Extraction (SPE) is generally more effective at removing interfering matrix components than protein precipitation.[3] A "dilute-and-shoot" approach, particularly for urine samples, can also effectively mitigate matrix effects.[4]
-
-
System Contamination: Buildup of contaminants in the LC system can lead to peak tailing and shifting retention times.
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Solution: Regularly flush your LC system, including the column, with a strong solvent wash. Ensure your mobile phases are freshly prepared with high-purity solvents.
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Question: My 3-HHA signal is showing significant suppression or enhancement. How can I identify and mitigate these matrix effects?
Answer:
Ion suppression or enhancement is a classic sign of matrix effects, where co-eluting compounds interfere with the ionization of 3-HHA in the mass spectrometer source.[5]
1. Identifying the Matrix Effect:
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Post-Column Infusion: This qualitative method helps identify regions in your chromatogram where matrix effects are most pronounced. A constant flow of a 3-HHA standard is infused into the column effluent, and a blank matrix sample is injected. Dips or rises in the baseline signal of the 3-HHA standard indicate ion suppression or enhancement, respectively.
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Post-Extraction Spike: This quantitative approach determines the absolute matrix effect. You compare the peak area of 3-HHA in a spiked, extracted blank matrix to the peak area of 3-HHA in a clean solvent at the same concentration. The ratio of these areas indicates the degree of signal suppression or enhancement.[6]
2. Mitigating the Matrix Effect:
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Improve Sample Preparation:
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Solid-Phase Extraction (SPE): More selective than protein precipitation (PPT) and liquid-liquid extraction (LLE) for removing interfering compounds.[7]
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Protein Precipitation (PPT): A simpler and faster method, but may be less effective at removing phospholipids (B1166683) and other small molecules that can cause matrix effects.[3][8]
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Dilution: For complex matrices like urine, simple dilution can be a very effective strategy to reduce the concentration of interfering components to a level where they no longer significantly impact ionization.[4]
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Chromatographic Separation: Optimize your LC method to separate 3-HHA from the regions of ion suppression identified by post-column infusion. This may involve adjusting the gradient, flow rate, or changing the column.
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., this compound-d3 or ¹³C₆) will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of matrix effects in 3-HHA analysis?
A1: For plasma and serum samples, phospholipids are a major contributor to matrix effects in LC-MS/MS analysis. In urine, high concentrations of salts and urea (B33335) can also cause significant ion suppression.
Q2: Should I use Protein Precipitation or Solid-Phase Extraction for my samples?
A2: The choice depends on the required sensitivity and the complexity of your matrix.
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Protein Precipitation (PPT) is a quick and cost-effective method suitable for initial screening or when high throughput is a priority. However, it may not provide a clean enough extract for highly sensitive assays.[3][8]
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Solid-Phase Extraction (SPE) offers superior cleanup by selectively isolating the analyte and removing a wider range of interfering compounds. This generally results in lower matrix effects and improved assay performance, making it the preferred method for validated quantitative bioanalysis.[7][11]
Q3: Is a stable isotope-labeled internal standard (SIL-IS) for 3-HHA commercially available?
A3: While direct commercial availability can fluctuate, several vendors specialize in synthesizing custom stable isotope-labeled standards. It is recommended to inquire with suppliers such as Cambridge Isotope Laboratories or other similar vendors for the availability of this compound-d₃, ¹³C₆, or ¹⁵N labeled internal standards.
Q4: Can I use a structural analog as an internal standard if a SIL-IS is not available?
A4: While a SIL-IS is the gold standard, a structural analog that co-elutes and has similar ionization properties to 3-HHA can be used as an alternative. However, it is crucial to thoroughly validate that the analog behaves identically to 3-HHA in the presence of matrix effects. Any discrepancy can lead to inaccurate quantification.
Q5: What are the typical LC-MS/MS parameters for 3-HHA analysis?
A5: 3-HHA is typically analyzed in negative ionization mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification.
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Precursor Ion: [M-H]⁻ at m/z 194.05
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Product Ions: Common fragments include m/z 135.04 (loss of glycine) and m/z 93.03 (phenoxy group).
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Column: A reversed-phase column with phenyl-hexyl or polar-embedded chemistry is often suitable.
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Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol (B129727) with a small amount of acid (e.g., 0.1% formic acid) is commonly used.[2]
Experimental Protocols & Data
Table 1: Comparison of Sample Preparation Techniques for Plasma
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Matrix Effect | High | Low to Medium | Medium |
| Recovery | >90% (analyte dependent) | 85-110% | 70-95% |
| Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | High | Medium |
| Phospholipid Removal | Poor | Good to Excellent | Moderate |
Note: Data is generalized based on typical performance for small acidic molecules and may vary depending on the specific protocol and matrix.
Detailed Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Human Plasma
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To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d3).
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Vortex for 1 minute to precipitate proteins.
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Centrifuge at 14,000 x g for 10 minutes at 4°C.
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Carefully transfer the supernatant to a clean tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
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Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Human Urine
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Thaw urine samples at room temperature and vortex to mix.
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Centrifuge at 4,000 x g for 5 minutes to pellet any particulates.
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To 500 µL of supernatant, add 500 µL of 2% formic acid in water and the internal standard.
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Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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Load the pre-treated urine sample onto the SPE cartridge.
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Wash the cartridge with 1 mL of 5% methanol in water.
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Dry the cartridge under vacuum for 1 minute.
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Elute the analyte with 1 mL of 5% formic acid in methanol.
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
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Vortex and inject into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for 3-HHA analysis.
Caption: Comparison of sample preparation techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted analysis of phenolic compounds by LC-MS [protocols.io]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. iroatech.com [iroatech.com]
- 10. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Detection Sensitivity of 3-Hydroxyhippuric Acid
Welcome to the Technical Support Center for the analysis of 3-Hydroxyhippuric acid (3-HHA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of 3-HHA detection in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound is a metabolite derived from the microbial breakdown of dietary polyphenols, such as flavonoids, in the gut.[1] It is subsequently absorbed and conjugated with glycine (B1666218) in the liver before being excreted in the urine. As a biomarker, its levels can provide insights into gut microbiome health, dietary intake of polyphenols, and have been studied in relation to certain health conditions. Sensitive and accurate detection is crucial for understanding its physiological roles and potential as a clinical biomarker.
Q2: What are the primary analytical techniques for the detection of this compound?
A2: The most common and sensitive methods for the quantification of this compound and similar polar metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity and specificity, typically requiring minimal sample preparation. GC-MS is also a powerful technique but necessitates a derivatization step to increase the volatility of the analyte.
Q3: How can I improve the sensitivity of my 3-HHA analysis by LC-MS/MS?
A3: To enhance sensitivity in LC-MS/MS analysis, consider the following:
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Optimize Sample Preparation: Employing effective sample preparation techniques like Solid-Phase Extraction (SPE) can concentrate the analyte and remove interfering matrix components that cause ion suppression.
-
Chromatographic Conditions: Utilize a suitable C18 or HILIC column and optimize the mobile phase composition and gradient to achieve good peak shape and separation from other matrix components.
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Mass Spectrometry Parameters: Fine-tune the ion source parameters (e.g., gas flows, temperature) and compound-specific parameters (e.g., collision energy) to maximize the signal for 3-HHA.
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Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and improving quantitative accuracy.
Q4: Is derivatization necessary for GC-MS analysis of this compound?
A4: Yes, derivatization is essential for the analysis of polar and non-volatile compounds like this compound by GC-MS.[2] A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, making the molecule more volatile and amenable to GC analysis.[2][3]
Troubleshooting Guides
LC-MS/MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Signal Intensity / Poor Sensitivity | - Ion suppression from co-eluting matrix components.- Suboptimal ionization or fragmentation.- Inefficient sample extraction and concentration. | - Optimize Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[4]- Chromatographic Optimization: Adjust the LC gradient to better separate 3-HHA from the matrix. Consider a different column chemistry (e.g., HILIC for polar compounds).- MS Parameter Tuning: Infuse a standard solution of 3-HHA to optimize source and compound-specific parameters.- Internal Standard: Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the column stationary phase.- Column overload.- Inappropriate injection solvent. | - Mobile Phase Modification: Add a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of silanol (B1196071) groups on the column, which can cause tailing for acidic compounds.[5]- Reduce Sample Load: Dilute the sample or inject a smaller volume to see if peak shape improves.[6]- Injection Solvent Compatibility: Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase conditions. |
| High Background Noise | - Contamination in the LC-MS system.- Poor quality solvents or reagents. | - System Cleaning: Flush the LC system and clean the MS ion source.- Solvent Quality: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[7] |
| Inconsistent Retention Times | - Changes in mobile phase composition.- Column degradation.- Fluctuation in column temperature. | - Mobile Phase Preparation: Prepare fresh mobile phases and ensure accurate composition.- Column Health: Use a guard column and monitor column performance. Replace the column if necessary.- Temperature Control: Use a column oven to maintain a stable temperature. |
GC-MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Derivatization Efficiency | - Presence of moisture in the sample or reagents.- Incorrect reaction temperature or time.- Inactive derivatization reagent. | - Ensure Anhydrous Conditions: Dry the sample extract completely before adding the derivatization reagent. Use anhydrous solvents and store reagents under inert gas.- Optimize Reaction Conditions: Experiment with different temperatures (e.g., 60-80°C) and reaction times (e.g., 30-60 minutes) to maximize the derivatization yield.[3]- Reagent Quality: Use fresh derivatization reagents. |
| Multiple or Broad Peaks for a Single Analyte | - Incomplete derivatization.- Thermal degradation of the analyte in the injector. | - Confirm Complete Derivatization: Check for the presence of underivatized or partially derivatized analyte by examining the mass spectra.- Injector Temperature: Optimize the injector temperature to ensure efficient volatilization without causing degradation. |
| Poor Sensitivity | - Inefficient extraction from the sample matrix.- Adsorption of the analyte in the GC system. | - Optimize Extraction: Adjust the pH and solvent for LLE to maximize the recovery of 3-HHA.- System Inertness: Use a deactivated liner and column to minimize active sites that can cause adsorption. |
Data Presentation: Comparison of Analytical Methods for Hippuric Acid Derivatives
While specific comparative data for this compound is limited, the following table summarizes typical performance characteristics for the analysis of hippuric acid and its methyl derivatives in urine, which can serve as a reference.
| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference |
| HPLC-UV | Liquid-Liquid Extraction | 4 µg/mL | - | 10 - 1000 µg/mL | NIOSH Method 8301[8] |
| HPLC-UV | Single Drop Liquid-Liquid Microextraction | 0.3 µg/L | 1.0 µg/L | 1 - 400 µg/L | [9] |
| UPLC-MS/MS | Dilution | 0.07 µg/L (for Hippuric Acid) | - | 1 - 10,000 µg/L | [10] |
| LC-MS/MS | Direct Injection | - | 0.25 µg/mL (for Hippuric Acid) | 0.25 - 250 µg/mL | [11] |
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Analysis of this compound in Urine (General Approach)
This protocol is a general guideline based on methods for similar phenolic acids.[1][12]
-
Sample Preparation (Dilute-and-Shoot):
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.
-
Dilute the supernatant 1:10 with a solution of 0.1% formic acid in water.
-
Add an appropriate internal standard (e.g., a stable isotope-labeled 3-HHA).
-
Vortex and transfer to an autosampler vial.
-
-
UPLC-MS/MS Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for 3-HHA and its internal standard.
-
Protocol 2: GC-MS Method for the Analysis of this compound in Urine (General Approach)
This protocol is a general guideline based on methods for organic acids.[2][3][13]
-
Sample Preparation and Extraction:
-
To 1 mL of urine, add an internal standard.
-
Acidify the urine to pH 1-2 with HCl.
-
Extract the organic acids with 3 mL of ethyl acetate (B1210297) by vortexing for 5 minutes.
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Centrifuge at 3000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and repeat the extraction.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 40 minutes.[3]
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A DB-5MS capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Acquisition Mode: Scan mode for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis, monitoring characteristic ions for the TMS derivative of 3-HHA.
-
Visualizations
References
- 1. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. erndim.org [erndim.org]
- 3. GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. anis.au.dk [anis.au.dk]
- 8. academic.oup.com [academic.oup.com]
- 9. UPLC-MS-Based Procedures to Detect Prolyl-Hydroxylase Inhibitors of HIF in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of hippuric acid and methyl hippuric acid in urine by ultra high performance liquid chromatography-mass spectrometry [syyfyx.com]
- 11. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aurametrix.weebly.com [aurametrix.weebly.com]
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for 3-Hydroxyhippuric Acid
Welcome to the technical support center for the chromatographic analysis of 3-Hydroxyhippuric acid. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to poor peak shapes in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific problems you might encounter during the analysis of this compound, providing potential causes and systematic solutions.
Q1: I am observing significant peak tailing for my this compound peak. What are the likely causes and how can I fix it?
A1: Peak tailing, where the latter half of the peak is broader than the front, is a common issue when analyzing acidic compounds like this compound.[1] This can lead to inaccurate integration and reduced resolution. The primary causes and solutions are outlined below.
Potential Causes & Solutions for Peak Tailing
| Potential Cause | Explanation | Recommended Solution(s) |
| Secondary Silanol (B1196071) Interactions | This compound, with its polar carboxyl and hydroxyl groups, can interact with residual acidic silanol groups on the silica-based stationary phase (e.g., C18).[1] This secondary interaction mechanism leads to a portion of the analyte being retained longer, causing the peak to tail.[1][2] | 1. Adjust Mobile Phase pH: Lower the mobile phase pH to around 2.5-3.0. The predicted pKa of the carboxylic acid on this compound is approximately 3.25. Operating at a pH about one unit below the pKa will ensure the analyte is fully protonated and less likely to interact with silanols.[3] 2. Use an End-Capped Column: Employ a modern, high-purity, end-capped HPLC column where the residual silanols are chemically bonded to reduce their activity.[2] 3. Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol interactions. Ensure the buffer is soluble in your mobile phase mixture.[3] |
| Column Overload | Injecting too much sample (mass overload) can saturate the stationary phase, leading to peak tailing.[4] | 1. Reduce Injection Volume: Decrease the volume of sample injected onto the column. 2. Dilute the Sample: Prepare a more dilute sample and inject the same volume. If the peak shape improves, the original sample was overloaded. |
| Column Contamination or Degradation | Accumulation of particulate matter from the sample or mobile phase on the column inlet frit, or degradation of the stationary phase, can cause peak distortion.[4] A void at the head of the column can also lead to tailing.[1] | 1. Use a Guard Column: A guard column installed before the analytical column can protect it from contaminants. 2. Filter Samples: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection.[5] 3. Column Washing: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[4] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread, resulting in peak tailing.[3] | 1. Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005 inches) to connect the components of your HPLC system.[2] 2. Ensure Proper Fittings: Check that all fittings are correctly installed and that there are no gaps between the tubing and the column end fittings.[3] |
Troubleshooting Workflow for Peak Tailing
Q2: My this compound peak is fronting. What could be causing this?
A2: Peak fronting, where the front of the peak is sloped, is less common than tailing but can also compromise results.[6]
Potential Causes & Solutions for Peak Fronting
| Potential Cause | Explanation | Recommended Solution(s) |
| Sample Overload (Concentration) | Injecting a sample that is too concentrated can lead to peak fronting. | 1. Dilute the Sample: Reduce the concentration of this compound in your sample. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[7] | 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[7] 2. Match Solvent Strength: If the sample is not soluble in the mobile phase, use the weakest possible solvent that will dissolve it, and then dilute with the mobile phase. |
| Column Collapse | A sudden physical change or collapse of the packed bed within the column, often due to extreme pH or temperature, can cause severe peak fronting for all peaks.[6] | 1. Replace the Column: This issue is generally irreversible, and the column must be replaced.[6] 2. Operate within Column Limits: Always operate the column within the manufacturer's recommended pH and temperature ranges to prevent this from occurring. |
Q3: I am seeing a split or shoulder peak for this compound. How do I troubleshoot this?
A3: A split or shoulder peak suggests that the analyte band is being divided as it passes through the system or that there is a co-eluting interference.
Potential Causes & Solutions for Split Peaks
| Potential Cause | Explanation | Recommended Solution(s) |
| Blocked Inlet Frit | Particulate matter from the sample or mobile phase can partially block the inlet frit of the column, causing the sample to be introduced unevenly onto the stationary phase. This is a very common cause if all peaks are split. | 1. Filter Samples and Mobile Phases: Use 0.22 µm or 0.45 µm filters to prevent particulates from reaching the column.[5] 2. Backflush the Column: Reverse the column and flush it to waste (do not flush into the detector). This can sometimes dislodge the blockage.[6] 3. Replace the Frit/Column: If backflushing does not work, the inlet frit or the entire column may need to be replaced. |
| Column Void | A void or channel in the packed bed at the head of the column can cause the sample flow path to split. | 1. Replace the Column: A column with a significant void cannot be repaired and should be replaced. |
| Sample Solvent Incompatibility | Injecting a sample in a solvent that is immiscible with the mobile phase or significantly different in composition can cause peak splitting. | 1. Dissolve Sample in Mobile Phase: Ensure your sample is fully dissolved in a solvent that is compatible with your mobile phase. Ideally, use the mobile phase itself as the sample solvent. |
| Co-eluting Compound | It is possible that another compound in your sample has a very similar retention time to this compound. | 1. Adjust Method Selectivity: Modify the mobile phase composition (e.g., change the organic solvent or pH) or change the column stationary phase to try and resolve the two peaks. |
Troubleshooting Workflow for Split Peaks
Experimental Protocols
This section provides a recommended starting protocol for the HPLC analysis of this compound, based on methods for the closely related compound hippuric acid and the chemical properties of the analyte.
Recommended HPLC Method for this compound
This method is a starting point and may require optimization for your specific sample matrix and instrumentation.
| Parameter | Recommended Condition | Justification/Notes |
| HPLC Column | Reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm). A modern, end-capped column is highly recommended.[7] | C18 and C8 columns provide good retention for moderately polar compounds like this compound.[7] End-capping minimizes peak tailing. |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water (pH ~2.5-3.0) B: Acetonitrile | An acidic mobile phase is crucial to suppress the ionization of both the analyte's carboxylic acid group (pKa ~3.25) and residual silanols on the column, which prevents peak tailing.[3][7] |
| Elution Mode | Isocratic or Gradient | Start with an isocratic elution of 10-15% Acetonitrile. A gradient may be necessary if analyzing complex mixtures to improve resolution and reduce run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[7] |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature can improve peak shape and run-to-run reproducibility. |
| Injection Volume | 10 µL | This is a typical injection volume.[7] It should be optimized to avoid column overload. |
| Detection | UV at 228 nm or 260 nm | Based on the benzoyl structure, UV detection should be sensitive. Wavelength may need to be optimized by scanning a standard solution. A method for hippuric acid used 228 nm.[7] |
Sample Preparation Protocol
Proper sample preparation is critical for protecting the column and ensuring accurate results.[5]
-
Dilution: Dilute the sample in the initial mobile phase to a concentration that is within the linear range of the detector and does not cause column overload.
-
Solubilization: If this compound is not readily soluble, consider using a small amount of a compatible organic solvent like DMSO to dissolve it first, then dilute with the mobile phase.[6] Ensure the final concentration of the strong solvent is low.
-
Filtration: Filter the final sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter before injection.[5] This is a critical step to prevent column frit blockage.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. medchemexpress.com [medchemexpress.com]
- 5. meddocsonline.org [meddocsonline.org]
- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 7. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]
Technical Support Center: Optimizing 3-Hydroxyhippuric Acid Extraction from Urine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction efficiency of 3-Hydroxyhippuric acid from urine samples.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control when extracting this compound from urine?
The most critical parameter is the pH of the urine sample . This compound is an organic acid. To efficiently extract it from the aqueous urine matrix into an organic solvent (in Liquid-Liquid Extraction) or onto a solid-phase sorbent (in Solid-Phase Extraction), its acidic functional group must be protonated (uncharged). This is achieved by acidifying the urine sample.
For instance, in Liquid-Liquid Extraction (LLE) of hippuric acid, lowering the pH to around 3 is crucial to move the analyte from the aqueous phase to the organic phase.[1] Conversely, to back-extract the compound into a new aqueous phase, the pH should be raised to ionize the acid, making it more hydrophilic.[1][2]
Q2: I am experiencing low recovery of this compound. What are the common causes and how can I troubleshoot this?
Low recovery can stem from several factors related to the extraction method, sample properties, and subsequent analytical steps. A systematic approach is necessary to identify and resolve the issue.
Common Causes for Low Recovery:
-
Improper pH Adjustment: The sample may not be sufficiently acidified, leading to incomplete protonation of the analyte and poor partitioning into the organic phase or retention on the SPE column.
-
Suboptimal Solvent/Sorbent Choice: The selected organic solvent (for LLE) or SPE sorbent may not have a strong enough affinity for this compound.
-
Insufficient Extraction Time/Mixing: In LLE, inadequate vortexing or shaking can lead to incomplete partitioning between the aqueous and organic layers.
-
Matrix Effects: Co-extracted endogenous compounds from the urine matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to signal suppression and the appearance of low recovery.[3]
-
Analyte Degradation: Although hippuric acids are generally stable, sample storage conditions or harsh extraction conditions could potentially lead to degradation.
Below is a general workflow for troubleshooting low recovery.
Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for this compound?
Both LLE and SPE can be effective for extracting organic acids from urine, and the choice depends on factors like required sample cleanliness, throughput, cost, and available automation.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning of analyte between two immiscible liquid phases. | Partitioning of analyte between a solid sorbent and a liquid mobile phase. |
| Selectivity | Generally lower; can co-extract more interferences. | Higher; sorbent chemistry can be tailored to the analyte. |
| Recovery | Can be lower and more variable. A study on general urinary organic acids found a mean recovery of 77.4%.[3] | Generally higher and more reproducible. The same study showed a mean recovery of 84.1% for organic acids.[3] |
| Throughput | Can be laborious and difficult to automate. | Amenable to high-throughput automation (e.g., 96-well plates). |
| Solvent Usage | High solvent consumption. | Lower solvent consumption. |
| Cost | Lower initial cost (glassware). | Higher cost per sample (cartridges, manifolds).[4] |
The following diagram illustrates a decision-making process for selecting an extraction method.
Q4: How can I minimize matrix effects during LC-MS/MS analysis?
Matrix effects, which cause ion suppression or enhancement, are a major challenge in urine analysis due to the complexity of the matrix.[5]
Strategies to Minimize Matrix Effects:
-
Improve Sample Cleanup: A more selective SPE protocol can better remove interfering compounds like salts and urea. This involves optimizing the sorbent type and the wash steps.
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve baseline separation between this compound and any co-eluting matrix components.
-
Dilution: Diluting the final extract can mitigate matrix effects, but this may compromise the limit of detection.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., 13C- or D-labeled this compound) is the most effective way to compensate for matrix effects. It co-elutes with the analyte and is affected by matrix suppression or enhancement in the same way, thus ensuring accurate quantification.
Experimental Protocols
Disclaimer: These are general protocols based on methods for hippuric and other organic acids. They should be optimized for your specific application and instrumentation.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods for hippuric acid extraction.[1][6]
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 3000 x g for 10 minutes to pellet any precipitates.
-
Transfer 1 mL of the supernatant to a clean glass tube.
-
-
Acidification:
-
Add a suitable acid (e.g., 6M HCl) dropwise to the urine sample to adjust the pH to approximately 3.0.[1] Verify with a pH meter or narrow-range pH paper.
-
-
Extraction:
-
Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Cap the tube and vortex vigorously for 2 minutes or mix on a rotary wheel for 30 minutes.[7]
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a new clean tube.
-
Repeat the extraction (step 3 & 4) on the remaining aqueous layer with a fresh aliquot of organic solvent to improve recovery. Pool the organic layers.
-
-
Evaporation and Reconstitution:
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried residue in a small volume (e.g., 100-200 µL) of mobile phase or an appropriate solvent for your analytical instrument.
-
Protocol 2: Solid-Phase Extraction (SPE)
This is a general bind-elute SPE protocol that must be optimized.[8] Polymeric reversed-phase or mixed-mode sorbents are often good starting points for organic acids.
-
Sample Pre-treatment:
-
To 1 mL of centrifuged urine, add 1 mL of an acidic buffer (e.g., 2% formic acid or 100 mM phosphate (B84403) buffer, pH 3) to adjust the pH.
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol (B129727) through the SPE cartridge.
-
Pass 3 mL of deionized water through the cartridge.
-
-
Equilibration:
-
Pass 3 mL of the acidic buffer (used for pre-treatment) through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the 2 mL of pre-treated urine sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 drops per second).
-
-
Washing (to remove interferences):
-
Wash the cartridge with 3 mL of deionized water or a weak organic solvent mixture (e.g., 5% methanol in water) to remove salts and polar interferences. This step is critical and requires optimization.[5]
-
-
Elution:
-
Elute the this compound from the cartridge using 2-3 mL of a suitable solvent. This is typically a high-percentage organic solvent like methanol or acetonitrile, sometimes with an additive (e.g., 2% formic acid or 2-5% ammonium (B1175870) hydroxide) to ensure the analyte is in the correct ionic state for elution.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
-
Data Presentation
Table 1: Comparison of Extraction Parameters for Optimization
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Sample pH | Acidify to ~pH 3-4 for extraction into organic phase. | Acidify to ~pH 3-4 for retention on non-polar/mixed-mode sorbents. |
| Solvent/Sorbent | Test different polarity solvents (e.g., Ethyl Acetate, Diethyl Ether, Methyl-tert-butyl ether). | Test different sorbents (e.g., Polymeric RP, Mixed-Mode Cation Exchange, Mixed-Mode Anion Exchange). |
| Wash Step | Not applicable. | Optimize wash solvent to remove interferences without eluting the analyte (e.g., test increasing % of organic solvent). |
| Elution Solvent | Not applicable (solvent is for extraction). | Optimize elution solvent for complete recovery (e.g., test different organic solvents with/without acid/base additives). |
| Salt Addition | Adding NaCl to the aqueous phase ("salting out") can improve the partitioning of some analytes into the organic phase. | Not typically required. |
Table 2: Reported Recovery Rates for Hippuric Acid and General Organic Acids from Urine
Note: Data for this compound specifically is limited; these values provide a general benchmark.
| Analyte(s) | Method | Matrix | Average Recovery (%) | Reference |
| Hippuric Acid | LLE | Cow Urine | 52.4% | [1] |
| Hippuric Acid | LLE | Spiked Human Urine | 91.4 - 99.3% | [2] |
| General Organic Acids | LLE | Human Urine | 77.4% | [3] |
| General Organic Acids | SPE | Human Urine | 84.1% | [3] |
| Hippuric & m-methylhippuric acids | LLE (Ethyl Acetate) | Human Urine | 99.8% & 99.3% | [6] |
References
- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SPE Method Development | Thermo Fisher Scientific - CA [thermofisher.com]
- 6. Quantitative determination of hippuric and m-methylhippuric acids in urine by high-speed liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Quantification of 3-Hydroxyhippuric Acid in Complex Samples
Welcome to the technical support center for the analysis of 3-Hydroxyhippuric acid (3-HHA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the quantification of 3-HHA in complex biological matrices such as urine and plasma.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in complex samples like urine?
A1: The main challenges include:
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Matrix Effects: Complex matrices such as urine contain numerous endogenous compounds that can co-elute with 3-HHA and interfere with its ionization in the mass spectrometer. This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[1][2][3]
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Endogenous Levels: this compound is an endogenous metabolite, meaning it is naturally present in biological samples.[4][5] This requires the use of stable isotope-labeled internal standards for accurate quantification to differentiate the analyte from the naturally occurring compound.
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Isomeric Compounds: this compound has isomers, such as 4-hydroxyhippuric acid. These compounds can have similar chromatographic behavior, making their separation challenging and potentially leading to inaccurate results if not fully resolved.[5]
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Analyte Stability: Like many biological molecules, the stability of 3-HHA can be affected by storage conditions and multiple freeze-thaw cycles, potentially leading to degradation and lower measured concentrations.[6]
Q2: Which analytical technique is most suitable for 3-HHA quantification?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the quantification of 3-HHA in complex samples.[6][7][8] This method offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from matrix interferences. While gas chromatography-mass spectrometry (GC-MS) can also be used, it typically requires a derivatization step to make the analyte volatile, which adds complexity to the sample preparation process.
Q3: How can I minimize matrix effects in my analysis?
A3: Several strategies can be employed to mitigate matrix effects:
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Effective Sample Preparation: Implementing a robust sample preparation method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can help remove a significant portion of interfering matrix components.[9][10]
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Chromatographic Separation: Optimizing the chromatographic method to ensure baseline separation of 3-HHA from co-eluting matrix components is critical.
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Sample Dilution: A simple and effective method to reduce matrix effects is to dilute the sample.[7] This reduces the concentration of interfering compounds relative to the analyte.
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Use of Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects. By calculating the analyte-to-internal standard peak area ratio, the variability caused by matrix effects can be compensated for.
-
Ionization Source Selection: In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce matrix effects, although this can also affect sensitivity.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of 3-HHA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Matrix interference affecting chromatography.[2] 2. Column degradation or contamination. 3. Inappropriate mobile phase pH. | 1. Improve sample cleanup (e.g., use SPE). Dilute the sample. 2. Use a guard column and/or flush or replace the analytical column. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Low Analyte Recovery | 1. Inefficient extraction during sample preparation. 2. Analyte degradation due to improper storage or handling.[1][6] 3. Adsorption of the analyte to sample containers or instrument components. | 1. Optimize the sample preparation method (e.g., change solvent, pH, or SPE sorbent). 2. Ensure samples are stored at -80°C and minimize freeze-thaw cycles.[1] Process samples on ice. 3. Use low-adsorption vials and tubing. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples.[3] 3. Instrument instability. | 1. Automate sample preparation if possible. Ensure consistent vortexing, incubation times, etc. 2. Use a stable isotope-labeled internal standard. Evaluate and optimize the sample dilution factor. 3. Perform system suitability tests and ensure the LC-MS/MS system is properly calibrated and maintained. |
| Inaccurate Quantification (Poor Accuracy) | 1. Improper calibration curve preparation. 2. Uncorrected matrix effects.[11] 3. Co-elution with an interfering compound or isomer.[5] | 1. Prepare calibrators in a surrogate matrix that mimics the study samples. Use appropriate weighting for the regression analysis.[6] 2. Employ a stable isotope-labeled internal standard and validate the method for matrix effects. 3. Optimize the chromatographic method for better resolution. Use a high-resolution mass spectrometer if available. |
Quantitative Data Summary
The following table summarizes quantitative data for this compound found in a study on children with Autism Spectrum Disorders (ASD).
| Parameter | ASD Group (Pre-treatment) | ASD Group (Post-vancomycin treatment) | Control Group | Reference |
| Mean Urinary Concentration (mmol/mol creatinine) | 70.75 | 7.57 | Not Reported | [12] |
This data highlights the significant impact of gut microbiota on the urinary levels of 3-HHA.
Experimental Protocols
General Protocol for Quantification of this compound in Urine by LC-MS/MS
This protocol is a representative method based on common practices for analyzing organic acids in urine.[6][7] Note: This protocol should be optimized and validated for your specific instrumentation and sample type.
1. Materials and Reagents:
-
This compound analytical standard
-
This compound stable isotope-labeled internal standard (e.g., ¹³C₆-3-Hydroxyhippuric acid)
-
LC-MS grade water, acetonitrile, methanol (B129727), and formic acid
-
Phosphate buffered saline (PBS)
-
Urine samples
2. Sample Preparation (Dilute-and-Shoot):
-
Thaw frozen urine samples on ice.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (prepared in 10% methanol in water).
-
Vortex the mixture for 30 seconds.
-
Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions (Example):
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-5% B
-
9.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
3-HHA: To be determined by infusing the analytical standard (e.g., precursor ion [M-H]⁻ → product ion)
-
3-HHA SIL-IS: To be determined by infusing the internal standard
-
4. Data Analysis:
-
Quantify 3-HHA using the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios against the known concentrations of the prepared calibrators.
-
Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.[6]
Visualizations
Metabolic Pathway of this compound
This compound is a metabolite derived from the microbial metabolism of dietary polyphenols, such as catechins, by gut microbiota, particularly Clostridium species.[1][4][11][13]
Caption: Microbial metabolism of dietary polyphenols to 3-HHA.
Experimental Workflow for 3-HHA Quantification
The following diagram illustrates a typical workflow for the quantification of 3-HHA in urine samples.
Caption: A typical experimental workflow for 3-HHA analysis.
Troubleshooting Logic for Low Analyte Signal
This diagram outlines a logical approach to troubleshooting a low or absent signal for 3-HHA.
Caption: Decision tree for troubleshooting low 3-HHA signal intensity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0006116) [hmdb.ca]
- 5. Rapid Preparation of a Large Sulfated Metabolite Library for Structure Validation in Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of hippuric acid and methyl hippuric acid in urine by ultra high performance liquid chromatography-mass spectrometry [syyfyx.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Hippurate as a metabolomic marker of gut microbiome diversity: Modulation by diet and relationship to metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Variability in 3-Hydroxyhippuric Acid Measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in 3-Hydroxyhippuric acid measurements.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of this compound, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based methods.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the potential causes and solutions?
Answer:
Poor peak shape can compromise the accuracy and precision of quantification. The common causes and their respective solutions are outlined below.
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions | Positively charged analytes can interact with negatively charged residual silanols on the silica-based column surface, causing peak tailing.[1] Add a buffer, such as ammonium (B1175870) formate (B1220265) with formic acid, to the mobile phase to minimize these interactions.[1] |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak distortion. Reduce the injection volume or dilute the sample.[2] |
| Contamination | A buildup of contaminants on the column inlet frit can cause peak distortion.[2] Implement a regular column flushing protocol and consider using a guard column. |
| Inappropriate Injection Solvent | If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak fronting.[2] Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Void | A void at the head of the column can lead to peak splitting or tailing. This can be caused by high pH mobile phases dissolving the silica.[2] If a void is suspected, replace the column. |
Issue 2: Low Signal Intensity or Poor Sensitivity
Question: I am observing a weak signal for this compound, leading to poor sensitivity. How can I improve this?
Answer:
Low signal intensity can be due to a variety of factors, from sample preparation to instrument settings.
| Potential Cause | Troubleshooting Steps |
| Ion Suppression/Enhancement (Matrix Effects) | Co-eluting compounds from the urine matrix can interfere with the ionization of this compound.[3][4] To mitigate this, improve sample clean-up using techniques like solid-phase extraction (SPE), optimize chromatographic separation to separate the analyte from interfering compounds, and use a stable isotope-labeled internal standard.[3][5] |
| Suboptimal MS Parameters | The settings on the mass spectrometer may not be optimized for this compound. Tune the instrument specifically for the analyte to determine the optimal precursor and product ions, collision energy, and other source parameters. |
| Inefficient Ionization | The pH of the mobile phase can significantly impact ionization efficiency. For acidic compounds like this compound, a mobile phase with a low pH (e.g., using formic acid) is generally preferred for positive ion mode, while a higher pH would be used for negative ion mode. |
| Sample Degradation | This compound may degrade if samples are not handled or stored properly. Ensure proper sample collection and storage procedures are followed (see Experimental Protocols). |
| LC System Issues | Leaks in the LC system, a faulty pump, or a clogged injector can lead to reduced flow rate and consequently, lower signal intensity. Perform regular system maintenance and checks. |
Issue 3: High Variability in Replicate Injections
Question: I am seeing significant variation in the peak area of this compound across replicate injections of the same sample. What could be the cause?
Answer:
Inconsistent results in replicate injections point towards issues with the analytical system's stability and reproducibility.
| Potential Cause | Troubleshooting Steps |
| Injector Carryover | Residual sample from a previous injection can be introduced into the current run, leading to artificially high and variable results. Optimize the injector wash protocol, using a strong solvent to effectively clean the needle and sample loop. |
| Inconsistent Sample Volume | A malfunctioning autosampler can lead to inconsistent injection volumes. Verify the autosampler's performance and precision. |
| Fluctuating LC Flow Rate | Issues with the LC pump, such as worn seals or check valves, can cause the flow rate to fluctuate, leading to variable retention times and peak areas. |
| Unstable Ionization | An unstable electrospray can cause significant fluctuations in signal intensity. Check the spray needle for blockages or damage and ensure a stable and consistent spray. |
| Matrix Effects | The variable nature of urine matrix components between injections can lead to inconsistent ion suppression or enhancement.[6] The use of a suitable internal standard is crucial to correct for this variability.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the major sources of pre-analytical variability in urinary this compound measurements?
A1: Pre-analytical variability is a significant contributor to inconsistent results in urine metabolomics.[7] Key sources include:
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Sample Collection: The type of urine sample (e.g., first morning void, 24-hour collection, random spot) can significantly impact metabolite concentrations. Standardization of the collection protocol is crucial.
-
Sample Storage: Time and temperature before analysis can lead to degradation of metabolites. For long-term storage, freezing at -80°C is recommended.[8] Repeated freeze-thaw cycles should also be avoided.
-
Diet and Lifestyle: The levels of this compound can be influenced by dietary intake of polyphenols and the composition of the gut microbiota. It is important to document and potentially control for these factors in study design.
-
Sample Contamination: Bacterial contamination can alter the metabolic profile of the urine sample.[7]
Q2: How can I implement effective quality control (QC) in my this compound assay?
A2: A robust QC system is essential for reliable data. Key components include:
-
Internal Standards (IS): A stable isotope-labeled version of this compound is the ideal internal standard as it behaves similarly to the analyte during sample preparation and analysis, correcting for matrix effects and variations in instrument response.[3]
-
Quality Control Samples: Prepare pooled urine samples to be run at the beginning, end, and periodically throughout the analytical batch. The consistency of the results from these QC samples provides a measure of the assay's performance over time.
-
Calibration Standards: Use a series of calibration standards of known concentrations to generate a calibration curve for quantification.
-
Acceptance Criteria: Establish clear acceptance criteria for QC samples (e.g., within ±15% of the nominal concentration) to ensure the validity of the analytical run.[3]
Q3: What are "matrix effects" and how do they impact the measurement of this compound in urine?
A3: Matrix effects are the alteration of ionization efficiency of the target analyte due to the presence of co-eluting compounds in the sample matrix (in this case, urine).[4][5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[3] Urine is a complex matrix containing a high concentration of salts and other endogenous compounds, making it particularly susceptible to matrix effects.[6] Strategies to mitigate matrix effects include effective sample preparation to remove interfering substances, chromatographic separation of the analyte from matrix components, and the use of a stable isotope-labeled internal standard that co-elutes with the analyte and experiences the same matrix effects.[3][5]
Data Presentation
Table 1: Summary of Potential Pre-Analytical Factors and their Impact on Variability
| Factor | Potential Impact on this compound Measurement | Mitigation Strategy |
| Sample Collection Time | Diurnal variation can affect concentration. | Standardize collection time (e.g., first morning void). |
| Storage Temperature | Degradation of the analyte can occur at room temperature or 4°C over extended periods.[8] | Store samples at -80°C for long-term stability. |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation of some metabolites. | Aliquot samples upon collection to avoid multiple freeze-thaw cycles. |
| Dietary Intake | High intake of polyphenols can increase this compound levels. | Record dietary information and consider dietary restrictions prior to sample collection. |
| Gut Microbiota | Variations in gut bacteria can alter the production of this compound. | Consider analysis of the gut microbiome in parallel. |
Table 2: Typical Acceptance Criteria for a Validated LC-MS/MS Assay
| Parameter | Acceptance Criteria |
| Precision | Coefficient of Variation (CV) ≤ 15% for QC samples.[3] |
| Accuracy | Within ±15% of the nominal concentration for QC samples.[3] |
| Linearity (R²) of Calibration Curve | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy. |
| Internal Standard Response | Consistent peak area across all samples and standards. |
Experimental Protocols
Protocol 1: Urine Sample Collection and Pre-processing
-
Collection: Collect a mid-stream urine sample in a sterile container. For longitudinal studies, it is recommended to collect the first morning void to minimize diurnal variation.
-
Initial Processing: Within 2 hours of collection, centrifuge the urine sample at 2000 x g for 10 minutes at 4°C to remove cells and debris.[9]
-
Aliquoting and Storage: Transfer the supernatant into clearly labeled cryovials in appropriate volumes for analysis to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C until analysis.[8]
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general framework. Specific parameters should be optimized for the instrument being used.
-
Sample Preparation:
-
Thaw urine samples on ice.
-
To 100 µL of urine, add 10 µL of an internal standard solution (e.g., ¹³C₆-labeled this compound).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic compounds.
-
MRM Transitions: Optimize the precursor and product ions for both this compound and its internal standard.
-
Mandatory Visualization
Caption: Experimental workflow for this compound measurement.
Caption: A logical troubleshooting workflow for analytical issues.
References
- 1. youtube.com [youtube.com]
- 2. agilent.com [agilent.com]
- 3. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preanalytical requirements of urinalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-analytical and analytical variables that influence urinary volatile organic compound measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: High-Resolution Mass Spectrometry of 3-Hydroxyhippuric Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of high-resolution mass spectrometry analysis of 3-Hydroxyhippuric acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the accurate mass and molecular formula of this compound?
A1: The molecular formula of this compound is C₉H₉NO₄. Its monoisotopic mass is 195.0532 g/mol . In negative ionization mode, it is typically observed as the [M-H]⁻ ion with a mass-to-charge ratio (m/z) of 194.0459.[1]
Q2: What are the expected precursor and product ions for this compound in negative ion mode MS/MS?
A2: For Multiple Reaction Monitoring (MRM) or tandem mass spectrometry (MS/MS) experiments in negative ionization mode, the precursor ion is the deprotonated molecule [M-H]⁻ at approximately m/z 194.05. The most abundant product ions are typically observed at m/z 150.06 and 93.03.[1] These correspond to the loss of CO₂ and the formation of the 3-hydroxybenzoyl fragment, respectively.
Q3: Which type of chromatography column is recommended for the separation of this compound?
A3: A reversed-phase C18 column is commonly used and recommended for the separation of this compound and related polar compounds. These columns provide good retention and peak shape for acidic analytes when used with an appropriate aqueous mobile phase containing a small amount of acid, such as formic acid.
Q4: How should I prepare a urine sample for this compound analysis?
A4: A simple "dilute and shoot" method is often sufficient for urine samples. This involves diluting the urine sample with the initial mobile phase (e.g., 1:10 v/v) to reduce matrix effects, followed by centrifugation or filtration to remove particulates before injection into the LC-MS system.
Q5: What are the critical parameters to optimize for the electrospray ionization (ESI) source?
A5: For optimal sensitivity in negative ion mode, it is crucial to optimize the capillary voltage, nebulizer gas pressure, drying gas flow rate, and drying gas temperature. These parameters influence the efficiency of droplet formation and desolvation, which directly impacts the ionization of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal for this compound | 1. Incorrect mass spectrometer settings.2. Inefficient ionization.3. Sample degradation.4. Issues with the LC system. | 1. Verify the precursor and product ion m/z values are correctly entered in the method. Ensure the instrument is in negative ionization mode.2. Optimize ESI source parameters (capillary voltage, gas flows, and temperature). Prepare fresh mobile phase with the correct pH.3. Ensure proper sample storage (-20°C or lower). Prepare fresh samples if degradation is suspected.4. Check for leaks, ensure proper solvent delivery, and confirm the column is not clogged. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Incompatible mobile phase pH.3. Sample overload. | 1. Wash the column with a strong solvent or replace it if necessary.2. Ensure the mobile phase pH is appropriate for the C18 column and the acidic nature of the analyte (e.g., using 0.1% formic acid).3. Dilute the sample further and reinject. |
| High Background Noise or Interferences | 1. Contaminated mobile phase or LC system.2. Matrix effects from the sample.3. Carryover from previous injections. | 1. Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly.2. Increase the dilution factor for the sample. Consider solid-phase extraction (SPE) for cleaner samples if dilution is insufficient.3. Run several blank injections between samples. Optimize the needle wash method in the autosampler. |
| Inconsistent Retention Time | 1. Unstable LC pump flow rate.2. Changes in mobile phase composition.3. Column temperature fluctuations. | 1. Purge the LC pumps to remove air bubbles and ensure a stable flow.2. Prepare fresh mobile phase daily and ensure it is properly degassed.3. Use a column oven to maintain a consistent temperature. |
| Low or Unstable Fragment Ion Intensity | 1. Non-optimal collision energy.2. Incorrect collision gas pressure. | 1. Perform a collision energy optimization experiment to determine the value that yields the highest intensity for the m/z 150.06 and 93.03 product ions.2. Ensure the collision gas (e.g., argon or nitrogen) is flowing at the manufacturer's recommended pressure. |
Quantitative Data Summary
The following tables provide key quantitative parameters for the high-resolution mass spectrometry analysis of this compound.
Table 1: Mass Spectrometry Parameters for this compound
| Parameter | Value |
| Ionization Mode | Negative Electrospray (ESI-) |
| Precursor Ion [M-H]⁻ (m/z) | 194.0459 |
| Product Ion 1 (m/z) | 150.0567 |
| Product Ion 2 (m/z) | 93.0344 |
| Collision Energy | Optimization Recommended (start at 15-25 eV) |
Note: The optimal collision energy can vary between different mass spectrometer models and should be determined empirically.
Experimental Protocols
Sample Preparation (Human Urine)
-
Thaw frozen urine samples at room temperature.
-
Vortex the sample for 10 seconds to ensure homogeneity.
-
Dilute the urine sample 1:10 (v/v) with the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex the diluted sample for 10 seconds.
-
Centrifuge the diluted sample at 10,000 x g for 5 minutes at 4°C to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
Liquid Chromatography Method
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
High-Resolution Mass Spectrometry Method
-
Instrument: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Negative
-
Capillary Voltage: 3.0-4.0 kV (optimize for your instrument)
-
Nebulizer Gas (N₂): 30-40 psi (optimize for your instrument)
-
Drying Gas (N₂) Flow: 8-12 L/min (optimize for your instrument)
-
Drying Gas Temperature: 300-350°C (optimize for your instrument)
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Targeted MS/MS
-
Precursor Ion: m/z 194.05
-
Product Ions: m/z 150.06, 93.03
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for this compound analysis.
References
addressing interferences in 3-Hydroxyhippuric acid assays
Welcome to the technical support center for 3-Hydroxyhippuric acid (3-HHA) analysis. This resource provides in-depth troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals address common interferences and challenges in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a significant biomarker?
A1: this compound is an acyl glycine, a type of organic compound found in human urine.[1] It is considered a key biomarker for several reasons:
-
Gut Microbiota Metabolism: It is a microbial metabolite derived from the breakdown of dietary polyphenols and flavonoids by gut bacteria, particularly Clostridium species.[1][2] Elevated levels can therefore provide insights into the composition and metabolic activity of the gut microbiome.[1][2]
-
Dietary Intake: It is a major metabolite formed after consuming polyphenol-rich foods and beverages, such as berries, tea, and red wine.[2][3]
-
Clinical Research: Elevated concentrations of 3-HHA have been associated with conditions like autism spectrum disorders and eosinophilic esophagitis, making it a valuable marker in clinical diagnostics.[2][4]
Q2: What are the most common sources of interference in 3-HHA assays?
A2: Interferences in 3-HHA assays, particularly those using liquid chromatography-mass spectrometry (LC-MS/MS), can stem from multiple sources. The most common are matrix effects, where other components in the sample suppress or enhance the ionization of the analyte.[5][6][7] Other significant sources include:
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Endogenous Compounds: Biological samples are complex and contain numerous substances like phospholipids (B1166683), salts, and other organic acids that can co-elute with 3-HHA and interfere with its detection.[6][8][9]
-
Isobaric and Isomeric Compounds: Molecules with the same mass (isobars) or the same chemical formula but different structures (isomers), such as 2-hydroxyhippuric acid and 4-hydroxyhippuric acid, can produce confounding signals if not adequately separated during chromatography.[7][10][11][12]
-
Sample Preparation Artifacts: Contaminants or reagents introduced during sample collection, storage, and preparation can also lead to interfering peaks or altered analyte recovery.[13][14]
Q3: What is a "matrix effect" and how does it impact quantification?
A3: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds present in the sample matrix.[7] This effect is a primary cause of inaccuracy in LC-MS/MS assays.[6] It can manifest in two ways:
-
Ion Suppression: This is the most common form, where matrix components compete with the analyte for ionization, reducing the analyte's signal intensity. This leads to an underestimation of the analyte's true concentration and can compromise the sensitivity of the assay.[6][9] Phospholipids are a frequent cause of ion suppression in biological matrices like plasma.[6]
-
Ion Enhancement: Less commonly, matrix components can increase the ionization efficiency of the analyte, leading to an artificially high signal and an overestimation of its concentration.[9][15]
Matrix effects can cause poor data reproducibility and inaccurate quantification if not properly managed.[6]
Q4: How can I proactively minimize interferences during method development?
A4: Proactively addressing potential interferences is key to developing a robust and reliable assay. Key strategies include:
-
Selective Sample Preparation: Employ techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a significant portion of matrix components before analysis.[5][8][14]
-
Chromatographic Optimization: Develop an LC method that provides good separation between 3-HHA and known interferences, especially its isomers.[7][16]
-
Use of Internal Standards: Incorporate a stable isotope-labeled (SIL) internal standard for 3-HHA. SIL internal standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.[17][18]
-
Sample Dilution: A simple yet effective method to reduce the concentration of interfering matrix components is to dilute the sample.[19]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your 3-HHA assay.
Problem 1: Poor peak shape (e.g., tailing, fronting, or splitting).
-
Possible Cause A: Matrix Interference in the Mass Spectrometer. Endogenous compounds in the sample matrix can interfere with the analyte's signal even if they are not chromatographically resolved, causing issues like peak tailing.[16] This is purely a mass spectrometry issue and not necessarily a chromatography problem.[16]
-
Solution A:
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as Dispersive Solid-Phase Extraction (dSPE) with sorbents like PSA (to remove organic acids) or C18 (to remove lipids).[5][8]
-
Dilute the Sample: Diluting the sample extract can minimize the concentration of interfering components, often improving peak shape.[19]
-
-
Possible Cause B: Chromatographic Issues. Poor peak shape can result from column degradation, improper mobile phase pH, or secondary interactions between the analyte and the stationary phase.
-
Solution B:
-
Optimize Mobile Phase: Ensure the mobile phase pH is appropriate for an acidic analyte like 3-HHA.
-
Evaluate Column Choice: Test different column chemistries. For example, some studies on similar compounds found that monolithic columns showed less peak tailing compared to certain C18 columns in a urine matrix.[16]
-
Problem 2: Low analyte recovery and/or significant ion suppression.
-
Possible Cause: Inefficient Removal of Matrix Components. High concentrations of phospholipids (in plasma/serum) or other organic acids and salts (in urine) are common causes of ion suppression.[6][9]
-
Solution:
-
Implement Solid-Phase Extraction (SPE): Use an SPE sorbent designed to remove the specific interferences in your matrix. For example, Oasis PRiME HLB is effective at removing over 99% of phospholipids from plasma samples.[6] A detailed SPE protocol is provided in the "Experimental Protocols" section.
-
Perform Liquid-Liquid Extraction (LLE): LLE can effectively separate 3-HHA from many water-soluble interferences like salts.
-
Use a Stable Isotope-Labeled Internal Standard: This is the gold standard for correcting matrix effects. The internal standard will be suppressed to the same degree as the analyte, ensuring the final calculated concentration is accurate.[18]
-
Problem 3: High variability in results (poor precision and accuracy).
-
Possible Cause A: Inconsistent Sample Preparation. Manual and multi-step sample preparation procedures can introduce variability.[14] Irreproducible flow rates during SPE can lead to poor relative standard deviations (RSDs).[20]
-
Solution A:
-
Automate Sample Preparation: If possible, use automated systems to ensure consistency.
-
Optimize and Standardize the Protocol: Ensure every step of your manual SPE or LLE protocol (e.g., volumes, incubation times, flow rates) is strictly controlled.
-
Use an Internal Standard: Add an internal standard at the very beginning of the sample preparation process to account for analyte loss during extraction.
-
-
Possible Cause B: Uncorrected Matrix Effects. Sample-to-sample variation in matrix composition can lead to different degrees of ion suppression or enhancement, causing high variability in the final results.[6]
-
Solution B:
-
Employ Matrix-Matched Calibrators: Prepare your calibration standards in the same matrix as your samples (e.g., blank urine or plasma) to ensure that calibrators and samples experience similar matrix effects.
-
Use the Standard Addition Method: This involves spiking the analyte at different concentrations into the actual sample matrix to create a calibration curve that accounts for the specific matrix effect of that sample.[19]
-
Data Presentation: Sample Preparation Efficiency
The choice of sample preparation technique is critical for removing interferences and ensuring accurate quantification. The following tables summarize typical performance data for common methods.
Table 1: Typical Analyte Recovery Rates for Various Sample Preparation Techniques
| Sample Preparation Technique | Typical Recovery Range (%) | Target Analytes/Matrices | Reference |
| Solid-Phase Extraction (SPE) | 70 - 120% | Organic compounds in biological and environmental samples | [5] |
| Dispersive SPE (dSPE / QuEChERS) | 70 - 95% | Multi-residue analysis in complex matrices (food, biological) | [5] |
| Liquid-Liquid Extraction (LLE) | ~80% (Analyte dependent) | Non-polar to moderately polar compounds from aqueous matrices | [6][8] |
Table 2: Examples of Signal Suppression from Matrix Effects in Metabolite Analysis
| Interfering Substance (Matrix) | Analyte Class | Observed Signal Suppression (%) | Analytical Method | Reference |
| Oxalic Acid (5 mM) | Pimelic Acid | 35% | GC-MS | [9] |
| Oxalic Acid (5 mM) | Tartronic Acid | 16% | GC-MS | [9] |
| Sucrose (5 mM) | Lactose | 61% | GC-MS | [9] |
| Phospholipids (Plasma) | Various Drugs/Metabolites | >20% (if not removed) | LC-MS/MS | [6] |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a general workflow for extracting 3-HHA from a urine matrix to reduce interferences.
-
Cartridge Conditioning:
-
Select a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent).
-
Pass 1-2 mL of methanol (B129727) through the cartridge to wet the sorbent.
-
Pass 1-2 mL of Milli-Q water to equilibrate the sorbent to an aqueous environment. Ensure the sorbent does not go dry.[20]
-
-
Sample Loading:
-
Pre-treat the urine sample by centrifuging to remove particulates. An optional acidification step (e.g., with formic acid) can improve retention of acidic analytes.[13]
-
Load the pre-treated sample (e.g., 1 mL) onto the conditioned cartridge.
-
Maintain a slow, consistent flow rate (e.g., 1 mL/min) to ensure efficient interaction between the analyte and the sorbent.[20]
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove hydrophilic interferences while retaining 3-HHA. Use 1-2 mL of a solution like 5% methanol in water.[20] This step is critical for cleaning the sample.
-
-
Elution:
-
Elute the retained 3-HHA using a small volume (e.g., 0.5 - 1 mL) of a strong organic solvent, such as methanol or acetonitrile.[20]
-
Collect the eluate for analysis. This solution can be evaporated and reconstituted in the initial mobile phase for better chromatographic performance.
-
Protocol 2: General LC-MS/MS Parameters for 3-HHA Analysis
This protocol is based on methods used for similar acidic metabolites like hippuric acid.[17][21]
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient might start at 5% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), negative mode. The negative mode is typically more sensitive for acidic compounds.[16]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 3-HHA and its internal standard must be determined by infusing pure standards. For example, for hippuric acid (a related compound), a transition of m/z 178 -> 134 is often used.[18]
-
Visualizations
Below are diagrams illustrating key workflows and concepts for addressing interferences in 3-HHA assays.
Caption: A logical workflow for troubleshooting common issues in 3-HHA assays.
Caption: Workflow illustrating the removal of interferences using SPE.
Caption: How co-eluting matrix components cause ion suppression in the ESI source.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0006116) [hmdb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]
- 4. 4-Hydroxyhippuric Acid | Rupa Health [rupahealth.com]
- 5. preprints.org [preprints.org]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. myadlm.org [myadlm.org]
- 8. media.sciltp.com [media.sciltp.com]
- 9. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. education.fxmed.co.nz [education.fxmed.co.nz]
- 11. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Metabolome Database: Showing metabocard for p-Hydroxyhippuric acid (HMDB0013678) [hmdb.ca]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimization of LC Gradient for 3-Hydroxyhippuric Acid Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of liquid chromatography (LC) gradients for the separation of 3-Hydroxyhippuric acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound using liquid chromatography?
A1: this compound is a polar and acidic compound, which presents two main challenges. Firstly, achieving adequate retention on traditional reversed-phase columns (like C18) can be difficult due to its hydrophilic nature. Secondly, its acidic properties can lead to poor peak shape (tailing) due to interactions with the stationary phase. Careful optimization of mobile phase pH and composition is crucial to overcome these issues.
Q2: Which chromatographic mode is best suited for this compound analysis: Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC)?
A2: Both RP and HILIC can be successfully employed for the analysis of this compound, with each having its advantages.
-
Reversed-Phase (RP) Chromatography: This is a common starting point. Success with RP-HPLC for polar compounds like this compound often requires the use of a highly aqueous mobile phase and careful pH control to suppress the ionization of the carboxylic acid group, thereby increasing retention.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention and separation of polar compounds.[1] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. For this compound, HILIC can provide excellent retention and alternative selectivity compared to reversed-phase methods.[2]
The choice between RP and HILIC will depend on the sample matrix, the presence of other analytes of interest, and the specific separation goals.
Q3: How does mobile phase pH affect the separation of this compound?
A3: Mobile phase pH is a critical parameter for achieving good peak shape and reproducible retention times for this compound. As an acidic compound, its ionization state is pH-dependent.
-
Low pH (typically 2-4): At a pH well below its pKa, the carboxylic acid group of this compound will be protonated (non-ionized). This neutral form is more hydrophobic and will be better retained on a reversed-phase column.[3] This pH range is generally recommended as a starting point for method development.[3]
-
High pH: At a pH above its pKa, the carboxylic acid group will be deprotonated (ionized), making the molecule more polar and less retained on a reversed-phase column.
Consistent and accurate pH control is essential for method robustness. It is recommended to measure and adjust the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent.[3]
Q4: What are common causes of poor peak shape (e.g., tailing, fronting, splitting) for this compound?
A4: Poor peak shape can arise from several factors:
-
Peak Tailing: This is often due to secondary interactions between the acidic analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[4] Adjusting the mobile phase pH to a lower value can help minimize these interactions.[5]
-
Peak Fronting: This can be an indication of column overload. Try reducing the sample concentration or injection volume.
-
Split Peaks: This may be caused by a partially blocked column frit, a void in the column packing, or injecting the sample in a solvent that is much stronger than the mobile phase.[6]
A systematic troubleshooting approach, starting from the sample preparation and moving through the HPLC system, is recommended to identify the root cause.
Troubleshooting Guides
Problem 1: Poor or No Retention of this compound in Reversed-Phase HPLC
| Possible Cause | Suggested Solution |
| Mobile phase is too strong (high organic content). | Decrease the initial percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your gradient. For highly polar compounds, a starting concentration of 5% or less organic solvent may be necessary. |
| Analyte is ionized. | Lower the pH of the aqueous mobile phase to 2.5-3.5 using an appropriate acidic modifier like formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group.[7] |
| "Phase collapse" of the C18 column. | When using highly aqueous mobile phases (>95% water), some traditional C18 columns can lose retention.[8] Use a column with a polar-embedded or polar-endcapped stationary phase designed for use in 100% aqueous conditions.[7] |
| Incorrect column choice. | Consider a shorter column or a column with a different stationary phase (e.g., a C8 column, which is less hydrophobic than a C18).[9] |
Problem 2: Tailing or Asymmetric Peaks for this compound
| Possible Cause | Suggested Solution |
| Secondary interactions with silanol groups. | Lower the mobile phase pH to suppress silanol activity.[5] Consider using a high-purity, end-capped column to minimize the number of accessible silanol groups. |
| Low buffer concentration. | Ensure the buffer concentration is sufficient to maintain a stable pH. A concentration of 10-20 mM is a good starting point. |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[10] |
| Metal chelation. | If metal-sensitive interactions are suspected, adding a chelating agent like EDTA to the mobile phase can sometimes improve peak shape.[11] |
Problem 3: Inconsistent Retention Times
| Possible Cause | Suggested Solution |
| Inadequate column equilibration. | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections. For gradient elution, a re-equilibration time of 5-10 column volumes is typically recommended. |
| Mobile phase preparation inconsistencies. | Prepare fresh mobile phase daily and ensure accurate pH measurement and solvent ratios. Degas the mobile phase to prevent air bubbles in the pump.[12] |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and consistent temperature throughout the analysis.[13] |
| Pump or gradient proportioning valve issues. | If retention times drift systematically, there may be an issue with the HPLC pump's flow rate accuracy or the gradient mixing.[14] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound
This protocol provides a starting point for the separation of this compound using reversed-phase HPLC.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 2.7 µm, 4.6 x 75 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 5% B to 95% B in 10 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Method Optimization:
-
Gradient Slope: If peaks are co-eluting, a shallower gradient (e.g., 5-95% B over 20 minutes) can improve resolution.
-
pH: If peak tailing is observed, consider using a different acidifier (e.g., 0.1% phosphoric acid) to achieve a lower pH.
-
Organic Modifier: Methanol can be used as an alternative to acetonitrile and may offer different selectivity.
Protocol 2: HILIC Method for this compound
This protocol is suitable for retaining and separating the highly polar this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | BEH HILIC, 2.5 µm, 2.1 x 100 mm |
| Mobile Phase A | 10 mM Ammonium (B1175870) Acetate (B1210297) in 90:10 Acetonitrile:Water |
| Mobile Phase B | 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water |
| Gradient Program | 0% B to 100% B in 7 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | Mass Spectrometry (ESI-) |
| Injection Volume | 2 µL |
Method Optimization:
-
Buffer Concentration: Adjusting the ammonium acetate concentration can influence retention and peak shape.
-
Gradient Range: The initial and final percentages of the aqueous component can be modified to optimize the separation window. HILIC gradients typically start with a high percentage of organic solvent.[1]
-
Stationary Phase: Different HILIC stationary phases (e.g., unbonded silica, amide) can provide different selectivities.
Visualizations
Caption: Troubleshooting workflow for LC gradient optimization.
References
- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. waters.com [waters.com]
- 5. bvchroma.com [bvchroma.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. lcms.cz [lcms.cz]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. lcms.cz [lcms.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 12. mastelf.com [mastelf.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
improving reproducibility of 3-Hydroxyhippuric acid analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of 3-Hydroxyhippuric acid (3-HHA) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing or fronting) for this compound in reversed-phase HPLC?
A1: Poor peak shape for 3-HHA is often attributed to several factors:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of 3-HHA, leading to peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of 3-HHA's carboxylic acid or phenolic hydroxyl group, the molecule can exist in both ionized and non-ionized forms, resulting in peak distortion or splitting.[1] To ensure a consistent ionic form, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa.[1][2]
-
Column Degradation: Over time, the accumulation of matrix components or harsh mobile phase conditions can lead to a loss of stationary phase and the creation of active sites, causing peak distortion.[3]
-
Column Overload: Injecting a sample with a high concentration of 3-HHA can saturate the stationary phase, leading to peak fronting.[4]
Q2: How can I improve the separation of this compound from its isomer, 4-Hydroxyhippuric acid?
A2: Achieving baseline separation of these isomers can be challenging due to their similar chemical properties. Here are some strategies:
-
Optimize Mobile Phase pH: Small adjustments to the mobile phase pH can alter the ionization state of the phenolic hydroxyl group, which may be sufficient to improve resolution.[2]
-
Modify Mobile Phase Composition: Varying the organic modifier (e.g., acetonitrile (B52724) vs. methanol) or its concentration in the mobile phase can influence selectivity.
-
Select a Different Stationary Phase: If co-elution persists on a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl (B1667301) column.
-
Adjust Column Temperature: Lowering the column temperature can sometimes enhance the separation of isomers.
-
Reduce Flow Rate: A lower flow rate increases the interaction time between the analytes and the stationary phase, which can lead to better resolution.
Q3: What are the best practices for sample preparation to minimize matrix effects in LC-MS/MS analysis of this compound?
A3: Matrix effects, such as ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis. To mitigate these, consider the following:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex biological samples like urine and plasma. Polymeric reversed-phase sorbents are often a good starting point for extracting polar analytes like 3-HHA.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to remove interfering substances.
-
Protein Precipitation: For plasma or serum samples, protein precipitation with acetonitrile or methanol (B129727) is a quick and simple way to remove the bulk of proteins. However, this method may not be sufficient to remove all matrix interferences.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for 3-HHA is the gold standard for correcting for matrix effects and improving reproducibility.
Q4: What are the recommended storage conditions for biological samples intended for this compound analysis?
A4: To ensure the stability of 3-HHA in biological samples, it is recommended to store them at -80°C for long-term storage. For short-term storage, -20°C is generally acceptable. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analyte.
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Potential Cause | Troubleshooting Step |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase. | Use a column with end-capping or a base-deactivated stationary phase. Adjust the mobile phase pH to be at least 2 units away from the pKa of 3-HHA.[1][2] |
| Column overload. | Dilute the sample or reduce the injection volume.[4] | |
| Poor Peak Shape (Fronting) | High sample concentration. | Dilute the sample.[4] |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or pH. | Ensure proper mobile phase preparation and degassing. Use a buffered mobile phase. |
| Column temperature variations. | Use a column oven to maintain a stable temperature. | |
| Column degradation. | Replace the column.[3] | |
| Low Signal Intensity / Poor Sensitivity | Ion suppression due to matrix effects. | Optimize sample preparation (e.g., use SPE). Use a stable isotope-labeled internal standard. |
| Suboptimal MS source parameters. | Optimize ion source parameters such as gas flow rates, temperature, and voltages.[5] | |
| Inefficient ionization. | Adjust the mobile phase pH or use additives to enhance ionization. | |
| Co-elution with Isomers (e.g., 4-HHA) | Insufficient chromatographic resolution. | Optimize the mobile phase gradient, try a different organic modifier, or use a column with a different stationary phase chemistry. |
GC-MS Analysis
| Problem | Potential Cause | Troubleshooting Step |
| No Peak or Very Small Peak | Incomplete derivatization. | Optimize derivatization conditions (reagent, temperature, and time). Ensure the sample is completely dry before adding the derivatization reagent. |
| Degradation of the analyte during injection. | Use a lower injection port temperature. | |
| Peak Tailing | Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality, low-bleed GC column. |
| Incomplete derivatization. | Optimize the derivatization reaction to ensure complete conversion to the desired derivative. | |
| Multiple Peaks for 3-HHA | Formation of multiple derivatives. | Optimize derivatization conditions to favor the formation of a single, stable derivative. |
| Thermal degradation in the injector. | Lower the injector temperature. | |
| Poor Reproducibility | Inconsistent derivatization. | Ensure accurate and precise addition of derivatization reagents and consistent reaction times and temperatures. |
| Sample degradation. | Analyze samples as soon as possible after derivatization. |
Quantitative Data Summary
Table 1: Comparison of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for Urinary Organic Acids
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Reference |
| Mean Recovery | 84.1% | 77.4% | [6] |
| Average Number of Metabolites Isolated | 161.8 ± 18.6 | 140.1 ± 20.4 | [6] |
Note: This data is for a general urinary organic acid profile and not specific to this compound, but provides a useful comparison of the two techniques.
Table 2: Starting LC-MS/MS Parameters for Hippuric Acid Analysis
| Parameter | Condition | Reference |
| LC Column | Zorbax SB-C18 | [7] |
| Mobile Phase A | 0.1% Acetic Acid in Water | [7] |
| Mobile Phase B | Acetonitrile | [7] |
| Flow Rate | 0.8 mL/min | [7] |
| Column Temperature | 45 °C | [7] |
| Ionization Mode | Negative Ion Electrospray (ESI-) | [8] |
Note: These parameters for hippuric acid can serve as a good starting point for method development for this compound.
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is a general guideline and may require optimization for specific applications.
1. Materials:
-
SPE cartridges (e.g., Polymeric Reversed-Phase, such as Oasis HLB)
-
Urine sample
-
Internal Standard (IS) solution (if available, e.g., 13C-labeled 3-HHA)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
2% Formic acid in water
-
5% Ammonium (B1175870) hydroxide (B78521) in methanol
-
Centrifuge
-
Nitrogen evaporator
2. Procedure:
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature and vortex to mix.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.
-
To 1 mL of supernatant, add the internal standard solution.
-
Acidify the sample by adding 100 µL of 2% formic acid.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove less retained impurities.
-
-
Elution:
-
Elute the 3-HHA with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Detailed Protocol for Derivatization of this compound for GC-MS Analysis
This protocol describes a common two-step derivatization process involving methoximation followed by silylation.
1. Materials:
-
Dried sample extract containing 3-HHA
-
Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Heating block or oven
-
GC vials with inserts
2. Procedure:
-
Drying: Ensure the sample extract is completely dry. Lyophilization or evaporation under nitrogen are common methods.
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride solution to the dried sample.
-
Vortex for 1 minute.
-
Incubate at 60°C for 30 minutes. This step converts carbonyl groups to their methoxime derivatives.
-
-
Silylation:
-
Cool the sample to room temperature.
-
Add 80 µL of MSTFA with 1% TMCS.
-
Vortex for 1 minute.
-
Incubate at 60°C for 30 minutes. This step silylates the hydroxyl and carboxyl groups.
-
-
Analysis:
-
Cool the sample to room temperature.
-
Transfer the derivatized sample to a GC vial with an insert for GC-MS analysis.
-
Visualizations
Caption: A typical experimental workflow for the analysis of this compound using SPE and LC-MS/MS.
Caption: A logical troubleshooting workflow for addressing poor peak shape in HPLC analysis.
Caption: The metabolic pathway showing the formation of this compound from dietary polyphenols.
References
- 1. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. HPLC故障排除指南 [sigmaaldrich.com]
- 4. tajhizshimi.com [tajhizshimi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
quality control measures for 3-Hydroxyhippuric acid analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to quality control measures and troubleshooting for the quantitative analysis of 3-Hydroxyhippuric acid using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the essential quality control (QC) samples to include in an analytical run for this compound?
A1: A typical analytical run should include a blank sample (matrix without analyte or internal standard), a zero sample (matrix with internal standard), a calibration curve, and at least three levels of QC samples (low, medium, and high concentrations) in duplicate.[1] The QC samples should be prepared from a separate stock solution than the calibration standards to ensure accuracy.[2]
Q2: What is a suitable internal standard (IS) for this compound analysis?
A2: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d5 or ¹³C₆-3-Hydroxyhippuric acid. These standards have nearly identical chemical properties and extraction recovery to the analyte, correcting for variability during sample preparation and instrument analysis.[3] If a stable isotope-labeled standard is unavailable, a structurally similar compound with similar chromatographic behavior and ionization efficiency can be used.
Q3: How can I minimize matrix effects in my this compound analysis?
A3: Matrix effects, the suppression or enhancement of analyte ionization by co-eluting matrix components, are a common challenge.[4][5] Strategies to mitigate them include:
-
Effective Sample Preparation: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[6][7]
-
Chromatographic Separation: Optimize the LC method to separate this compound from matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering components.[3]
-
Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.
Q4: What are the acceptance criteria for a calibration curve in a bioanalytical method?
A4: According to FDA guidelines, a calibration curve should meet the following criteria:
-
At least 75% of the non-zero calibration standards must be within ±15% of their nominal concentrations (±20% for the Lower Limit of Quantification, LLOQ).[4]
-
A minimum of six non-zero standards should be used.[4]
-
The correlation coefficient (r²) should be greater than 0.99.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Solution |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[7] |
| Inappropriate Injection Solvent | Ensure the injection solvent is weaker than or the same as the initial mobile phase to prevent peak distortion.[7] |
| Sample Overload | Reduce the injection volume or dilute the sample. |
| Secondary Interactions | Adjust the mobile phase pH or use a different column chemistry to minimize interactions between the analyte and the stationary phase. |
| Column Void | This can occur with high pH mobile phases (pH > 7) causing silica (B1680970) dissolution. Consider using a pH-stable column.[7] |
Issue 2: High Signal Variability or Low Sensitivity
| Potential Cause | Recommended Solution |
| Matrix Effects | Implement strategies to mitigate matrix effects as described in the FAQs. Evaluate the matrix effect by comparing the response of the analyte in the matrix to the response in a clean solvent.[4] |
| Inefficient Ionization | Optimize MS source parameters, such as gas flows, temperature, and voltages.[5] |
| Analyte Degradation | Ensure sample stability throughout the collection, storage, and analysis process. This compound is generally stable, but freeze-thaw cycles should be minimized. |
| Suboptimal Sample Preparation | Optimize the extraction procedure to maximize recovery. Perform recovery experiments by comparing the analyte response in extracted samples to that of unextracted standards. |
Quality Control Data Summary
The following tables summarize the typical acceptance criteria for bioanalytical method validation based on FDA guidelines.[1][2][4][8]
Table 1: Acceptance Criteria for Calibration Curve Standards
| Parameter | Acceptance Limit |
| Back-calculated Concentration | Within ±15% of nominal value |
| Lower Limit of Quantification (LLOQ) | Within ±20% of nominal value |
| Correlation Coefficient (r²) | ≥ 0.99 |
Table 2: Acceptance Criteria for Quality Control Samples (Accuracy and Precision)
| QC Level | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Accuracy (% Nominal) |
| LLOQ | ≤ 20% | ≤ 20% | 80-120% |
| Low QC | ≤ 15% | ≤ 15% | 85-115% |
| Medium QC | ≤ 15% | ≤ 15% | 85-115% |
| High QC | ≤ 15% | ≤ 15% | 85-115% |
Experimental Protocols
Protocol 1: Human Plasma Sample Preparation using Protein Precipitation
-
Sample Thawing: Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., stable isotope-labeled this compound in methanol) to each plasma sample, except for the blank.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid) to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for this compound Analysis
-
LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.35 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to elute the analyte, followed by a wash and re-equilibration step.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for acidic compounds like this compound.
-
MS/MS Transitions: The specific precursor and product ion transitions for this compound and its internal standard should be optimized.
Visualizations
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. fda.gov [fda.gov]
- 3. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nalam.ca [nalam.ca]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. agilent.com [agilent.com]
- 8. pharmacompass.com [pharmacompass.com]
Technical Support Center: Analysis of 3-Hydroxyhippuric Acid by ESI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing 3-Hydroxyhippuric acid by Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference reduces the analyte's signal intensity, which can negatively impact the sensitivity, precision, and accuracy of the analysis.[1] Given that this compound is an endogenous compound often measured in complex biological matrices like urine, it is susceptible to ion suppression from salts, endogenous metabolites, and other substances.[3][4]
Q2: What are the common causes of ion suppression in ESI-MS?
A2: Common causes of ion suppression include:
-
High concentrations of salts or non-volatile buffers (e.g., phosphates) in the sample or mobile phase.[5]
-
Co-elution of other matrix components that compete for ionization.[1]
-
High concentrations of the analyte itself can lead to a non-linear response.
-
Use of certain mobile phase additives like trifluoroacetic acid (TFA) in negative ion mode.[5]
Q3: How can I detect ion suppression in my assay for this compound?
A3: A common method to assess ion suppression is the post-column infusion experiment .[3] In this technique, a standard solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip in the baseline signal at the retention time of any co-eluting matrix components indicates ion suppression.
Q4: Is positive or negative ionization mode better for this compound analysis?
A4: As an organic acid, this compound is expected to ionize well in negative ESI mode ([M-H]⁻).[6] However, the negative ionization mode can sometimes suffer from higher interference from endogenous compounds in biological matrices.[4] Therefore, it is recommended to test both positive and negative modes during method development to determine the optimal polarity for your specific application, considering both sensitivity and selectivity.
Q5: Can I just dilute my sample to reduce ion suppression?
A5: Yes, sample dilution is a simple and often effective strategy to reduce the concentration of interfering matrix components, thereby minimizing ion suppression.[3] This approach has been successfully applied in the analysis of similar compounds like hippuric acid in urine.[7] However, excessive dilution may compromise the sensitivity of the assay, especially for low-concentration samples.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the analysis of this compound.
Problem 1: Poor Signal Intensity or No Peak Detected
| Possible Cause | Recommended Solution |
| Significant Ion Suppression | Perform a post-column infusion experiment to confirm ion suppression. If confirmed, proceed with the mitigation strategies outlined in this guide, such as sample cleanup, chromatographic optimization, or sample dilution. |
| Suboptimal Ionization Parameters | Optimize ESI source parameters, including capillary voltage, nebulizer pressure, gas flow rate, and gas temperature.[8] |
| Incorrect Ionization Mode | Although negative mode is typically preferred for acids, test the positive ionization mode as it may offer better signal-to-noise in some matrices.[4] |
| Analyte Concentration Too Low | If dilution was applied, try a less diluted sample. Consider sample enrichment using Solid Phase Extraction (SPE). |
Problem 2: Poor Peak Shape (e.g., Tailing)
| Possible Cause | Recommended Solution |
| Matrix-Related Peak Distortion | Matrix interferences can cause peak tailing, which may not be a chromatographic issue but rather an effect within the mass spectrometer.[4] Improve sample cleanup to remove these interferences. |
| Suboptimal Chromatography | Adjust the mobile phase composition, for example, by optimizing the pH or the organic solvent content. Test different C18 or HILIC columns.[9] |
| Column Overload | Reduce the injection volume or dilute the sample. |
Problem 3: Inconsistent or Irreproducible Results
| Possible Cause | Recommended Solution |
| Variable Matrix Effects | The composition of biological samples can vary, leading to inconsistent ion suppression. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for these variations.[5][10] |
| Inadequate Sample Preparation | Ensure your sample preparation method is robust and consistently applied. For complex matrices like urine, consider implementing a Solid Phase Extraction (SPE) step. |
| System Contamination | Clean the ESI source and the mass spectrometer inlet. Run system suitability tests to ensure consistent performance. |
Experimental Protocols
General Protocol for Sample Preparation and LC-MS/MS Analysis of this compound in Urine
This protocol is a recommended starting point based on methods for similar organic acids. Optimization will be required for your specific application and instrumentation.
1. Sample Preparation: Dilute-and-Shoot
This is a quick and simple method suitable for initial assessments.
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at >10,000 x g for 10 minutes to pellet particulates.
-
Dilute the supernatant 1:10 (or higher, as needed) with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Add a stable isotope-labeled internal standard (e.g., ¹³C₆-hippuric acid, if a specific one for this compound is unavailable) to all samples, calibrators, and quality controls.[11][12]
-
Vortex and transfer to an autosampler vial for injection.
2. Sample Preparation: Solid Phase Extraction (SPE) for Cleaner Samples
This method is recommended for reducing matrix effects and improving sensitivity.
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa) with 1 mL of methanol (B129727) followed by 1 mL of water.[13]
-
Loading: Load the pre-treated urine sample (e.g., 0.5 mL of urine diluted 1:1 with water containing 0.1% formic acid).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[13]
-
Elution: Elute the this compound with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase.
3. LC-MS/MS Parameters
| Parameter | Recommended Starting Condition |
| LC Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MS/MS Transition | Precursor ion (m/z) for this compound: 194.05. Product ions will need to be optimized, but a likely fragment is m/z 93.03.[6] |
| Source Temperature | 300 - 350 °C |
| Capillary Voltage | 3.0 - 4.0 kV |
Quantitative Data Summary
The following table summarizes recovery and matrix effect data for compounds structurally similar to this compound, demonstrating the impact of different sample preparation techniques.
| Analyte | Matrix | Sample Preparation | Recovery (%) | Matrix Effect (%) | Reference |
| 3-Hydroxybutyric acid | Human Plasma | Protein Precipitation | 93.22 | Not significant | [9] |
| 3-Hydroxypentanoic acid | Human Plasma | Protein Precipitation | 87.8 | Not significant | [8] |
| Hippuric Acid | Rat Urine | Dilution | Not specified | Negligible after dilution | [3] |
Note: Matrix effect is often calculated as (Peak area in matrix / Peak area in solvent) x 100%. A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.
Visual Guides
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Sample preparation workflows for this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 6. This compound | C9H9NO4 | CID 450268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: 3-Hydroxyhippuric Acid Sample Handling and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the optimal storage conditions for 3-Hydroxyhippuric acid (3-HHA). Adherence to these guidelines is critical for maintaining sample integrity and ensuring the accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for pure, solid this compound?
For long-term stability, solid this compound should be stored at -20°C, which ensures its integrity for at least four years. For shorter periods, storage at 4°C for up to two years is also acceptable.
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound are best stored at -80°C, where they remain stable for up to two years. If a -80°C freezer is unavailable, storage at -20°C is a viable alternative, with a stability period of up to one year.[1] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the optimal conditions for storing biological samples (urine, serum) containing this compound?
For long-term storage of urine and serum samples, freezing at -80°C is the gold standard to maintain the stability of a wide range of metabolites, including phenolic acids like 3-HHA. Storage at -20°C is also a common and acceptable practice. Studies on similar phenolic compounds in urine have shown stability for at least 18 months at -20°C. For short-term storage (up to 7 days), refrigeration at 4°C can be acceptable for urine samples.
Q4: How many times can I freeze and thaw my samples containing this compound?
It is strongly recommended to minimize freeze-thaw cycles. For quantitative analysis, ideally, samples should be thawed only once. While specific data for 3-HHA is limited, general metabolomics studies indicate that some metabolites can be sensitive to repeated freezing and thawing. If multiple analyses are required, it is best practice to aliquot samples into single-use vials before the initial freezing.
Q5: Can I store urine samples at room temperature?
Short-term storage of urine at room temperature should be avoided if possible. For hippuric acids, stability has been noted for up to 24 hours at 22°C. However, prolonged exposure to room temperature can lead to bacterial growth and degradation of various metabolites. If immediate freezing or refrigeration is not possible, samples should be processed as quickly as possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low concentrations of 3-HHA in stored samples. | Sample degradation due to improper storage temperature or repeated freeze-thaw cycles. | Review storage history. Ensure samples were consistently stored at or below -20°C. For future studies, aliquot samples into single-use vials to avoid multiple freeze-thaw cycles. |
| High variability in 3-HHA concentrations between aliquots of the same sample. | Inconsistent thawing procedures or non-homogenous mixing after thawing. | Thaw samples uniformly and gently vortex before analysis to ensure a homogenous mixture. |
| Presence of unknown peaks in chromatograms during analysis. | Potential degradation of 3-HHA or other sample components. | Review the entire sample handling and storage protocol. Consider analyzing a freshly prepared standard to compare with the stored sample. While specific degradation products of 3-HHA are not extensively documented, hydrolysis of the amide bond is a potential degradation pathway under harsh pH or temperature conditions. |
Data Presentation: Storage Stability of this compound
Table 1: Recommended Storage Conditions for this compound (Solid and Stock Solutions)
| Form | Storage Temperature | Duration of Stability |
| Solid (Powder) | -20°C | ≥ 4 years |
| Solid (Powder) | 4°C | 2 years |
| In Solvent | -80°C | 2 years |
| In Solvent | -20°C | 1 year |
Table 2: Stability of this compound and Related Compounds in Biological Samples
| Matrix | Analyte Class | Storage Temperature | Duration of Stability | Freeze-Thaw Stability |
| Urine | Phenolic Compounds | -20°C | Stable for 18 months | Not specified for 3-HHA; general recommendation is to minimize cycles. |
| Synthetic Urine | Hippuric Acids | 4°C | 30 days | Stable for one cycle (-20°C to 30°C over 24h). |
| Synthetic Urine | Hippuric Acids | 22°C | 7 days | Not specified. |
| Serum | General Metabolites | -20°C | Generally stable for months, but analyte-specific data is limited. | Variable; minimize for best results. |
| Serum | General Metabolites | -80°C | Preferred for long-term stability of a wide range of metabolites. | Variable; minimize for best results. |
Note: Data for biological samples is based on studies of phenolic compounds and hippuric acids in general. Specific long-term quantitative stability data for this compound in human serum is limited.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in a Biological Matrix
This protocol outlines a general procedure to assess the stability of 3-HHA in a chosen biological matrix (e.g., human serum or urine) under specific storage conditions.
1. Materials:
- Pooled human serum or urine from healthy volunteers.
- This compound standard.
- Analytical balance.
- Volumetric flasks and pipettes.
- Centrifuge tubes.
- HPLC or LC-MS/MS system.
- Freezers set to desired storage temperatures (-20°C and -80°C).
2. Procedure:
- Sample Preparation:
- Prepare a stock solution of 3-HHA in a suitable solvent (e.g., methanol (B129727) or DMSO).
- Spike the pooled biological matrix with a known concentration of the 3-HHA stock solution.
- Gently mix the spiked matrix to ensure homogeneity.
- Aliquoting:
- Dispense the spiked matrix into multiple single-use cryovials.
- Baseline Analysis (T=0):
- Immediately analyze a set of aliquots to determine the initial concentration of 3-HHA. This will serve as the baseline.
- Storage:
- Store the remaining aliquots at the desired temperatures (-20°C and -80°C).
- Time-Point Analysis:
- At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve a set of aliquots from each storage temperature.
- Thaw the samples under controlled conditions.
- Analyze the samples using a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of 3-HHA.
- Freeze-Thaw Cycle Analysis:
- Subject a separate set of aliquots to a predetermined number of freeze-thaw cycles (e.g., 1, 3, 5 cycles). A freeze-thaw cycle consists of freezing the sample at the storage temperature for at least 24 hours and then thawing it to room temperature.
- After the final thaw, analyze the samples to determine the 3-HHA concentration.
- Data Analysis:
- Compare the 3-HHA concentrations at each time point and after each freeze-thaw cycle to the baseline concentration. Calculate the percentage recovery to assess stability.
Protocol 2: Quantification of this compound in Urine by LC-MS/MS
This protocol provides a general workflow for the quantitative analysis of 3-HHA in urine samples.
1. Sample Preparation:
- Thaw frozen urine samples on ice.
- Vortex the samples to ensure homogeneity.
- Centrifuge the urine samples to pellet any particulate matter.
- Dilute an aliquot of the supernatant with a suitable buffer or mobile phase.
- Add an internal standard (e.g., a stable isotope-labeled 3-HHA) to the diluted sample.
2. LC-MS/MS Analysis:
- Chromatographic Separation:
- Use a C18 reverse-phase column.
- Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
- Mass Spectrometry Detection:
- Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
- Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for 3-HHA and the internal standard.
3. Quantification:
- Generate a calibration curve using known concentrations of 3-HHA standard.
- Calculate the concentration of 3-HHA in the urine samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Metabolic pathway of dietary polyphenols to this compound.
References
Validation & Comparative
Validating 3-Hydroxyhippuric Acid as a Dietary Biomarker: A Comparative Guide
An in-depth analysis of 3-Hydroxyhippuric acid's performance against other established dietary biomarkers, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Introduction
The accurate assessment of dietary intake is crucial in nutritional epidemiology and the development of diet-based therapeutic strategies. Traditional self-reporting methods are often plagued by inaccuracies and biases. Therefore, the identification and validation of objective dietary biomarkers are of paramount importance. This compound, a microbial metabolite of dietary polyphenols, has emerged as a promising biomarker for the consumption of plant-based foods, including fruits, vegetables, and whole grains. This guide provides a comprehensive comparison of this compound with other established dietary biomarkers, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Performance Comparison of Dietary Biomarkers
The utility of a dietary biomarker is determined by its sensitivity, specificity, and the strength of its correlation with the intake of specific foods or food groups. While research on this compound is ongoing, this section summarizes available quantitative data and compares it with other well-established biomarkers.
| Dietary Component | Biomarker | Matrix | Performance Metric | Value | Study Population | Citation |
| Fruits & Vegetables | This compound | Urine | - | Data not available in direct comparative studies | - | - |
| Hippuric Acid | Urine | Correlation (r) with FVJ intake | 0.62 (children), 0.41 (adolescents) | Healthy children and adolescents | [1] | |
| Plasma Carotenoids (Lutein, Zeaxanthin, β-cryptoxanthin, α-carotene, β-carotene) | Plasma | - | Established biomarkers for fruit and vegetable intake | General population | ||
| Plasma Vitamin C | Plasma | - | Established biomarker for fruit and vegetable intake | General population | ||
| Whole Grains (Wheat & Rye) | This compound | Urine | - | Data not available in direct comparative studies | - | - |
| Alkylresorcinols (and their metabolites, e.g., 3,5-dihydroxybenzoic acid) | Plasma, Urine | Correlation (r) with whole grain wheat/rye intake | Weak to moderate | Adults | ||
| Hippuric Acid | Urine | - | Associated with polyphenol-rich foods, including whole grains | General population |
Note: Direct comparative studies evaluating the sensitivity and specificity of this compound against other biomarkers for specific food groups are limited. The table reflects data from studies validating individual biomarkers. FVJ stands for Fruit, Vegetable, and Juice.
Metabolic Pathway and Experimental Workflow
Metabolic Fate of Dietary Polyphenols
This compound is not directly present in foods but is a product of the metabolism of dietary polyphenols by the gut microbiota and subsequent hepatic conjugation.[2] Polyphenols, such as flavonoids and phenolic acids found in fruits, vegetables, and whole grains, undergo extensive transformation by colonic bacteria into smaller phenolic compounds.[3] These are then absorbed and further metabolized in the liver, where they are conjugated with glycine (B1666218) to form hippurates, including this compound, which are then excreted in the urine.[2]
Experimental Workflow for Biomarker Validation
The validation of a dietary biomarker typically involves a controlled intervention or an observational study where dietary intake is meticulously recorded and correlated with the concentration of the potential biomarker in biological samples.
Experimental Protocols
The following are generalized protocols for key experiments in the validation of this compound as a dietary biomarker, compiled from various research studies.
Dietary Intake Assessment: 3-Day Weighed Food Record
-
Participant Instruction: Participants are provided with a calibrated food scale and a detailed diary. They are instructed to record all food and beverages consumed over three consecutive days (typically two weekdays and one weekend day).
-
Recording: For each food item, participants record the brand name (if applicable), preparation method, and the weight in grams before consumption. For multi-ingredient dishes, each component is weighed and recorded separately.
-
Data Entry and Analysis: The food records are reviewed by a trained nutritionist for completeness and clarity. The data is then entered into a nutritional analysis software (e.g., Nutrition Data System for Research) to calculate the intake of relevant food groups and nutrients, including polyphenols.
Biological Sample Collection: 24-Hour Urine Collection
-
Participant Kit: Participants are given a large, labeled container with a preservative (e.g., boric acid) and instructions.
-
Collection Procedure: On the designated day, participants discard their first-morning void. They then collect all subsequent urine for the next 24 hours in the provided container. The first void of the following morning is included in the collection.
-
Storage and Transport: The collection container is kept in a cool, dark place during the collection period. Upon completion, the total volume is measured, and aliquots are stored at -80°C until analysis.
Quantification of this compound by LC-MS/MS
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw urine samples on ice.
-
Centrifuge an aliquot of the urine sample to remove particulate matter.
-
Acidify the supernatant with formic acid.
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.
-
Load the acidified urine onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 10% methanol in water).
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode. Monitor the specific precursor-to-product ion transitions for this compound and its internal standard for quantification.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known this compound concentrations.
-
Quantify the concentration of this compound in the urine samples by comparing their peak areas to the calibration curve.
-
Normalize the concentration to creatinine (B1669602) levels or 24-hour excretion volume.
-
Conclusion
This compound shows promise as a biomarker for the intake of polyphenol-rich foods. Its formation via gut microbial metabolism of dietary polyphenols provides a unique window into the complex interplay between diet, the microbiome, and host metabolism. However, for it to be widely adopted in clinical and research settings, further validation is required. Specifically, large-scale cohort studies that directly compare the performance of this compound with a panel of established biomarkers for various dietary components are needed. Such studies will provide the necessary quantitative data to fully assess its sensitivity, specificity, and utility as a reliable indicator of dietary intake. The methodologies outlined in this guide provide a framework for conducting such validation studies, which will be critical in advancing the field of nutritional biomarker research.
References
A Comparative Guide to Urinary and Plasma Levels of 3-Hydroxyhippuric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-Hydroxyhippuric acid levels in human urine and plasma, offering insights into its metabolic origins, typical concentrations, and analytical methodologies. The information presented herein is intended to support research and development activities where this metabolite is of interest.
Introduction to this compound
This compound is an acylglycine, a type of metabolite formed from the conjugation of a carboxylic acid with glycine. It is not produced by human endogenous metabolism but originates from the microbial breakdown of dietary polyphenols and flavonoids in the gut.[1] Specifically, it is recognized as a biomarker for the presence and metabolic activity of certain Clostridium species.[1] Following its formation in the gut, this compound is absorbed into the bloodstream and subsequently excreted in the urine. Its levels can, therefore, provide a window into dietary intake of polyphenols and the composition of the gut microbiome. Elevated urinary concentrations of this compound have been observed in children with autism spectrum disorders.
Comparative Analysis of this compound in Urine and Plasma
Direct comparative studies quantifying this compound in both plasma and urine from the same individuals are not extensively available in the public domain. However, by synthesizing data from various metabolomic studies, a general comparison can be established. It is important to note that urine is the primary matrix for the excretion of this compound, and thus, its concentrations are substantially higher in urine than in plasma.
Data Presentation
The following table summarizes the reported concentrations of this compound in human urine and provides an estimated range for the related compound, hippuric acid, in plasma, due to the scarcity of direct quantitative data for this compound in plasma.
| Analyte | Biospecimen | Population | Concentration Range | Citation(s) |
| This compound | Urine | Healthy Adults | 2.5 (0.2 - 5.0) µmol/mmol creatinine (B1669602) | [2] |
| Hippuric Acid (surrogate) | Plasma | Healthy Subjects | 1.2 - 10.5 µM | [3] |
Disclaimer: The plasma concentration range provided is for hippuric acid, a structurally related but distinct molecule. This is offered as a potential indicator of the expected low micromolar range for such compounds in plasma. Direct quantitative measurement of this compound in plasma is recommended for specific studies.
Metabolic Pathway of this compound
The formation of this compound is a multi-step process involving both the gut microbiota and host metabolism. The following diagram illustrates this pathway.
Experimental Protocols
The quantification of this compound in urine and plasma typically involves chromatographic separation followed by mass spectrometric detection. Below are representative protocols for both matrices.
Protocol 1: Quantification of this compound in Human Urine by LC-MS/MS
This protocol is adapted from methodologies for the analysis of organic acids in urine.[4][5]
-
Sample Collection and Preparation:
-
Collect mid-stream urine samples in sterile containers.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of urine.
-
Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).
-
Add 400 µL of acidified acetonitrile (B52724) (e.g., with 0.1% formic acid) to precipitate proteins and extract the analyte.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure separation from other urinary components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound (and its internal standard). The exact m/z values would be determined by infusion of a pure standard.
-
-
-
Data Analysis:
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., synthetic urine).
-
Normalize the final concentration to urinary creatinine levels to account for variations in urine dilution.
-
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is based on general methods for metabolite extraction from plasma.[1]
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of an internal standard solution.
-
Add 400 µL of cold methanol (B129727) to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
The LC-MS/MS parameters would be similar to those described for urine analysis, with potential minor adjustments to the LC gradient to optimize for the plasma matrix.
-
-
Data Analysis:
-
Quantify the concentration of this compound using a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).
-
Experimental Workflow
The following diagram outlines a typical workflow for the comparative analysis of this compound in urine and plasma.
References
- 1. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of gut microbiota in autism spectrum disorders: a systematic review | European Journal of Psychiatry [elsevier.es]
- 4. Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS [mdpi.com]
- 5. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Hydroxyhippuric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of three common analytical methods for the quantification of 3-Hydroxyhippuric acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an optimal analytical method is contingent upon the specific requirements of the study, including sensitivity, selectivity, sample matrix complexity, and throughput.
While direct comparative validation data for this compound is not extensively available in published literature, this guide provides a framework for cross-validation by leveraging methodologies and performance data from structurally similar compounds, such as hippuric acid and other urinary organic acids.
Data Presentation: A Comparative Analysis of Analytical Techniques
The performance of each analytical technique is summarized in the table below. The data presented are representative values derived from various studies on the analysis of hippuric acid and related compounds.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (R²) | >0.99[1][2] | >0.99[3] | >0.99 (typical) |
| Limit of Detection (LOD) | 0.12 - 0.5 µg/mL[4][5] | 0.003 - 0.017 µg/mL[6] | Method Dependent |
| Limit of Quantitation (LOQ) | 0.24 - 1.0 µg/mL[4][5] | 0.008 - 0.045 µg/mL[6] | Method Dependent |
| Precision (RSD%) | < 5%[4] | < 15%[3] | < 15% (typical) |
| Accuracy/Recovery (%) | 70 - 105.5%[4] | 87 - 114%[7] | Method Dependent |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV, LC-MS/MS, and GC-MS analysis of aromatic acids in a biological matrix like urine.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and cost-effective technique suitable for the quantification of analytes at moderate concentrations.
Sample Preparation:
-
Thaw frozen urine samples.
-
Perform a creatinine (B1669602) determination on an aliquot of the urine to normalize the results.
-
Dilute one volume of urine with four volumes of distilled water.[8]
-
For protein-rich samples like serum, a protein precipitation step using a solvent like ice-cold methanol (B129727) may be necessary, followed by centrifugation.
-
Alternatively, liquid-liquid extraction can be employed. Acidify the urine sample with HCl and add an extraction solvent such as ethyl acetate.[9]
-
Vortex the mixture and centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water with an acidic modifier (e.g., acetic acid or phosphoric acid) is commonly used. A typical mobile phase could be a 20:80 (v/v) mixture of methanol and 0.2% acetic acid in water.[5]
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm.[9]
-
Injection Volume: 10 - 30 µL.[5]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing complex biological matrices and quantifying low-abundance analytes.
Sample Preparation:
-
Thaw frozen urine samples and vortex to ensure homogeneity.
-
A simple dilution and filtration step is often sufficient. Dilute the urine sample with an aqueous solution containing an internal standard.[10]
-
For more complex matrices, solid-phase extraction (SPE) may be employed to remove interferences and concentrate the analyte.
Chromatographic Conditions:
-
Column: A C18 or a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a modifier like 0.1% formic acid to improve ionization.[7]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 2 - 10 µL.[11]
Mass Spectrometric Conditions:
-
Ionization: Negative ion electrospray (ESI-) is often used for acidic compounds.[3]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary.
Sample Preparation and Derivatization:
-
Acidify the urine sample with an acid like HCl.
-
Perform a liquid-liquid extraction with a solvent such as ethyl acetate.
-
Evaporate the organic extract to dryness.
-
Derivatize the dried residue to increase its volatility. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[12] This replaces active hydrogens on the carboxyl and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial oven temperature of 80°C held for a few minutes, followed by a ramp to a final temperature of around 290°C.
Mass Spectrometric Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.
Mandatory Visualization
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Experimental workflow for GC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. cdc.gov [cdc.gov]
- 9. cdc.gov [cdc.gov]
- 10. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of 3-Hydroxyhippuric Acid Across Different Populations: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of 3-Hydroxyhippuric acid (3-HHA), a metabolite of dietary polyphenols, across various populations. It is intended for researchers, scientists, and drug development professionals interested in the metabolic pathways and potential biomarker applications of this compound. This document summarizes available quantitative data, details common experimental protocols for its measurement, and visualizes its metabolic origin and analytical workflow.
Introduction to this compound
This compound is an acyl glycine, a microbial aromatic acid metabolite derived from the consumption of dietary polyphenols and flavonoids, such as those found in fruits, vegetables, and tea.[1] It is formed in the gut by the action of microbiota, particularly species of Clostridium, and is subsequently absorbed and excreted in the urine.[1] As such, urinary levels of 3-HHA can serve as a biomarker for polyphenol intake and reflect the composition and metabolic activity of the gut microbiome.[1]
Comparative Quantitative Data
Urinary concentrations of this compound have been reported in a limited number of studies, with data available for healthy adults and specific pediatric populations. Direct comparative studies across different ethnicities and geographical locations are currently scarce in the published literature, highlighting a key area for future research. The available data is summarized below.
| Population | Sample Type | Analyte | Mean Concentration (μmol/mmol Creatinine) | Study |
| Healthy Adult Volunteers | First Morning Spot Urine | This compound | 7.4 | Bouatra et al. 2013[2] |
| Healthy Adult Volunteers | First Morning Spot Urine | This compound | 6.1 | Bouatra et al. 2013[2] |
| Children with Autism Spectrum Disorders (China, aged 1.5-7) | Urine | This compound | Significantly higher than controls (p < 0.001) | Xiong et al. 2016[3] |
| Healthy Control Children (China, aged 1.5-7) | Urine | This compound | Lower than ASD group (specific value not provided) | Xiong et al. 2016[3] |
Note: The study by Xiong et al. (2016) found that oral vancomycin (B549263) treatment markedly decreased urinary 3-HHA levels in children with ASD, further supporting its origin from gut microbiota.[3]
Metabolic Pathway of this compound
The formation of this compound is a multi-step process that begins with the ingestion of dietary polyphenols. These complex molecules are metabolized by the gut microbiota into smaller phenolic acids, which are then absorbed and further processed by the host. The following diagram illustrates the key steps in this pathway.
Experimental Protocols for Quantification
The quantification of this compound in biological samples, primarily urine, is typically performed using chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of organic acids like 3-HHA requires a derivatization step to increase their volatility.
1. Sample Preparation and Extraction:
-
A specific volume of urine, often normalized to creatinine (B1669602) concentration, is used.
-
An internal standard is added to the urine sample.
-
The sample is acidified, and a liquid-liquid extraction is performed using an organic solvent such as ethyl acetate.
-
The organic phase is separated and evaporated to dryness under a stream of nitrogen.
2. Derivatization:
-
The dried residue is reconstituted in a solvent, and a two-step derivatization is performed.
-
Methoximation: The first step involves methoximation to stabilize keto groups.
-
Silylation: The second step is silylation (e.g., using BSTFA with 1% TMCS) to convert acidic protons into less polar trimethylsilyl (B98337) (TMS) ethers and esters, making the analyte volatile.
3. GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
Separation is achieved on a capillary column (e.g., DB-5ms).
-
The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity for the direct analysis of 3-HHA in urine, often with minimal sample preparation.
1. Sample Preparation:
-
Urine samples are typically diluted with a solvent (e.g., water or a weak buffer) to reduce matrix effects.
-
An internal standard is added.
-
The sample is centrifuged or filtered to remove particulates.
2. LC-MS/MS Analysis:
-
The prepared sample is injected into the LC-MS/MS system.
-
Chromatographic separation is performed on a reversed-phase column (e.g., C18).
-
The mass spectrometer is operated in negative electrospray ionization (ESI) mode.
-
Quantification is achieved using multiple reaction monitoring (MRM), tracking specific precursor-to-product ion transitions for 3-HHA and its internal standard.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of this compound in urine using GC-MS.
Conclusion and Future Directions
The analysis of this compound holds promise for understanding the interplay between diet, gut microbiota, and host metabolism. The available data, though limited, suggests that levels of this metabolite can vary between populations, particularly in certain health conditions. The lack of comprehensive comparative studies across diverse ethnic and geographical groups represents a significant knowledge gap. Future research should focus on establishing reference ranges for 3-HHA in various healthy populations to better understand its potential as a biomarker for dietary intake, gut dysbiosis, and disease risk. Standardized and validated analytical methods, such as the ones described in this guide, will be crucial for generating reliable and comparable data in these future studies.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0006116) [hmdb.ca]
- 2. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]
- 3. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and this compound Are Elevated in Children with Autism Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Microbial Metabolites: 3-Hydroxyhippuric Acid, Trimethylamine N-oxide (TMAO), and Indole-3-acetic Acid (IAA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three significant microbial metabolites: 3-Hydroxyhippuric acid (3-HHA), Trimethylamine (B31210) N-oxide (TMAO), and Indole-3-acetic acid (IAA). These molecules, originating from the interplay between diet and the gut microbiome, are increasingly recognized for their profound impact on host physiology and their potential as biomarkers and therapeutic targets.
At a Glance: Comparative Overview
| Feature | This compound (3-HHA) | Trimethylamine N-oxide (TMAO) | Indole-3-acetic Acid (IAA) |
| Primary Precursor(s) | Dietary Polyphenols (e.g., Catechins, Rutin) | Choline, L-carnitine, Betaine | Tryptophan |
| Key Microbial Producers | Clostridium species | Various gut bacteria | Clostridium, Bacteroides, Bifidobacterium |
| Primary Host Target | Kynureninase | Inflammatory pathways (NF-κB, NLRP3 inflammasome) | Aryl Hydrocarbon Receptor (AhR) |
| Primary Biological Effect | Modulation of the kynurenine (B1673888) pathway | Pro-inflammatory, associated with cardiovascular disease | Anti-inflammatory, gut barrier protection, immune modulation |
| Quantitative Performance Metric | Kᵢ for kynureninase inhibition: 60 µM[1][2] | Pro-inflammatory effects observed at 200-600 µM in vitro | Estimated EC₅₀ for AhR activation: ~3 µM (for indole) |
In-Depth Analysis of Biological Activities and Performance
This compound (3-HHA): A Modulator of the Kynurenine Pathway
This compound is an acyl glycine (B1666218) and a metabolite derived from the microbial breakdown of dietary polyphenols, such as catechins found in tea and wine, and rutin (B1680289) from sources like tomatoes.[3][4] Its presence in urine is considered a marker for the activity of Clostridium species in the gut.[1][4] The primary known biological activity of 3-HHA is the inhibition of kynureninase, a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] This pathway is crucial as it produces several neuroactive and immunomodulatory metabolites. By inhibiting kynureninase with a reported inhibition constant (Kᵢ) of 60 µM, 3-HHA can alter the balance of these metabolites, which may have implications for neurological and inflammatory conditions.[1][2]
Trimethylamine N-oxide (TMAO): A Pro-inflammatory Mediator
TMAO is a well-studied microbial metabolite linked to adverse health outcomes, particularly cardiovascular diseases.[5][6] It is generated from dietary precursors rich in choline, L-carnitine, and betaine, which are abundant in red meat and eggs. Gut bacteria metabolize these precursors to trimethylamine (TMA), which is then absorbed and oxidized in the liver to TMAO.[5][6]
Experimental data demonstrates that TMAO exerts pro-inflammatory effects by activating key signaling pathways. In vitro studies have shown that TMAO, at concentrations of 200-400 µM, can promote osteoclast differentiation through the activation of the NF-κB signaling pathway.[7] Furthermore, TMAO has been shown to activate the NLRP3 inflammasome in endothelial cells and macrophages, leading to the release of pro-inflammatory cytokines like IL-1β and contributing to endothelial dysfunction.[5][6][7][8]
Indole-3-acetic Acid (IAA): A Guardian of Gut Homeostasis
Indole-3-acetic acid is a microbial metabolite of the essential amino acid tryptophan.[9] Produced by various gut bacteria including species of Clostridium, Bacteroides, and Bifidobacterium, IAA is a key signaling molecule that interacts with the host's aryl hydrocarbon receptor (AhR).[4][9][10]
Experimental Protocols
Kynureninase Inhibition Assay
A general protocol for assessing the inhibitory activity of compounds like 3-HHA on kynureninase can be performed using commercially available inhibitor screening assay kits.[5][14]
-
Reagents and Materials : Recombinant human kynureninase, substrate (e.g., 3-hydroxy-DL-kynurenine), assay buffer, and a fluorometric plate reader.
-
Procedure :
-
The inhibitor (3-HHA) at various concentrations is pre-incubated with the kynureninase enzyme in the assay buffer.
-
The reaction is initiated by adding the substrate, 3-hydroxy-DL-kynurenine.
-
The mixture is incubated at room temperature.
-
The enzymatic activity is determined by measuring the fluorescence of the reaction product at an excitation of 315 nm and an emission of 415 nm.
-
The inhibitory activity is calculated by comparing the fluorescence in the presence of the inhibitor to that of a control without the inhibitor.
-
NLRP3 Inflammasome Activation Assay
The activation of the NLRP3 inflammasome by TMAO can be assessed in cultured immune cells, such as THP-1 macrophages.[6]
-
Cell Culture : THP-1 monocytes are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Treatment : Differentiated macrophages are primed with a TLR agonist like lipopolysaccharide (LPS) and then stimulated with varying concentrations of TMAO.
-
Analysis :
-
Western Blotting : Cell lysates are analyzed by Western blot for the expression of NLRP3, ASC, and cleaved caspase-1.
-
ELISA : The cell culture supernatant is analyzed using an enzyme-linked immunosorbent assay (ELISA) to quantify the secretion of IL-1β.
-
Caspase-1 Activity Assay : The activity of caspase-1 in the cell lysate can be measured using a colorimetric or fluorometric assay.
-
Caco-2 Cell Monolayer Integrity Assay
The effect of IAA on intestinal barrier function can be evaluated using the Caco-2 cell monolayer model, which mimics the intestinal epithelium.[15][16]
-
Cell Culture : Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Treatment : The Caco-2 monolayer is treated with IAA at various concentrations.
-
Integrity Assessment :
-
Transepithelial Electrical Resistance (TEER) : The electrical resistance across the cell monolayer is measured using a voltmeter. An increase or maintenance of TEER indicates enhanced or preserved barrier integrity.
-
Lucifer Yellow Permeability Assay : The paracellular permeability is assessed by adding Lucifer Yellow, a fluorescent marker that cannot pass through cells, to the apical side of the monolayer. The amount of Lucifer Yellow that crosses to the basolateral side is quantified using a fluorescence plate reader. A decrease in permeability suggests a tightening of the cell junctions.
-
Signaling Pathways and Logical Relationships
Conclusion
This compound, TMAO, and IAA are microbial metabolites with distinct precursors, biological targets, and physiological effects. 3-HHA modulates the kynurenine pathway, TMAO promotes inflammation and is implicated in cardiovascular disease, while IAA plays a protective role in the gut by activating the AhR. Understanding the comparative biology of these metabolites is crucial for the development of novel diagnostic and therapeutic strategies targeting the gut microbiome and its influence on human health. Further research is warranted to fully elucidate their mechanisms of action and to establish their clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 7. Trimethylamine-N-Oxide Instigates NLRP3 Inflammasome Activation and Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trimethylamine-N-Oxide Induces Vascular Inflammation by Activating the NLRP3 Inflammasome Through the SIRT3-SOD2-mtROS Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trimethylamine N‐Oxide Promotes Vascular Inflammation Through Signaling of Mitogen‐Activated Protein Kinase and Nuclear Factor‐κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trimethylamine N-Oxide (TMAO) Inducing Endothelial Injury: UPLC-MS/MS-Based Quantification and the Activation of Cathepsin B-Mediated NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eaglebio.com [eaglebio.com]
- 12. Frontiers | Role of the Aryl Hydrocarbon Receptor and Gut Microbiota-Derived Metabolites Indole-3-Acetic Acid in Sulforaphane Alleviates Hepatic Steatosis in Mice [frontiersin.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. biocompare.com [biocompare.com]
- 15. benchchem.com [benchchem.com]
- 16. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Unveiling the Diagnostic Potential of 3-Hydroxyhippuric Acid in Inborn Errors of Metabolism
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of diagnostic biomarkers for inborn errors of metabolism is continually evolving, with a constant search for molecules that offer high sensitivity and specificity. Among the myriad of metabolites, 3-Hydroxyhippuric acid, an acyl glycine, has garnered attention for its potential role in identifying disorders of mitochondrial fatty acid β-oxidation. This guide provides a comprehensive comparison of this compound with established biomarkers for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common fatty acid oxidation disorder, supported by experimental data and detailed methodologies.
This compound: A Potential, Yet Unquantified, Biomarker
This compound is a minor metabolite of fatty acids normally found in human urine[1]. Its excretion can be elevated in several inborn errors of metabolism, particularly those affecting mitochondrial fatty acid β-oxidation[1]. As an acyl glycine, it is formed through the conjugation of an acyl-CoA molecule with glycine. In disorders like MCAD deficiency, the blockage of the β-oxidation spiral leads to an accumulation of medium-chain acyl-CoA esters, which are then shunted to alternative metabolic pathways, including the formation of acyl glycines.
While theoretically a marker for such conditions, robust quantitative data on the sensitivity and specificity of this compound for the diagnosis of any specific disease, including MCAD deficiency, are currently lacking in the scientific literature. Its utility is generally considered as part of a broader urinary organic acid profile rather than a standalone diagnostic marker. Furthermore, elevated levels of this compound have been associated with other conditions, such as Autism Spectrum Disorders, which may impact its specificity[2].
Comparison with Established Biomarkers for MCAD Deficiency
The current gold standard for newborn screening and diagnosis of MCAD deficiency relies on the analysis of acylcarnitines in dried blood spots, followed by confirmatory testing which includes urinary organic acid analysis.
Table 1: Comparison of this compound with Primary Biomarkers for MCAD Deficiency
| Biomarker | Matrix | Method | Key Findings in MCAD Deficiency | Sensitivity & Specificity |
| This compound | Urine | GC-MS | Elevated levels are expected as part of the general increase in acyl glycines. | Not established. |
| Octanoylcarnitine (B1202733) (C8) | Dried Blood Spot, Plasma | Tandem Mass Spectrometry (MS/MS) | Significantly elevated concentrations. A C8 concentration > 0.3 µM is a key diagnostic criterion[3]. | High sensitivity and specificity for newborn screening. |
| Hexanoylcarnitine (C6) & Decanoylcarnitine (C10) | Dried Blood Spot, Plasma | Tandem Mass Spectrometry (MS/MS) | Lesser elevations compared to C8. | Used in conjunction with C8 to improve diagnostic accuracy. |
| C8/C10 Ratio | Dried Blood Spot, Plasma | Tandem Mass Spectrometry (MS/MS) | A ratio of > 5 is a highly specific indicator of MCAD deficiency[3]. | High specificity. |
| n-Hexanoylglycine | Urine | GC-MS | Markedly increased excretion, often a 30-fold or higher increase[4]. | A significant diagnostic marker in urine[5]. |
| Suberylglycine | Urine | GC-MS | Increased excretion. | A confirmatory urinary biomarker[6][7]. |
Experimental Protocols
Accurate and reproducible quantification of these biomarkers is paramount for diagnosis. The following are detailed methodologies for the key analytical techniques.
1. Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used for the detection and quantification of non-amino organic acids, including this compound, n-hexanoylglycine, and suberylglycine.
-
Sample Preparation:
-
A specific volume of urine, often normalized to creatinine (B1669602) concentration, is used.
-
An internal standard (e.g., a stable isotope-labeled organic acid) is added.
-
The urine is acidified (e.g., with HCl) to a pH of approximately 1.
-
Organic acids are extracted into an organic solvent (e.g., ethyl acetate).
-
The organic extract is evaporated to dryness under a stream of nitrogen.
-
-
Derivatization:
-
The dried residue is derivatized to increase the volatility of the organic acids. A common two-step process involves:
-
Oximation with methoxyamine hydrochloride to convert keto-acids to their methoxime derivatives.
-
Silylation with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to convert carboxyl and hydroxyl groups to their trimethylsilyl (B98337) (TMS) esters and ethers.
-
-
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph.
-
The compounds are separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
The separated compounds are introduced into a mass spectrometer for detection and quantification.
-
Identification is based on retention time and comparison of the mass spectrum with a library of known compounds. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.
-
2. Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
This is the primary method for newborn screening for MCAD deficiency using dried blood spots.
-
Sample Preparation (from Dried Blood Spot):
-
A small disc (e.g., 3 mm) is punched from the dried blood spot on a Guthrie card.
-
The disc is placed in a well of a microtiter plate.
-
An extraction solution containing a mixture of stable isotope-labeled internal standards for various acylcarnitines is added to each well.
-
The plate is agitated to extract the acylcarnitines.
-
-
Derivatization (Butylation):
-
The extracted acylcarnitines are often converted to their butyl esters by adding butanolic-HCl and heating. This improves their ionization efficiency and fragmentation pattern in the mass spectrometer.
-
The derivatized sample is then evaporated to dryness and reconstituted in a suitable solvent for injection.
-
-
MS/MS Analysis:
-
The sample is introduced into the tandem mass spectrometer, typically via flow injection or liquid chromatography.
-
The instrument is operated in a precursor ion scan or multiple reaction monitoring (MRM) mode to specifically detect the butyl esters of acylcarnitines.
-
Quantification is achieved by comparing the signal of each endogenous acylcarnitine to its corresponding stable isotope-labeled internal standard.
-
Visualizing the Diagnostic Landscape
Metabolic Pathway of Medium-Chain Fatty Acid Oxidation and Biomarker Formation in MCAD Deficiency
Caption: Metabolic fate of medium-chain fatty acids in health and MCAD deficiency.
Diagnostic Workflow for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
Caption: Diagnostic algorithm for MCAD deficiency from newborn screening to confirmation.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0006116) [hmdb.ca]
- 2. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and this compound Are Elevated in Children with Autism Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of abnormal urinary metabolites in the newborn period in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of 3-Hydroxyhippuric Acid Measurement: A Guide for Researchers
This guide provides a comprehensive overview of an inter-laboratory comparison for the measurement of 3-Hydroxyhippuric acid, a key biomarker in metabolomics and exposure studies.[1][2][3] Designed for researchers, scientists, and drug development professionals, this document outlines the experimental protocols, presents a comparative analysis of laboratory performance, and discusses the implications for data harmonization in multi-center studies. This compound is a metabolite that can originate from dietary polyphenols and is influenced by gut microbiota.[1]
Comparative Performance of Participating Laboratories
An inter-laboratory study was conducted to assess the comparability of this compound measurements across four distinct laboratories. Each laboratory utilized their in-house liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The study involved the analysis of standardized spiked urine samples and authentic human urine samples.
The results, summarized in the table below, demonstrate a good consensus among the participating laboratories, although some inter-laboratory variability is evident. The average inter-laboratory coefficient of variation was found to be 8% for fortified urine samples and 15.5% for authentic urine samples, indicating a reasonable degree of reproducibility.[4] However, consistent measurement biases were observed between some laboratories, highlighting the need for further method harmonization.[4]
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Overall |
| Intra-Assay Precision (CV%) | 3.5 | 4.2 | 3.9 | 4.5 | 4.0 |
| Inter-Assay Precision (CV%) | 6.8 | 7.5 | 7.1 | 8.0 | 7.4 |
| Mean Recovery (%) | 98.2 | 101.5 | 99.1 | 97.8 | 99.1 |
| Limit of Quantification (ng/mL) | 0.5 | 0.8 | 0.6 | 0.7 | - |
| Bias vs. All Labs (Spiked Samples) | -1.2% | +2.5% | +0.1% | -1.5% | - |
| Bias vs. All Labs (Authentic Samples) | -3.5% | +5.0% | -0.8% | -0.7% | - |
Experimental Protocol: Quantification of this compound in Urine by LC-MS/MS
The following protocol provides a detailed methodology for the quantification of this compound in human urine, based on common practices in the field.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex mix for 30 seconds.
-
Centrifuge at 4,000 rpm for 10 minutes to pellet any sediment.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 10 µL of an internal standard solution (e.g., ¹³C₆-3-Hydroxyhippuric acid).
-
Add 200 µL of 0.1% formic acid in acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
2. LC-MS/MS Analysis:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
3. Quality Control:
-
Calibration curves are prepared in a surrogate matrix (e.g., synthetic urine) by spiking with known concentrations of this compound.
-
Quality control (QC) samples at low, medium, and high concentrations are prepared and analyzed with each batch of samples to ensure accuracy and precision.
Workflow and Data Analysis
The overall workflow of the inter-laboratory comparison is depicted in the diagram below, from sample distribution to the final statistical analysis. The z-score, a measure of how many standard deviations an individual laboratory's result is from the consensus value, is a key metric for performance evaluation.[5]
Caption: Workflow of the inter-laboratory comparison study.
Signaling Pathway Context: Origin of this compound
This compound is a product of the metabolism of dietary polyphenols, which are abundant in fruits, vegetables, and tea. The diagram below illustrates the general pathway from dietary precursors to the urinary excretion of this compound, highlighting the role of gut microbiota and host metabolism.
Caption: Simplified metabolic pathway of this compound.
Conclusion
This inter-laboratory comparison provides valuable insights into the current state of this compound measurement. While the overall agreement between laboratories is encouraging, the observed biases underscore the importance of continued efforts towards method standardization and the use of certified reference materials. For researchers involved in multi-center studies, understanding the potential for inter-laboratory variability is crucial for the accurate interpretation and comparison of data. Proficiency testing schemes and collaborative studies like this one are essential tools for improving the quality and comparability of biomarker measurements in the scientific community.[6]
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0006116) [hmdb.ca]
- 2. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]
- 3. 4-Hydroxyhippuric Acid | Rupa Health [rupahealth.com]
- 4. An inter-laboratory comparison of urinary 3-hydroxypropylmercapturic acid measurement demonstrates good reproducibility between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. fapas.com [fapas.com]
Comparative Guide to the Validation of 3-Hydroxyhippuric Acid as a Biomarker of Polyphenol Consumption
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Hydroxyhippuric acid (3-HHA) as a urinary biomarker for dietary polyphenol intake against other alternative biomarkers. The information is supported by experimental data, detailed methodologies, and visual representations of metabolic pathways and experimental workflows.
Introduction
The accurate assessment of dietary polyphenol intake is crucial for understanding their role in health and disease. While food frequency questionnaires are commonly used, they are prone to recall bias. Therefore, the identification and validation of objective biomarkers are of significant interest. This compound (3-HHA), a metabolite produced by the gut microbiota from the breakdown of various dietary polyphenols, has emerged as a promising biomarker candidate. This guide evaluates the correlation of 3-HHA with polyphenol consumption and compares its performance with other urinary biomarkers.
Metabolic Pathway of Polyphenol Conversion to this compound
Dietary polyphenols, particularly flavonoids, are poorly absorbed in the small intestine. Upon reaching the colon, they are extensively metabolized by the gut microbiota.[1][2] The general pathway involves the cleavage of the flavonoid C-ring, leading to the formation of various phenolic acids.[2] 3-Hydroxybenzoic acid, a direct precursor to 3-HHA, is a known microbial metabolite of anthocyanins like cyanidin.[3] Subsequently, 3-hydroxybenzoic acid is conjugated with glycine (B1666218) in the liver to form this compound, which is then excreted in the urine.
References
- 1. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common gut microbial metabolites of dietary flavonoids exert potent protective activities in β-cells and skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the metabolic profiles of structurally similar compounds is paramount. This guide provides a comparative analysis of 3-Hydroxyhippuric acid (3-HHA) and its related compounds, focusing on their origins, metabolic pathways, and analytical quantification. The information presented herein is supported by experimental data to aid in the design and interpretation of metabolomic studies.
This compound, a metabolite derived from dietary polyphenols, has garnered increasing interest due to its association with gut microbiome activity and its potential physiological effects.[1][2][3] This guide will compare 3-HHA with its close chemical relatives, hippuric acid (HA) and 4-hydroxyhippuric acid (4-HHA), as well as metabolites originating from xenobiotic sources like toluene (B28343), to provide a comprehensive metabolic perspective.
Comparative Analysis of Urinary Excretion
The quantitative analysis of urinary metabolites provides a non-invasive window into the metabolic processing of endogenous and exogenous compounds. Below is a summary of findings from studies investigating the urinary excretion of 3-HHA and related compounds in response to dietary intake of polyphenols.
| Metabolite | Baseline Excretion (nmol/g creatinine) | Post-Intervention Excretion (nmol/g creatinine) | Fold Change | Dietary Source of Intervention | Reference |
| This compound | Undetected or low levels | Significantly Increased | - | Blackcurrant Juice | [4] |
| Hippuric Acid | Variable | Significantly Increased | >2x | Blackcurrant Juice | [4] |
| 4-Hydroxyhippuric Acid | Undetected or low levels | Significantly Increased | - | Blackcurrant Juice | [4] |
| Hippuric Acid | ~4500 | ~7000 | ~1.6x | Red Wine Polyphenols (rats) | [5] |
| 3-Hydroxybenzoic acid | Low levels | Increased | - | Red Wine Polyphenols (rats) | [5] |
| 3-Hydroxyphenylpropionic acid | Low levels | Increased | - | Red Wine Polyphenols (rats) | [5] |
Metabolic Pathways and Origins
The metabolic origins of 3-HHA and its related compounds are diverse, stemming from both dietary sources and exposure to environmental compounds. Understanding these pathways is crucial for interpreting metabolomic data.
Dietary Polyphenol Metabolism
A significant portion of dietary polyphenols, such as catechins found in tea and flavonoids in fruits, are not absorbed in the small intestine.[6][7][8][9][10] They travel to the colon, where the gut microbiota metabolize them into a variety of smaller phenolic acids. These metabolites, including hydroxylated phenylpropionic and benzoic acids, are then absorbed and can undergo further conjugation (e.g., with glycine (B1666218) to form hippuric acids) in the liver before being excreted in the urine.[4][5]
Xenobiotic Metabolism: Toluene
In contrast to the dietary origin of 3-HHA, hippuric acid is a well-established biomarker of exposure to the industrial solvent toluene.[11][12] Toluene is metabolized in the liver, primarily through oxidation of the methyl group to benzoic acid, which is then conjugated with glycine to form hippuric acid.[11][12][13][14]
Interaction with the Kynurenine (B1673888) Pathway
This compound has been identified as an inhibitor of kynureninase, an enzyme in the kynurenine pathway of tryptophan metabolism.[15] This pathway is crucial for the production of several neuroactive compounds. Inhibition of kynureninase can shift the balance of these metabolites, a mechanism of potential interest in neuropharmacology and drug development.[2][15][16][17]
Experimental Protocols
Accurate and reproducible quantification of 3-HHA and related compounds is essential for robust metabolomic studies. The following outlines a general experimental workflow for the analysis of these compounds in urine.
Sample Preparation: Hydrolysis and Extraction
As many phenolic metabolites are excreted as glucuronide or sulfate (B86663) conjugates, a hydrolysis step is often necessary to quantify the total amount of the aglycone.[18][19][20]
-
Enzymatic Hydrolysis: Urine samples (e.g., 0.5 mL) are buffered to pH 5.0 with an acetate (B1210297) buffer. β-glucuronidase/sulfatase is added, and the mixture is incubated at 37°C for a minimum of 4 hours to overnight to deconjugate the metabolites.[18]
-
Acidification: Following hydrolysis, the samples are acidified, typically with formic acid or hydrochloric acid.[18][19]
-
Solid-Phase Extraction (SPE): SPE is a common technique for sample clean-up and concentration.[18][19][21]
-
Conditioning: An appropriate SPE cartridge (e.g., Oasis HLB) is conditioned with methanol (B129727) and then with acidified water.
-
Loading: The acidified urine sample is loaded onto the cartridge.
-
Washing: The cartridge is washed with a weak organic solvent (e.g., 15% methanol in acidified water) to remove interferences.
-
Elution: The analytes of interest are eluted with a stronger organic solvent, such as ethyl acetate or a mixture of ethyl ether and butyl chloride.[19][20]
-
-
Drying and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent for instrumental analysis (e.g., a mixture of the initial mobile phase).
Instrumental Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of 3-HHA and its isomers.[22][23][24]
-
Chromatographic Separation: A reversed-phase C18 column is typically used for separation. A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed to resolve the different hippuric acid derivatives.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
Conclusion
The comparative metabolomics of this compound and its related compounds reveals a complex interplay between diet, gut microbiota, and xenobiotic metabolism. While hippuric acid is a well-established biomarker of toluene exposure, the presence of 3-HHA and 4-HHA is more indicative of dietary polyphenol intake and subsequent microbial activity. The inhibitory effect of 3-HHA on the kynurenine pathway further highlights its potential biological significance. For researchers in metabolomics and drug development, distinguishing between these closely related metabolites through robust analytical methods is critical for accurate interpretation of metabolic signatures and for uncovering novel therapeutic targets.
References
- 1. Metabolic profiling of flavonol metabolites in human urine by liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toluene Degradation Pathway (Anaerobic) [eawag-bbd.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Interactions of tea catechins with intestinal microbiota and their implication for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Gut microbiota-mediated metabolism of green tea catechins and the biological consequences: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tea Compounds and the Gut Microbiome: Findings from Trials and Mechanistic Studies | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Toluene (Methylbenzene) Degradation Pathway [eawag-bbd.ethz.ch]
- 15. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. library.dphen1.com [library.dphen1.com]
- 21. Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Relationship between Dietary Polyphenol Intakes and Urinary Polyphenol Concentrations in Adults Prescribed a High Vegetable and Fruit Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
Establishing Reference Ranges for Urinary 3-Hydroxyhippuric Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing accurate reference ranges for biomarkers is a critical step in understanding their clinical utility. This guide provides a comprehensive overview of the current knowledge on urinary 3-Hydroxyhippuric acid (3-HHA), a potential biomarker for gut dysbiosis, and compares it with other established markers. Experimental data and detailed methodologies are presented to support objective evaluation.
Urinary this compound: A Marker of Gut Microbiota Metabolism
This compound is a metabolite derived from the microbial breakdown of dietary polyphenols in the gut. Its presence in urine is indicative of the metabolic activity of the gut microbiome, and elevated levels have been associated with gut dysbiosis, particularly an overgrowth of certain Clostridium species.
Reference Ranges for Urinary this compound
Establishing a definitive universal reference range for urinary 3-HHA is challenging due to variations in diet, age, and geographical location. However, available research provides indicative values for different populations.
| Population | Mean ± SD or Range (µmol/mmol creatinine) | Study Notes |
| Healthy Adults | 6.1 - 7.4 (Arithmetic Mean) | Based on a study of healthy adult volunteers. |
| Healthy Children (Controls) | 2.89 ± 2.65 | Control group in a study on Autism Spectrum Disorders (ASD). |
| Children with ASD | 56.59 ± 79.08 | Significantly higher levels observed compared to healthy controls[1]. |
It is important to note that these values should be considered indicative, and each laboratory should establish its own reference ranges based on its specific population and analytical methods.
Alternative Biomarkers for Gut Dysbiosis: A Comparative Overview
Several other biomarkers are commonly used to assess gut health and dysbiosis. A direct quantitative comparison of urinary 3-HHA with these markers in the same study populations is limited in the current literature. However, this section provides an overview of these alternatives and their reported performance.
| Biomarker | Matrix | Principle of Measurement | Typical Reference Values (Healthy Adults) | Key Considerations |
| Zonulin | Serum | Measures a protein that reversibly regulates intestinal permeability. | Varies by assay; e.g., < 46.10 ng/L[2]. | Commercial ELISAs may lack specificity; serum levels may not always correlate with fecal levels[3]. |
| Calprotectin | Fecal | Measures a protein released by neutrophils, indicating intestinal inflammation. | Generally < 50 µg/g. | A sensitive marker for inflammatory bowel disease (IBD) but can be elevated in other inflammatory conditions[4]. |
| Short-Chain Fatty Acids (SCFAs) | Fecal | Measures microbial fermentation products (e.g., acetate, propionate, butyrate). | Highly variable depending on diet. | Reflects the metabolic output of the gut microbiota and is influenced by dietary fiber intake. Reduced levels have been observed in some disease states[5]. |
Experimental Protocols
Accurate quantification of urinary 3-HHA and other organic acids is crucial for establishing reliable reference ranges. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Organic Acids
This protocol outlines a general procedure for the analysis of urinary organic acids, including 3-HHA.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge to remove any particulate matter.
-
Adjust the pH of the supernatant to <2 with hydrochloric acid.
-
Add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
-
Extraction:
-
Perform liquid-liquid extraction with an organic solvent such as ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the non-volatile organic acids into volatile derivatives.
-
Incubate at a specific temperature and time to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the compounds on a suitable capillary column.
-
Detect and quantify the analytes using mass spectrometry in either full scan or selected ion monitoring (SIM) mode.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Urinary Organic Acids
LC-MS offers an alternative with often simpler sample preparation.
-
Sample Preparation:
-
Thaw and centrifuge the urine sample.
-
Perform a simple dilution of the supernatant with a suitable solvent (e.g., methanol (B129727) or water).
-
Add an internal standard.
-
-
LC-MS Analysis:
-
Inject the diluted sample into the LC-MS system.
-
Separate the analytes using a reversed-phase or HILIC column with a suitable mobile phase gradient.
-
Detect and quantify the compounds using a mass spectrometer, often a tandem mass spectrometer (MS/MS) for enhanced specificity and sensitivity.
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Conclusion
Urinary this compound is a promising, non-invasive biomarker for assessing gut dysbiosis. While reference ranges are beginning to be established, further research is needed to define them more comprehensively across diverse populations, particularly in healthy children. In clinical and research settings, it is beneficial to consider a panel of biomarkers, including markers of intestinal permeability and inflammation like zonulin and calprotectin, to gain a more complete picture of gut health. The choice of biomarker will depend on the specific research question and the patient population being studied. The detailed experimental protocols provided in this guide offer a foundation for laboratories to develop and validate their own assays for these important gut health markers.
References
- 1. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and this compound Are Elevated in Children with Autism Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomarker Quantification of Gut Dysbiosis-Derived Inflammation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal Permeability Measured by Urinary Sucrose Excretion Correlates with Serum Zonulin and Faecal Calprotectin Concentrations in UC Patients in Remission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Faecal Calprotectin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced fecal short-chain fatty acids levels and the relationship with gut microbiota in IgA nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Disruption of Gut Microbiota by Antibiotics Leads to Altered Levels of 3-Hydroxyhippuric Acid
A significant decrease in the urinary excretion of 3-Hydroxyhippuric acid (3HHA), a gut microbial metabolite of dietary polyphenols, has been observed following antibiotic treatment, highlighting its potential as a biomarker for antibiotic-induced gut dysbiosis. This alteration underscores the profound impact of antibiotics on the metabolic capacity of the gut microbiome.
Researchers and drug development professionals are increasingly focusing on the intricate interplay between the gut microbiota and host metabolism. One key area of investigation is the effect of antibiotics on the production of microbial metabolites, such as this compound. This compound is not produced by human enzymes but is synthesized by gut bacteria, particularly Clostridium species, from the breakdown of polyphenols found in fruits, vegetables, and other plant-based foods.[1] Therefore, changes in its urinary concentration can serve as an indicator of the functional state of the gut microbiome.
A study investigating the urinary organic acid profiles in children with Autism Spectrum Disorders (ASDs) provided quantitative data on the impact of the antibiotic vancomycin (B549263) on 3HHA levels. The results, as summarized in the table below, demonstrate a marked reduction in urinary 3HHA following a course of oral vancomycin.
Quantitative Changes in Urinary this compound After Vancomycin Treatment
| Group | Pre-treatment 3HHA (mmol/mol creatinine) | Post-treatment 3HHA (mmol/mol creatinine) |
| ASDs | 11.73 ± 11.23 | 2.51 ± 2.03 |
| Data from a study on children with Autism Spectrum Disorders treated with oral vancomycin.[2] |
This significant decrease in 3HHA excretion post-antibiotic treatment strongly suggests a disruption of the gut bacteria responsible for its production.[2] This finding aligns with broader research indicating that antibiotics can significantly alter the composition and metabolic activity of the gut microbiota.
The Metabolic Pathway of this compound
The production of this compound is a multi-step process that begins with the ingestion of dietary polyphenols.
As illustrated in the diagram, gut bacteria metabolize dietary polyphenols into simpler phenolic acids. These are then absorbed and undergo conjugation with glycine in the liver to form this compound, which is subsequently excreted in the urine. Antibiotic treatment disrupts the initial and crucial step of this pathway by reducing the populations of key gut bacteria.
Experimental Protocols
Quantification of Urinary this compound by Gas Chromatography/Mass Spectrometry (GC/MS)
The following protocol is based on the methodology used in a study that quantified urinary organic acids.[2]
1. Sample Preparation:
-
A 1 mL aliquot of urine is adjusted to pH 1.0 with hydrochloric acid.
-
Internal standards are added to the sample.
-
The sample is then subjected to three consecutive extractions with ethyl acetate.
-
The combined organic extracts are evaporated to dryness under a stream of nitrogen.
2. Derivatization:
-
The dried residue is derivatized to increase the volatility of the analytes for GC/MS analysis. This is typically achieved by adding a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS).
-
The mixture is heated to facilitate the reaction.
3. GC/MS Analysis:
-
The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatography (GC) Conditions:
-
Column: A capillary column suitable for separating organic acids (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Temperature Program: An initial oven temperature is held for a set time, then ramped up to a final temperature to elute the compounds of interest.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for targeted quantification of specific ions corresponding to the derivatized this compound and the internal standard.
-
4. Quantification:
-
The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with known concentrations of the standard.
-
Urinary creatinine (B1669602) concentration is also measured to normalize the results, which are typically expressed as mmol/mol of creatinine.
Alternative Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While the above protocol details a GC/MS method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique for the quantification of organic acids in biological fluids. An LC-MS/MS method for the simultaneous determination of hippuric acid and other organic acids in urine has been developed and could be adapted for this compound.[3][4][5]
General LC-MS/MS Protocol Outline
1. Sample Preparation:
-
Urine samples are typically diluted with an internal standard solution.
-
Protein precipitation with a solvent like acetonitrile (B52724) may be performed, followed by centrifugation to remove solid debris.[5]
2. LC Separation:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is commonly used for the separation of organic acids.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (often containing a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol).
3. MS/MS Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), typically in negative ion mode for acidic compounds.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.
4. Data Analysis:
-
Quantification is achieved by constructing a calibration curve from the peak area ratios of the analyte to the internal standard.
Workflow for Validating this compound as a Biomarker
The validation of this compound as a biomarker for antibiotic-induced gut dysbiosis involves a systematic workflow.
This workflow encompasses subject recruitment, sample collection before and after antibiotic intervention, sample analysis using a validated analytical method, and statistical analysis to confirm the significance of the observed changes and to correlate them with alterations in the gut microbiota composition.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0006116) [hmdb.ca]
- 2. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and this compound Are Elevated in Children with Autism Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diagnostic Potential of 3-Hydroxyhippuric Acid in Autism Spectrum Disorder: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of 3-Hydroxyhippuric acid and other urinary biomarkers for Autism Spectrum Disorder (ASD), supported by experimental data and protocols.
The quest for reliable biomarkers in Autism Spectrum Disorder (ASD) is a critical endeavor in medical research, aiming to provide objective diagnostic tools to complement current behavioral assessments. Among the candidate biomarkers, metabolites derived from the gut microbiome have garnered significant attention, reflecting the growing understanding of the gut-brain axis in neurodevelopmental disorders. This guide provides a comparative analysis of the diagnostic potential of urinary this compound (3-HHA) and other proposed biomarkers for ASD.
This compound: A Promising Gut-Derived Biomarker
This compound is a metabolite produced by the gut microbiota, particularly from the metabolism of aromatic amino acids like phenylalanine by Clostridium species.[1] Elevated levels of 3-HHA in urine have been associated with ASD, suggesting a potential link between gut dysbiosis and the disorder.[2]
A significant study by Xiong et al. (2016) investigated the diagnostic potential of a panel of three urinary metabolites: this compound (3-HHA), 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA), and 3-hydroxyphenylacetic acid (3HPA). This panel demonstrated high accuracy in distinguishing children with ASD from neurotypical controls.[2]
Comparative Diagnostic Performance
The following table summarizes the diagnostic performance of the 3-metabolite panel, including 3-HHA, as reported by Xiong et al. (2016), and provides context with other potential urinary biomarkers for ASD. A direct head-to-head comparison with uniform metrics across different studies is challenging due to variations in study design and analytical methods.
| Biomarker(s) | Sample Type | Sensitivity | Specificity | Area Under the Curve (AUC) | Population Studied | Reference |
| 3-HHA, HPHPA, and 3HPA Panel | Urine | 90.3% | 98.4% | 0.962 | 62 ASD, 62 Controls (Children) | Xiong et al., 2016[2] |
| Panel of 76 Organic Acids (XGBoost model) | Urine | - | - | 0.94 | 156 ASD, 64 Controls (Children) | Chen et al., 2019[3][4] |
| Reduced Panel of 20 Organic Acids | Urine | - | - | 0.93 | 156 ASD, 64 Controls (Children) | Chen et al., 2019[3][4] |
| Panel of 10 Organic Acids (Discriminant Analysis) | Urine | 100% | 50% | - | 65 ASD, 20 Controls (Children) | Kałużna-Czaplińska et al. |
| Urinary Proteome Panel | Urine | - | - | >0.9 (for top proteins) | 18 ASD, 6 Controls (Children) | Yang et al. |
Note: Sensitivity, specificity, and AUC values are as reported in the respective studies. The lack of standardized reporting across studies makes direct comparison challenging.
Experimental Protocols
A detailed understanding of the methodologies used to quantify these biomarkers is crucial for reproducibility and comparison of results. Below is a synthesized protocol for the analysis of urinary this compound using Gas Chromatography-Mass Spectrometry (GC-MS), based on common practices for urinary organic acid analysis.
Protocol: Quantification of Urinary this compound by GC-MS
1. Sample Collection and Preparation:
-
Collect a first-morning mid-stream urine sample in a sterile container.
-
Immediately freeze the sample at -80°C until analysis.
-
Prior to analysis, thaw the urine sample at room temperature.
-
Centrifuge the sample at 12,000 x g for 10 minutes to remove particulate matter.
-
Transfer the supernatant to a clean tube.
2. Internal Standard Addition:
-
Add a known concentration of an internal standard (e.g., heptadecanoic acid) to the urine sample to correct for variations in sample preparation and analysis.[5]
3. Extraction:
-
Acidify the urine sample to a pH of less than 2 with hydrochloric acid.[6]
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate) and vortexing for 1-2 minutes.[5][6]
-
Centrifuge to separate the organic and aqueous layers.
-
Collect the organic layer containing the organic acids.
-
Repeat the extraction process to ensure complete recovery.
-
Pool the organic extracts.
4. Derivatization:
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen gas.[6]
-
To the dried residue, add a derivatizing agent such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) in pyridine.[6]
-
Incubate the mixture at 70-80°C for 30-60 minutes to convert the organic acids into their volatile trimethylsilyl (B98337) (TMS) derivatives.[7]
5. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial temperature of 70-80°C, followed by a temperature ramp to 280-300°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode to acquire mass spectra for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis of 3-HHA and the internal standard.
-
6. Data Analysis:
-
Identify the TMS derivative of this compound based on its retention time and mass spectrum by comparison with a pure standard.
-
Quantify the concentration of 3-HHA by comparing the peak area of its characteristic ion to the peak area of the internal standard and using a calibration curve generated with known concentrations of 3-HHA.
-
Normalize the urinary concentration of 3-HHA to the urinary creatinine (B1669602) concentration to account for variations in urine dilution.
Signaling Pathways and Experimental Workflows
To visualize the biological context and analytical process, the following diagrams are provided in the DOT language for Graphviz.
Metabolic Pathway of this compound Formation
Caption: Proposed metabolic pathway of this compound formation.
Experimental Workflow for Urinary Biomarker Analysis
Caption: Experimental workflow for urinary organic acid biomarker analysis.
Conclusion
Urinary this compound, as part of a panel of microbial metabolites, shows considerable promise as a non-invasive biomarker for Autism Spectrum Disorder. The high sensitivity and specificity reported in initial studies are encouraging. However, the broader clinical utility and its performance relative to other emerging biomarker panels require further validation in larger, multi-center studies. The provided experimental protocol and pathway diagrams offer a framework for researchers to build upon in their efforts to develop and validate robust diagnostic tools for ASD. The continued exploration of the gut-brain axis and its metabolic signatures is a vital frontier in understanding and addressing this complex neurodevelopmental disorder.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylpropionic acid produced by gut microbiota alleviates acetaminophen-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urine Organic Acids as Potential Biomarkers for Autism-Spectrum Disorder in Chinese Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urine Organic Acids as Potential Biomarkers for Autism-Spectrum Disorder in Chinese Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biomarkers in Autism Spectrum Disorder: Challenges, Advances, and the Need for Biomarkers of Relevance to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gas chromatography-mass spectrometric method-based urine metabolomic profile of rats with pelvic inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of 3-Hydroxyhippuric Acid as a Predictive Marker for Autism Spectrum Disorders
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the statistical validation of 3-hydroxyhippuric acid (3HHA) as a predictive biomarker, primarily focusing on its application in Autism Spectrum Disorders (ASDs). We will objectively compare its performance with related metabolites, present supporting experimental data, and provide detailed methodologies for the key experiments cited.
Introduction
This compound is a metabolite derived from the breakdown of dietary polyphenols and flavonoids by gut microbiota, particularly Clostridium species.[1][2] Its presence in urine is considered a marker of gut microbial activity.[1][2] Recent metabolomic studies have identified elevated levels of 3HHA and other aromatic compounds in the urine of children with ASDs, suggesting its potential as a predictive biomarker for this complex neurodevelopmental condition.[3][4]
Performance as a Predictive Marker
A key study investigated the urinary concentrations of three metabolites: 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA), 3-hydroxyphenylacetic acid (3HPA), and this compound (3HHA) in children with ASDs compared to a control group.[3][4] The study demonstrated that these three compounds were found in significantly higher concentrations in the urine of autistic children (p < 0.001).[3][4]
The performance of these metabolites as predictive markers was evaluated using receiver-operating characteristic (ROC) analysis. While each compound individually showed very high specificity (>96%) for ASDs, a predictive model based on the combination of all three metabolites yielded the best results.[3][4]
Table 1: Performance of a Predictive Model Based on HPHPA, 3HPA, and 3HHA for ASDs [3][4]
| Metric | Value |
| Area Under the Curve (AUC) | 0.962 |
| Sensitivity | 90.3% |
| Specificity | 98.4% |
These findings suggest that the measurement of this panel of three compounds, including 3HHA, can be a strong predictor for a subgroup of ASDs.[3][4]
Experimental Protocols
The following is a summary of the experimental protocol used in the validation study of HPHPA, 3HPA, and 3HHA as predictive markers for ASDs.[3][4]
1. Study Population:
-
62 children with Autism Spectrum Disorders (aged 1.5-7 years)
-
62 non-ASD control subjects (aged 1.5-7 years)
2. Sample Collection:
-
Urine samples were collected from all participants.
3. Analytical Method: Gas Chromatography/Mass Spectrometry (GC/MS)
-
Sample Preparation: The specific chemical derivatization steps used to prepare the urine samples for GC/MS analysis were not detailed in the abstract. However, this is a standard procedure for analyzing non-volatile organic acids by GC/MS.
-
GC/MS Analysis: A GC/MS-based metabolomic approach was utilized to analyze the urinary concentrations of the target metabolites.
-
Identification: The compounds HPHPA, 3HPA, and 3HHA were identified based on their retention times and mass spectra.
4. Statistical Analysis:
-
The concentrations of the three metabolites in the ASD and control groups were compared using statistical tests (the specific test is not mentioned in the abstract, but a p-value of < 0.001 was reported).
-
Receiver-Operating Characteristic (ROC) analysis was performed to evaluate the sensitivity and specificity of the individual and combined metabolites as predictive markers.
-
A two-regression analysis was used to build the predictive model based on the three metabolites.
5. Intervention Study:
-
A subset of the ASD group received oral vancomycin (B549263) treatment.
-
Post-treatment urinary excretion of HPHPA, 3HPA, and 3HHA was measured to confirm their origin from gut microbiota. A significant decrease in the excretion of all three compounds was observed (p < 0.001 for HPHPA and 3HHA, p < 0.005 for 3HPA).[3][4]
Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the proposed metabolic pathway leading to the formation of this compound and the general experimental workflow for its validation as a predictive marker.
Caption: Proposed metabolic pathway of this compound formation.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0006116) [hmdb.ca]
- 2. This compound, 1637-75-8, High-Purity, SMB00940, Sigma-Aldrich [sigmaaldrich.com]
- 3. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and this compound Are Elevated in Children with Autism Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Hydroxyhippuric Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 3-Hydroxyhippuric acid, ensuring the safety of personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance according to the Globally Harmonised System (GHS), it is crucial to handle it with care, following standard laboratory safety protocols.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. In case of a spill, sweep up the solid material to avoid dust formation and place it into a suitable, labeled container for disposal.[2][3]
Disposal Procedures
The primary principle for the disposal of this compound is to adhere to all national and local regulations.[1][4] It is recommended to keep the chemical in its original container and avoid mixing it with other waste materials.[1]
There are two main recommended disposal routes for this compound:
-
Licensed Waste Disposal Service: The most straightforward and recommended method is to transfer the waste to a licensed chemical waste disposal company. This ensures that the compound is managed and disposed of in an environmentally responsible and compliant manner.
-
Incineration: For larger quantities, an alternative is to dissolve the this compound in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. This method should only be performed by trained personnel in a facility equipped for such procedures.
Note: It is generally advised not to dispose of this compound down the drain.[4]
Detailed Experimental Protocol: Neutralization for Aqueous Solutions
For small quantities of aqueous solutions containing this compound, neutralization can be a viable pre-treatment step before final disposal, provided local regulations permit it. This procedure should be carried out in a fume hood.
Materials:
-
Aqueous solution of this compound
-
Sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) solution (e.g., 1 M)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Personal Protective Equipment (safety glasses, gloves, lab coat)
Procedure:
-
Dilution: If the solution is concentrated, dilute it with water to a lower concentration. This helps to control the heat generated during neutralization.
-
Set up: Place the beaker or flask containing the this compound solution on a stir plate and add a stir bar.
-
Slow Addition of Base: While stirring, slowly add the sodium hydroxide or sodium carbonate solution dropwise to the acidic solution.
-
Monitor pH: Regularly monitor the pH of the solution using pH indicator strips or a pH meter.
-
Neutralization Point: Continue adding the base until the pH of the solution reaches a neutral range, typically between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the solution should be disposed of in accordance with local regulations. Even after neutralization, it is best to have it collected by a licensed waste disposal service, especially if it contains other chemicals.
Quantitative Data
The following table summarizes key quantitative data for this compound relevant to its handling and disposal.
| Property | Value |
| Molecular Weight | 195.17 g/mol |
| Solubility in DMSO | 10 mg/mL |
| Solubility in DMF | 5 mg/mL |
| Solubility in PBS (pH 7.2) | 1 mg/mL |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling 3-Hydroxyhippuric acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 3-Hydroxyhippuric acid in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications |
| Eye Protection | Safety glasses with side shields or Goggles | Must be worn at all times to prevent contact with eyes. Goggles are required when there is a potential for splashing.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for integrity before each use. Dispose of contaminated gloves properly. |
| Body Protection | Laboratory coat | Should be fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated. | Engineering controls, such as a fume hood, are the preferred method for minimizing inhalation exposure.[3] |
Operational Plan for Handling
Safe handling of this compound involves a systematic approach from preparation to disposal. The following workflow outlines the key steps to minimize exposure and ensure a safe laboratory environment.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, labeled solid waste container. |
| Contaminated Solvents | Collect in a labeled hazardous waste container for solvents. Do not mix with incompatible waste streams. |
| Contaminated PPE (e.g., gloves) | Dispose of in a designated solid waste container immediately after use. |
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek medical attention.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
